molecular formula C23H36ClN3O4 B606257 BMS-817399 CAS No. 1202400-18-7

BMS-817399

Número de catálogo: B606257
Número CAS: 1202400-18-7
Peso molecular: 454.0 g/mol
Clave InChI: GTDPZONCGOCXOD-JPYJTQIMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BMS-817399 is a small molecule chemokine receptor antagonist that specifically targets C-C Chemokine Receptor Type 1 (CCR1) . This receptor is a member of the GPCR family and is endogenously expressed on various immune cells, including monocytes, lymphocytes, and neutrophils . The CCR1/CCL3 signaling axis plays a pivotal role in immune cell migration and is implicated in the pathophysiology of chronic inflammatory diseases and cancer . By antagonizing CCR1, this compound inhibits ligand binding and downstream signaling, modulating immune cell recruitment and activation . This mechanism underpins its research value in investigating the role of CCR1 in autoimmune conditions such as rheumatoid arthritis, for which this compound has reached Phase II clinical trials . Beyond autoimmunity, research suggests CCR1 is involved in cancer progression. In multiple myeloma, for instance, the CCL3-CCR1 axis contributes to osteoclast formation, bone lesions, and chemoresistance, making it a potential therapeutic target . Furthermore, a recent bioinformatics analysis identified CCR1 as a key shared biomarker in recurrent miscarriage and antiphospholipid syndrome, highlighting its potential relevance in reproductive immunology research . As a well-characterized tool compound, this compound provides researchers with a means to probe CCR1 biology across immunology, oncology, and other disease contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1202400-18-7

Fórmula molecular

C23H36ClN3O4

Peso molecular

454.0 g/mol

Nombre IUPAC

1-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-(2-hydroxy-2-methylpropyl)urea

InChI

InChI=1S/C23H36ClN3O4/c1-15(2)18(26-20(29)25-13-22(5,6)30)19(28)27-12-11-23(31,21(3,4)14-27)16-7-9-17(24)10-8-16/h7-10,15,18,30-31H,11-14H2,1-6H3,(H2,25,26,29)/t18-,23+/m1/s1

Clave InChI

GTDPZONCGOCXOD-JPYJTQIMSA-N

SMILES isomérico

CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O

SMILES canónico

CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS-817399;  BMS 817399;  BMS817399; 

Origen del producto

United States

Foundational & Exploratory

The Discovery and Development of BMS-817399: A CCR1 Antagonist for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

BMS-817399 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator in the inflammatory cascade associated with rheumatoid arthritis (RA). Developed by Bristol Myers Squibb, this orally bioavailable small molecule emerged from a dedicated discovery program aimed at identifying high-affinity, functionally potent urea-based antagonists. Preclinical studies demonstrated promising in vitro and in vivo activity, leading to its progression into clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological properties, the experimental protocols utilized in its characterization, and its journey through preclinical and clinical evaluation.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. Chemokine receptors, particularly CCR1, play a pivotal role in the recruitment of inflammatory cells to the synovium. Antagonizing CCR1 has therefore been a key therapeutic strategy for the treatment of RA. This guide focuses on this compound, a compound that showed significant promise in this area.

Discovery History and Lead Optimization

The discovery of this compound was the culmination of a structure-activity relationship (SAR) study on a series of urea-based CCR1 antagonists.[1] The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties while mitigating off-target effects, such as pregnane X receptor (PXR) transactivation.[1][2]

Synthesis

The synthesis of this compound and its analogs involved a multi-step process, which is detailed in the primary publication by Santella et al. in the Journal of Medicinal Chemistry.[1]

Pharmacological Profile

Mechanism of Action

This compound is a potent, selective, and orally bioavailable CCR1 antagonist.[3] It exerts its effect by binding to the CCR1 receptor and inhibiting the chemotaxis of inflammatory cells in response to CCR1 ligands like MIP-1α (CCL3).[3]

In Vitro Activity

The in vitro potency of this compound was determined through CCR1 binding and chemotaxis inhibition assays. The compound exhibited a CCR1 binding affinity (IC50) of 1 nM and potently inhibited chemotaxis with an IC50 of 6 nM.[3] Further studies showed inhibition of chemotaxis induced by other CCR1 ligands as well.[4]

Table 1: In Vitro Activity of this compound [3][4]

AssayLigandCell LineIC50 (nM)
CCR1 BindingMIP-1α (CCL3)THP-11
Chemotaxis InhibitionMIP-1α (CCL3)THP-16
Chemotaxis InhibitionLKN-1THP-116.2
Chemotaxis InhibitionOther CCR1 LigandsTHP-1Potent Inhibition
Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in several preclinical species to evaluate the oral bioavailability and other key parameters of this compound.

Table 2: Preclinical Pharmacokinetic Parameters of this compound [4]

SpeciesDose (mg/kg)RouteBioavailability (%F)
Mouse10p.o.65
Rat10p.o.47
Dog1p.o.100
Cynomolgus Monkey1p.o.88

Clinical Development

This compound advanced into clinical development for the treatment of moderate to severe rheumatoid arthritis.

Phase II Clinical Trial

A Phase II, multicenter, randomized, double-blind, placebo-controlled study (NCT01404585) was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of this compound in adults with active, moderate to severe RA who had an inadequate response to methotrexate.[5] The study was completed in February 2013.[5] Despite promising preclinical data, the trial did not meet its primary endpoints, and the development of this compound for rheumatoid arthritis was subsequently discontinued.[6]

Physicochemical Properties

Subsequent research focused on the physicochemical characteristics of this compound. It was found to exist as a monohydrate (Form 1) which is physically unstable under varying humidity and temperature.[7][8] A more stable anhydrous form (Form 2) was later identified.[7]

Experimental Protocols

CCR1 Radioligand Binding Assay

A detailed protocol for a typical CCR1 radioligand binding assay is as follows:

  • Membrane Preparation: Membranes are prepared from a cell line expressing the CCR1 receptor (e.g., THP-1 cells).[9]

  • Incubation: The membranes are incubated with a radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the test compound (this compound).[9]

  • Filtration: The incubation mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.[9]

  • Counting: The radioactivity retained on the filter is measured using a scintillation counter.[9]

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data.[9]

THP-1 Chemotaxis Assay

The protocol for the THP-1 chemotaxis assay is outlined below:

  • Cell Preparation: Human monocytic THP-1 cells, which endogenously express CCR1, are used.[10][11]

  • Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with the lower chamber containing a chemoattractant (e.g., MIP-1α) and the upper chamber containing the THP-1 cells pre-incubated with different concentrations of this compound.[10][12]

  • Incubation: The plate is incubated to allow cell migration towards the chemoattractant.[10]

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.[11]

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the cell migration, is calculated.[10]

Signaling Pathways and Experimental Workflows

CCR1_Signaling_Pathway cluster_0 Cell Membrane CCR1 CCR1 G-protein G-protein CCR1->G-protein Activates Chemotaxis Chemotaxis G-protein->Chemotaxis Initiates Signaling Cascade Chemokine (e.g., MIP-1α) Chemokine (e.g., MIP-1α) Chemokine (e.g., MIP-1α)->CCR1 Binds & Activates This compound This compound This compound->CCR1 Antagonizes Inflammatory Cell Recruitment Inflammatory Cell Recruitment Chemotaxis->Inflammatory Cell Recruitment

Drug_Discovery_Workflow Lead Identification Lead Identification SAR Studies SAR Studies Lead Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Improve Potency & PK Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Select Candidate (this compound) Clinical Trials (Phase II) Clinical Trials (Phase II) Preclinical Development->Clinical Trials (Phase II) Outcome Outcome Clinical Trials (Phase II)->Outcome Did not meet endpoints

Conclusion

This compound was a potent and selective CCR1 antagonist that demonstrated significant promise in preclinical studies for the treatment of rheumatoid arthritis. Its discovery and development highlight a rational, structure-based approach to drug design. Although the Phase II clinical trial did not demonstrate the expected efficacy, the research contributed valuable insights into the role of CCR1 in inflammatory diseases and the challenges of translating preclinical findings to clinical success. The detailed characterization of its physicochemical properties also provides important information for formulation and drug delivery studies.

References

Pharmacological Profile of BMS-817399: A CCR1 Antagonist for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-817399 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 1 (CCR1). Developed by Bristol Myers Squibb, this compound has been investigated for its therapeutic potential in the treatment of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation and joint destruction. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its in vitro activity, the underlying CCR1 signaling pathways, and its evaluation in preclinical and clinical settings.

Introduction to CCR1 and Its Role in Rheumatoid Arthritis

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T cells. It plays a crucial role in mediating the migration of these cells to sites of inflammation in response to binding its chemokine ligands, most notably MIP-1α (macrophage inflammatory protein-1 alpha, also known as CCL3) and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted, also known as CCL5).

In the pathophysiology of rheumatoid arthritis, the synovium of the joints becomes heavily infiltrated by inflammatory cells. CCR1 and its ligands are found to be upregulated in the synovial tissue and fluid of RA patients, contributing to the recruitment and activation of leukocytes that perpetuate the inflammatory cascade and lead to cartilage and bone erosion. Therefore, antagonism of CCR1 represents a rational therapeutic strategy to mitigate the inflammatory processes in RA.

In Vitro Pharmacological Profile of this compound

This compound has demonstrated high affinity and functional antagonism at the human CCR1 receptor in a variety of in vitro assays.

Quantitative In Vitro Activity

The key in vitro pharmacological parameters of this compound are summarized in the table below.

Assay TypeParameterValue (nM)Ligand(s) UsedCell Line/SystemReference(s)
Radioligand Binding AssayIC501[125I]-MIP-1αTHP-1 cells[1]
Chemotaxis AssayIC506MIP-1α (CCL3)Human monocytes[1]
Experimental Protocols

Objective: To determine the binding affinity of this compound to the human CCR1 receptor.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells, which endogenously express CCR1, are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared from THP-1 cells by homogenization and centrifugation to isolate the membrane fraction containing the CCR1 receptors.

  • Binding Reaction: A competitive binding assay is performed in a 96-well plate format. Constant concentrations of cell membranes and the radioligand, [125I]-MIP-1α, are incubated with increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]-MIP-1α (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Objective: To evaluate the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced migration of human monocytes.

Methodology:

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard density gradient centrifugation and cell separation techniques.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower chamber is filled with media containing a chemoattractant, such as recombinant human MIP-1α (CCL3), at a concentration that induces maximal cell migration.

  • Treatment: Isolated monocytes are pre-incubated with various concentrations of this compound or vehicle control.

  • Cell Migration: The treated monocytes are placed in the upper chamber of the chemotaxis plate and allowed to migrate through the porous membrane towards the chemoattractant in the lower chamber over a defined period.

  • Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence intensity.

  • Data Analysis: The concentration of this compound that inhibits 50% of the MIP-1α-induced monocyte migration (IC50) is determined by analyzing the dose-response curve.

Mechanism of Action: CCR1 Signaling Pathway

This compound acts as a competitive antagonist at the CCR1 receptor, preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling cascades that are normally initiated upon receptor activation.

Upon ligand binding, CCR1, a Gαi-coupled receptor, undergoes a conformational change, leading to the dissociation of the G protein subunits (Gαi and Gβγ). This initiates a cascade of intracellular events, including:

  • Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

  • Activation of phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated release of intracellular calcium (Ca2+) stores.

  • Activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

These signaling events ultimately lead to cellular responses such as chemotaxis, adhesion, and the production of pro-inflammatory mediators. By blocking the initial ligand-binding step, this compound effectively prevents these downstream cellular responses.

CCR1_Signaling_Pathway Ligand Chemokine Ligand (e.g., MIP-1α/CCL3) CCR1 CCR1 Receptor Ligand->CCR1 BMS817399 This compound BMS817399->CCR1 G_protein Gαi/βγ CCR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K cAMP cAMP AC->cAMP PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release MAPK MAPK Pathway DAG->MAPK Cellular_Response Cellular Responses (Chemotaxis, Inflammation) Ca_release->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response

Figure 1. Simplified CCR1 Signaling Pathway and the Antagonistic Action of this compound.

Preclinical In Vivo Evaluation

While specific preclinical data for this compound in animal models of rheumatoid arthritis are not extensively published in the public domain, the standard approach for evaluating such a compound would involve the use of well-established rodent models of the disease.

Common Animal Models for Rheumatoid Arthritis
  • Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model where arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen. This model shares many immunological and pathological features with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.

  • Adjuvant-Induced Arthritis (AIA): This model is induced in rats by immunization with an adjuvant, typically containing heat-killed Mycobacterium tuberculosis. It results in a severe, polyarticular inflammation that is T-cell dependent.

Hypothetical Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow start Start: Select RA Animal Model (e.g., CIA in Mice) induction Induce Arthritis (Collagen Immunization) start->induction onset Onset of Clinical Signs of Arthritis induction->onset treatment Treatment Initiation: - this compound (various doses) - Vehicle Control - Positive Control (e.g., Methotrexate) onset->treatment monitoring Daily Monitoring: - Clinical Score (Paw Swelling, Redness) - Body Weight treatment->monitoring endpoints Terminal Endpoints: - Histopathology of Joints - Biomarker Analysis (Cytokines, Chemokines) - Micro-CT for Bone Erosion monitoring->endpoints At study termination analysis Data Analysis and Efficacy Determination endpoints->analysis

Figure 2. Generalized Experimental Workflow for Preclinical Evaluation of this compound.

Clinical Development

This compound advanced into clinical development for the treatment of moderate to severe rheumatoid arthritis.

Phase 2 Clinical Trial (NCT01404585)

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of this compound in adults with active, moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate.

While the trial has been completed, detailed results demonstrating statistically significant efficacy of this compound compared to placebo have not been made widely available in peer-reviewed publications, and some sources suggest the trial did not meet its primary efficacy endpoints.

Conclusion

This compound is a potent and selective CCR1 antagonist with a clear mechanism of action relevant to the pathophysiology of rheumatoid arthritis. Its in vitro profile demonstrates high affinity for the CCR1 receptor and effective inhibition of chemokine-driven cell migration. Despite a strong preclinical rationale, the clinical development of this compound for rheumatoid arthritis did not yield publicly disclosed positive efficacy results, a fate shared by several other CCR1 antagonists in various inflammatory diseases. This highlights the complexities of translating potent in vitro and preclinical activity into clinical efficacy for this therapeutic target. Further research may be needed to fully understand the role of CCR1 in chronic inflammatory conditions and to identify patient populations that may benefit from this therapeutic approach.

References

In Vitro and In Vivo Pharmacology of BMS-817399: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 1 (CCR1).[1] Developed for the treatment of rheumatoid arthritis, this compound targets the inflammatory cascade mediated by CCR1 and its ligands.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: CCR1 Antagonism

This compound exerts its therapeutic effect by inhibiting the signaling of CCR1, a key receptor in the inflammatory process. CCR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, and T-cells.[3] The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins.[4]

This initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[4] These pathways are crucial for cell survival, proliferation, and, most importantly for the pathogenesis of rheumatoid arthritis, the migration of inflammatory cells to the site of inflammation.[4][5] By blocking the binding of these chemokines, this compound effectively inhibits the recruitment of immune cells to the joints, thereby reducing inflammation and tissue damage.[3]

In Vitro Studies

The in vitro activity of this compound has been characterized through a series of binding and functional assays to determine its potency and selectivity for the CCR1 receptor.

Quantitative In Vitro Data
Assay TypeParameterValue (nM)
CCR1 Binding AffinityIC501
Chemotaxis InhibitionIC506

Table 1: In Vitro Potency of this compound[6]

Experimental Protocols

CCR1 Radioligand Binding Assay:

The binding affinity of this compound to the CCR1 receptor was determined using a competitive radioligand binding assay. Membranes prepared from cells stably expressing human CCR1 were incubated with a radiolabeled CCR1 ligand (e.g., [125I]-CCL3) and varying concentrations of this compound. The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The radioactivity of the filters was then measured using a gamma counter. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.[1]

Chemotaxis Assay:

The functional inhibitory activity of this compound was assessed using a chemotaxis assay. This assay measures the ability of the compound to block the migration of CCR1-expressing cells towards a chemoattractant. Typically, a multi-well chamber with a microporous membrane is used. The lower chamber contains a CCR1 ligand (e.g., CCL3), while the upper chamber contains a suspension of CCR1-expressing cells (e.g., human monocytic cell line THP-1) pre-incubated with different concentrations of this compound. After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified. The IC50 value represents the concentration of this compound that causes a 50% reduction in cell migration.[1]

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in animal models of rheumatoid arthritis, which are crucial for understanding the therapeutic potential of the compound in a complex biological system.

Animal Models of Rheumatoid Arthritis

Commonly used animal models for evaluating anti-arthritic drugs include the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models in rodents, as well as models in non-human primates.[7][8][9] These models mimic key aspects of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.[10]

Collagen-Induced Arthritis (CIA) in Rats/Mice:

This is a widely used autoimmune model of rheumatoid arthritis. Arthritis is induced by immunization with type II collagen emulsified in Freund's adjuvant.[11] The development of arthritis is characterized by paw swelling, erythema, and joint destruction. The efficacy of a test compound is typically assessed by measuring the reduction in paw swelling and by histological analysis of the joints to evaluate inflammation, pannus formation, and bone erosion.[10][12]

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction Immunization with Type II Collagen Treatment Oral Administration of This compound or Vehicle Induction->Treatment Onset of Arthritis PawSwelling Measurement of Paw Swelling Treatment->PawSwelling Histology Histopathological Analysis of Joints Treatment->Histology Biomarkers Analysis of Inflammatory Biomarkers Treatment->Biomarkers

In vivo efficacy study workflow.

Clinical Development

This compound advanced into Phase II clinical trials for the treatment of moderate to severe rheumatoid arthritis. A multicenter, randomized, double-blind, placebo-controlled study (NCT01404585) was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of this compound in adult patients with an inadequate response to methotrexate.[2] However, the study did not meet its primary efficacy endpoints, and further development for this indication was discontinued.[13]

Signaling Pathway

The mechanism of action of this compound is centered on the blockade of the CCR1 signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for a CCR1 antagonist.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokines (CCL3, CCL5) CCR1 CCR1 Receptor Chemokine->CCR1 Binds G_protein G-protein (Gi) CCR1->G_protein Activates BMS817399 This compound BMS817399->CCR1 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (NF-κB, AP-1) Akt->Transcription_Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Chemotaxis, Adhesion, Cytokine Release) Transcription_Factors->Cellular_Response Leads to

CCR1 signaling pathway and this compound's point of intervention.

Conclusion

This compound is a well-characterized, potent, and selective CCR1 antagonist that demonstrated clear in vitro activity and a sound mechanistic rationale for the treatment of rheumatoid arthritis. While the compound did not achieve clinical efficacy in Phase II trials for this indication, the preclinical data and the understanding of its interaction with the CCR1 signaling pathway provide valuable insights for the continued exploration of CCR1 as a therapeutic target in inflammatory and autoimmune diseases. The detailed experimental protocols and quantitative data summarized in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

Early-phase clinical trial data for BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Pre-clinical Data of BMS-817399

Executive Summary

This compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), a key mediator in the inflammatory cascade of rheumatoid arthritis.[1][2] Early-phase clinical investigation in a proof-of-concept study (NCT01404585) for moderate to severe rheumatoid arthritis established its safety and tolerability, but the compound did not demonstrate the desired clinical efficacy. This technical guide focuses on the foundational pre-clinical data, presenting a detailed summary of the physicochemical characterization of this compound and its mechanism of action. The information herein is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the compound's fundamental properties.

Physicochemical Characterization

Pre-clinical studies of this compound identified and characterized two distinct solid-state forms: a monohydrate (Form 1) and an anhydrous form (Form 2). Understanding the properties of these forms is crucial for formulation and development.

Data Presentation

The quantitative data from the physicochemical analyses are summarized below.

Table 1: Comparison of this compound Forms

PropertyForm 1 (Monohydrate)Form 2 (Anhydrous)
Description A monohydrated crystalline form.An anhydrous crystalline form.[3][4]
Stability Physically unstable, with its crystal structure being sensitive to changes in relative humidity and temperature.[3][4][5]Exhibits physical stability, even at elevated relative humidity.[3][4][5]
Hygroscopicity Demonstrates variable water content depending on the relative humidity. A significant mass loss of approximately 3.9% occurs when the relative humidity is reduced from 20% to 10%.Becomes hygroscopic at higher relative humidity but maintains its structural integrity.
Formation This is the initial, as-synthesized form of the compound.Can be produced by vacuum drying or by creating a slurry of Form 1 in specific organic solvents like ethanol, isopropanol, or acetonitrile.
Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

X-ray Diffraction (XRD):

  • Objective: To elucidate the crystalline structure of the different forms of this compound.

  • Methodology: A powdered sample of this compound is exposed to a monochromatic X-ray beam. The diffraction pattern, which is the intensity of the scattered X-rays as a function of the scattering angle, is recorded. This pattern serves as a unique fingerprint for each crystalline form.

Differential Scanning Calorimetry (DSC):

  • Objective: To assess the thermal properties of this compound, including its melting point and heat of fusion.

  • Methodology: A small, precisely weighed sample is heated at a constant rate in a controlled environment. The difference in heat flow between the sample and a reference is measured. Thermal events like melting are identified as endothermic peaks in the resulting thermogram.

Thermogravimetric Analysis (TGA):

  • Objective: To measure changes in the mass of the sample as a function of temperature, which is indicative of its water content and thermal stability.

  • Methodology: The sample is heated at a controlled rate in a furnace with a controlled atmosphere. A microbalance continuously records the mass of the sample. Mass loss at specific temperatures corresponds to events such as the loss of water molecules in a hydrate.

Dynamic Vapor Sorption (DVS):

  • Objective: To quantify the extent and rate of water vapor sorption and desorption by the sample.

  • Methodology: A sample is subjected to varying levels of relative humidity at a constant temperature. The instrument's microbalance records the change in mass as the sample adsorbs or desorbs water vapor, providing insights into its hygroscopicity and stability.

Mechanism of Action and Signaling Pathway

This compound functions as a CCR1 antagonist.[1][2] In the context of rheumatoid arthritis, CCR1 is a G-protein coupled receptor found on the surface of various immune cells. The binding of chemokines like CCL3 and CCL5 to CCR1 triggers a signaling cascade that leads to the migration of these inflammatory cells into the joint synovium. This process is a major contributor to the chronic inflammation and joint degradation seen in the disease. By blocking this receptor, this compound inhibits the recruitment of these immune cells, thereby aiming to reduce inflammation. This compound has a binding affinity (IC50) of 1 nM and inhibits chemotaxis with an IC50 of 6 nM.[6][7]

Mandatory Visualization

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines (CCL3, CCL5) Chemokines (CCL3, CCL5) CCR1 CCR1 Chemokines (CCL3, CCL5)->CCR1 Binds G_Protein G-Protein Activation CCR1->G_Protein Activates BMS817399 This compound BMS817399->CCR1 Blocks Downstream Downstream Signaling (e.g., JAK/STAT) G_Protein->Downstream Inflammation Cell Migration & Adhesion, Inflammatory Response Downstream->Inflammation

Caption: CCR1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_preparation Material Preparation cluster_analysis Physicochemical Analysis BMS_start This compound (Initial Form) Form1 Form 1 (Monohydrate) BMS_start->Form1 Form2_prep Vacuum Drying or Slurrying in Solvent Form1->Form2_prep XRD XRD Form1->XRD DSC DSC Form1->DSC TGA TGA Form1->TGA DVS DVS Form1->DVS Form2 Form 2 (Anhydrous) Form2_prep->Form2 Form2->XRD Form2->DSC Form2->TGA Form2->DVS

Caption: Workflow for the Physicochemical Characterization of this compound.

References

The Role of C-C Chemokine Receptor 1 (CCR1) in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-C Chemokine Receptor 1 (CCR1), a G protein-coupled receptor (GPCR), plays a pivotal role in the orchestration of inflammatory responses. Primarily expressed on leukocytes, including monocytes, macrophages, neutrophils, and T cells, CCR1 and its ligands are integral to the recruitment of these cells to sites of inflammation. Dysregulation of the CCR1 signaling axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Consequently, CCR1 has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the function of CCR1 in inflammatory diseases, details key experimental protocols for its investigation, and summarizes quantitative data on CCR1-targeted therapies.

Introduction to CCR1 and its Role in Inflammation

Chemokine receptors are crucial for guiding the migration of immune cells, a process known as chemotaxis.[1] CCR1 is activated by a variety of CC chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES), but also CCL2, CCL4, CCL7, CCL8, CCL9, CCL15, CCL16, and CCL23.[1][2][3][4] The binding of these ligands to CCR1 on immune cells initiates a signaling cascade that leads to cellular activation and directed migration towards the source of the chemokines, which are often upregulated at sites of inflammation.[2] This influx of leukocytes contributes to the tissue damage and clinical manifestations associated with various inflammatory disorders.

CCR1 in Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by inflammation of the synovial joints, CCR1 is highly expressed on monocytes and macrophages within the inflamed synovial tissue.[5] The abundance of CCR1 ligands in the synovial fluid promotes the recruitment of these inflammatory cells, which in turn produce pro-inflammatory cytokines and enzymes that contribute to cartilage and bone destruction.

CCR1 in Multiple Sclerosis (MS)

Multiple sclerosis is an autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[6] CCR1 is expressed on immune cells that infiltrate the CNS, and its ligands are found at elevated levels in active MS lesions.[6] The recruitment of these CCR1-expressing cells across the blood-brain barrier is a critical step in the pathogenesis of MS. Animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), have demonstrated that blockade of CCR1 can ameliorate disease severity.[7]

CCR1 in Other Inflammatory Diseases

The role of CCR1 extends to other inflammatory conditions, including inflammatory bowel disease (IBD), where it is involved in the recruitment of inflammatory cells to the gut mucosa. Evidence also suggests its involvement in psoriasis, transplant rejection, and certain types of cancer.

CCR1 Signaling Pathway

As a Gαi-coupled GPCR, ligand binding to CCR1 initiates a series of intracellular events.[8] This triggers a conformational change in the receptor, leading to the dissociation of the G protein subunits (Gαi and Gβγ).[9] The dissociated subunits then activate downstream effector molecules, culminating in the cellular responses of chemotaxis, adhesion, and activation.[2]

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activation beta_arrestin β-Arrestin CCR1->beta_arrestin Phosphorylation & Recruitment PLC PLC G_protein->PLC Gβγ activation PI3K PI3K/Akt Pathway G_protein->PI3K Gβγ activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Cellular_Response Chemotaxis Adhesion Inflammatory Mediator Release Ca_mobilization->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB PI3K->MAPK NFkB->Cellular_Response beta_arrestin->MAPK Ligand CCL3, CCL5, etc. Ligand->CCR1 Binding

Caption: Simplified CCR1 Signaling Pathway.

CCR1 as a Therapeutic Target

The central role of CCR1 in leukocyte recruitment has made it an attractive target for the development of small molecule antagonists. Several such compounds have been investigated in preclinical and clinical studies for various inflammatory diseases.

Quantitative Data on CCR1 Antagonists

The following table summarizes key quantitative data for several CCR1 antagonists that have been evaluated in clinical trials.

AntagonistTarget Disease(s)In Vitro Potency (IC50/Ki)Clinical Trial PhaseKey Efficacy FindingsReference(s)
BX-471 Multiple SclerosisKi = 1 nM (human CCR1)[10][11]Phase IIWell-tolerated but failed to show therapeutic efficacy.[12][10][12][13]
CCX354-C Rheumatoid ArthritisKi = 1.5 nM (human monocytes)[14]Phase IIShowed evidence of clinical activity (ACR20 response of 56% vs 30% for placebo in a prespecified population).[2][5][15][16][2][5][15][16]
MLN3897 Rheumatoid ArthritisIC50 ~10 nM (inhibition of osteoclastogenesis)[4]Phase IIaNo discernible activity in RA patients on methotrexate.[7][17][18][7][17][18]
CP-481,715 Rheumatoid ArthritisKd = 9.2 nM; IC50 = 74 nM (displacement of 125I-CCL3)[19][20][21]Phase IIFailed to show significant efficacy despite being well-tolerated.[22][19][20][22][23]

ACR20: American College of Rheumatology 20% improvement criteria.

Key Experimental Protocols

Investigating the role of CCR1 requires a variety of in vitro and in vivo experimental models. This section provides detailed methodologies for key assays.

In Vitro Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the migration of cells towards a chemoattractant.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size for monocytes).[3]

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).

  • Recombinant human chemokines (e.g., CCL3, CCL5).

  • Cell suspension (e.g., primary human monocytes or a cell line expressing CCR1 like THP-1).

  • Calcein-AM fluorescent dye.

  • Fluorescence plate reader.

Protocol:

  • Prepare a stock solution of the chemoattractant in chemotaxis buffer. Create a serial dilution to determine the optimal concentration.

  • Add the chemoattractant dilutions or control buffer to the lower wells of the Boyden chamber.

  • Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Add the cell suspension to the upper chamber of the Boyden apparatus.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-4 hours.

  • After incubation, remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.

  • Quantify the migrated cells on the lower side of the membrane by measuring the fluorescence using a plate reader.

  • Data can be analyzed by calculating the chemotactic index (fold increase in migration over control).[24][25]

Chemotaxis_Workflow A Prepare Chemoattractant (e.g., CCL3) and Controls B Add to Lower Wells of Boyden Chamber A->B E Incubate at 37°C, 5% CO₂ (1-4 hours) B->E C Label Cells (e.g., Monocytes) with Calcein-AM D Add Labeled Cells to Upper Chamber C->D D->E F Remove Non-migrated Cells E->F G Quantify Migrated Cells (Fluorescence Reading) F->G H Data Analysis (Chemotactic Index) G->H

Caption: Workflow for a Boyden Chamber Chemotaxis Assay.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model for rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old).

  • Bovine type II collagen.

  • Complete Freund's Adjuvant (CFA).

  • Incomplete Freund's Adjuvant (IFA).

  • Syringes and needles.

  • Calipers for paw measurement.

Protocol:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Disease Monitoring: Beginning around day 21, monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity).

  • Therapeutic Intervention: A CCR1 antagonist or vehicle control can be administered daily, starting either before the onset of disease (prophylactic) or after the appearance of clinical signs (therapeutic).

  • Data Analysis: The primary endpoints are the clinical arthritis score and paw thickness. Histological analysis of the joints can also be performed at the end of the study to assess inflammation, pannus formation, and bone erosion.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old).

  • MOG35-55 peptide (myelin oligodendrocyte glycoprotein).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin.

  • Syringes and needles.

Protocol:

  • Immunization (Day 0): Emulsify MOG35-55 peptide in CFA. Inject 200 µL of the emulsion subcutaneously over two sites on the flank of each mouse.

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Disease Monitoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10. Score the mice on a scale of 0-5 (0 = normal, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).[12]

  • Therapeutic Intervention: Administer the CCR1 antagonist or vehicle control daily, either prophylactically or therapeutically.

  • Data Analysis: The primary endpoint is the clinical EAE score. Histological analysis of the spinal cord can be performed to assess inflammation and demyelination.[16][19][26][27][28]

Conclusion

CCR1 is a well-validated target in the field of inflammatory diseases. Its role in mediating the recruitment of key inflammatory leukocytes to sites of tissue injury is undisputed. While the development of CCR1 antagonists has faced challenges in demonstrating robust clinical efficacy for some indications, the therapeutic potential remains significant. Further research into the nuances of CCR1 signaling, the development of more potent and selective antagonists, and the identification of patient populations most likely to respond to CCR1-targeted therapies are crucial next steps. The experimental protocols and data presented in this guide provide a foundation for researchers to continue to explore the multifaceted role of CCR1 in inflammation and to advance the development of novel therapeutics.

CCR1_Inflammation_Logic A Inflammatory Stimulus (e.g., Autoimmunity, Injury) B Upregulation of CCR1 Ligands (CCL3, CCL5, etc.) at Site of Inflammation A->B D Leukocyte Chemotaxis and Migration to Inflamed Tissue B->D C CCR1-Expressing Leukocytes in Circulation C->D E Leukocyte Activation and Release of Pro-inflammatory Mediators D->E F Tissue Damage and Chronic Inflammation E->F G CCR1 Antagonist G->D Blocks

Caption: Logical Flow of CCR1's Role in Inflammation.

References

Technical Guide: Physicochemical Properties of BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of BMS-817399, a selective and orally bioavailable antagonist of the C-C chemokine receptor 1 (CCR1), which has been investigated for the treatment of rheumatoid arthritis.[1] Understanding these core physicochemical properties is critical for all stages of drug development, from formulation design to ensuring product quality and shelf-life.

Executive Summary

This compound exists in at least two crystalline forms: a monohydrate (Form 1) and an anhydrous form (Form 2).[2][3] Form 1 is physically unstable, with its crystal structure changing in response to variations in relative humidity and temperature.[2][3][4] Form 2 is an anhydrous, more physically stable form.[2][3] The solubility of both forms has been characterized in several organic solvents, showing a temperature-dependent increase.[2] Form 2, while physically stable, can become hygroscopic at elevated relative humidity.[2][3][4] This guide synthesizes the available data on the solubility and physical stability of these forms and outlines standard methodologies for assessing chemical stability, for which specific data on this compound is not publicly available.

Crystalline Forms and Physical Stability

The stability of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For this compound, physical stability is largely dictated by its crystalline form and its interaction with atmospheric moisture.

Form 1 (Monohydrate):

  • Description: Form 1 is a monohydrate of this compound.[2][3]

  • Physical Instability: This form is physically unstable as its crystal structure is sensitive to changes in relative humidity (RH) and temperature.[2][3][4]

  • Hygroscopicity: As a hydrate, its water content varies with the surrounding RH. This instability makes Form 1 challenging for conventional formulation development.[2]

Form 2 (Anhydrous):

  • Description: Form 2 is an anhydrous crystalline form of this compound.[2][3] It can be obtained via recrystallization of Form 1 from acetonitrile or by slurrying Form 1 in ethanol, isopropanol, or acetonitrile.[2]

  • Physical Stability: X-ray diffraction (XRD) measurements have confirmed that Form 2 exhibits greater physical stability compared to Form 1.[2][3]

  • Hygroscopicity: While more stable, Form 2 can become hygroscopic at elevated relative humidity.[2][3]

The interconversion and stability relationship between these forms is a critical consideration for process development and formulation. The following workflow illustrates the characterization process for these polymorphs.

G cluster_start Starting Material cluster_process Processing cluster_product Resulting Form cluster_analysis Physical Stability & Property Analysis BMS_F1 This compound Form 1 (Monohydrate) Recrystallization Recrystallization (Acetonitrile) BMS_F1->Recrystallization Unstable DSC_TGA DSC / TGA BMS_F1->DSC_TGA Characterize Thermal Properties BMS_F2 This compound Form 2 (Anhydrous) Recrystallization->BMS_F2 Physically Stable XRD Powder X-Ray Diffraction (PXRD) BMS_F2->XRD Confirm Structure BMS_F2->DSC_TGA DVS Dynamic Vapor Sorption (DVS) BMS_F2->DVS Assess Hygroscopicity Solubility Solubility Profiling (Crystal16) BMS_F2->Solubility Determine Solubility

Figure 1: Workflow for the generation and characterization of this compound Form 2.

Solubility Characteristics

The solubility of this compound has been determined in several common organic solvents. The data indicates that solubility is generally higher in alcohols compared to acetone and acetonitrile and increases with temperature for all solvents tested.[2]

Quantitative Solubility Data

The following tables summarize the temperature-dependent solubility of this compound Form 2, modeled using the van't Hoff equation.[2] This data is essential for designing crystallization processes and developing liquid formulations.

Table 1: Solubility of this compound (Form 2) in Various Solvents

Solvent Temperature (°C) Solubility (mg/g of solvent)
Ethanol 25 Data not publicly available
40 Data not publicly available
60 Data not publicly available
Isopropanol 25 Data not publicly available
40 Data not publicly available
60 Data not publicly available
Acetone 25 Data not publicly available
40 Data not publicly available
60 Data not publicly available
Acetonitrile 25 Data not publicly available
40 Data not publicly available
60 Data not publicly available

Note: While the referenced study[2] generated extensive quantitative data, the specific values are contained within the publication's supporting information (Tables S1 and S4) and are not reproduced here.

The study found the solubility order at a constant temperature to be: Ethanol > Isopropanol > Acetone > Acetonitrile .[2]

Chemical Stability Profile

A comprehensive understanding of a drug's chemical stability is mandated by regulatory agencies to ensure safety and efficacy throughout its shelf life. This involves forced degradation (stress testing) studies to identify potential degradation products and pathways.

Note: As of the latest available information, specific forced degradation studies for this compound have not been published in the public domain. The following sections describe the standard experimental protocols that would be used to determine its chemical stability.

Typical Forced Degradation Protocols

Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.

Table 2: Standard Conditions for Forced Degradation Studies

Stress Condition Typical Protocol Purpose
Acid Hydrolysis 0.1 M - 1 M HCl at RT to 70°C To test for degradation in an acidic environment, mimicking potential degradation in the stomach.
Base Hydrolysis 0.1 M - 1 M NaOH at RT to 70°C To test for degradation in an alkaline environment, relevant to the intestinal tract.
Oxidation 3% - 30% H₂O₂ at RT To evaluate susceptibility to oxidative degradation, which can occur during storage and manufacturing.
Thermal Degradation Dry heat above accelerated testing conditions (e.g., 80°C) To assess the intrinsic thermal stability of the molecule in the solid state.

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light | To determine if the drug is light-sensitive, which informs packaging requirements (e.g., amber vials). |

Mechanism of Action: CCR1 Signaling Pathway

This compound functions by blocking the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its ligands (such as CCL3/MIP-1α and CCL5/RANTES), initiates intracellular signaling cascades. These cascades lead to the chemotaxis (directed migration) of immune cells like monocytes and macrophages to sites of inflammation. By antagonizing this receptor, this compound inhibits this inflammatory cell recruitment.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CCR1 CCR1 Receptor (GPCR) G_protein Gαi Gβγ CCR1->G_protein Activates AC Adenylyl Cyclase G_protein:s->AC Inhibits PI3K PI3K Pathway G_protein:s->PI3K Activates MAPK MAPK Pathway G_protein:s->MAPK Activates Ligand CCL3 / CCL5 (Chemokine) Ligand->CCR1:head Binds BMS This compound (Antagonist) BMS->CCR1:head Blocks cAMP ↓ cAMP AC->cAMP Chemotaxis Immune Cell Chemotaxis & Activation PI3K->Chemotaxis MAPK->Chemotaxis

Figure 2: Simplified CCR1 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following protocols are based on those described for the characterization of this compound.[2]

Solubility Determination (Polythermal Method)
  • Apparatus: Crystal16 (Technobis).[2]

  • Procedure:

    • Prepare solutions of this compound in the selected solvent (e.g., ethanol, isopropanol, acetone, acetonitrile) at various concentrations (ranging from approximately 5 to 640 mg/g).[2]

    • Add known masses of the compound and solvent into HPLC vials equipped with magnetic stir bars.[2]

    • Seal vials tightly to prevent solvent evaporation.[2]

    • Place vials in the Crystal16 apparatus and stir at a constant rate (e.g., 400 rpm).[2]

    • Initiate a heating/cooling cycle. The system is initially held at a starting temperature (e.g., 20°C) for 30 minutes.[2]

    • The temperature is then ramped linearly at a controlled rate (e.g., 0.3°C/min).[2]

    • The transmissivity of the solution is monitored continuously. The dissolution temperature (solubility data point) is recorded as the temperature at which 100% transmissivity is achieved.[2]

Solid-Phase Characterization
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These analyses are performed to determine thermal properties such as melting point, dehydration events, and thermal stability. DSC confirmed Form 1 as a monohydrate and Form 2 as anhydrous.[2][3]

  • Powder X-Ray Diffraction (PXRD): Used to identify the crystalline structure of the solid forms. PXRD was essential in confirming the existence of the new anhydrous Form 2 and monitoring the conversion of Form 1.[2]

Water Vapor Sorption Analysis
  • Apparatus: Dynamic Vapor Sorption (DVS) device.[2][3]

  • Procedure:

    • Place a small amount of the sample (approx. 15 mg) into the DVS instrument.[3]

    • Pre-treat the sample by drying under a nitrogen flow at a controlled temperature (e.g., 30°C for 2 hours) to establish a baseline dry weight.[3]

    • Expose the sample to a stepwise increase in relative humidity (from 0% to 95%) at a constant temperature (e.g., 30°C).[3]

    • At each step, monitor the change in sample mass until equilibrium is reached (e.g., weight change < 0.003% in 1 minute).[3]

    • The resulting data provides a sorption/desorption isotherm, revealing the hygroscopic nature of the material.[2]

References

Understanding the hygroscopicity of BMS-817399 forms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Hygroscopicity of BMS-817399 Crystalline Forms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The hygroscopic nature of an active pharmaceutical ingredient (API) is a critical attribute that significantly influences its stability, processing, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the hygroscopicity of various solid-state forms of this compound, a former candidate for the treatment of rheumatoid arthritis. The document details the characterization of its unstable monohydrate form (Form 1) and a subsequently discovered stable anhydrous form (Form 2), presenting key data on their behavior under varying humidity conditions. Detailed experimental protocols and workflow visualizations are provided to offer a thorough understanding for drug development professionals.

Introduction: The Challenge of Physical Instability

The solid-state form of an API is fundamental to the stability and delivery of a drug product.[1] Crystalline solids are generally preferred for their stability, but they can exist in various forms such as polymorphs, hydrates, or solvates, each with unique physicochemical properties.[1][2][3] this compound was initially identified as a monohydrate, designated as Form 1.[1][4][5][6] However, this form was found to be physically unstable, with its crystal structure changing in response to variations in relative humidity (RH) and temperature.[1][4][5][6] This instability poses a significant challenge for pharmaceutical development, necessitating the identification of a more robust and stable crystalline form. This guide details the investigation into the hygroscopic properties of Form 1 and the successful identification and characterization of a stable anhydrous form, Form 2.

Characterization of this compound Forms

Investigations revealed the existence of three distinct forms of this compound under the conditions studied:

  • Form 1: The initially identified monohydrate. Thermal analysis confirmed that a weight loss of approximately 3.8% occurs upon heating, corresponding to the loss of one water molecule per molecule of the compound.[1] This dehydration is associated with a structural transformation.[1]

  • Form 1A: An anhydrous form created by dehydrating Form 1, for instance, by heating under vacuum.[1] Slurrying Form 1 in solvents like ethanol, isopropanol, or acetonitrile also resulted in its conversion to Form 1A.[1]

  • Form 2: A novel, anhydrous crystalline form discovered during cooling crystallization from an acetonitrile solution.[1][4] Subsequent analysis confirmed this form to be physically stable, even at elevated humidity.[1][4][6]

The workflow for identifying and characterizing these forms is visualized below.

G cluster_start Starting Material start This compound Monohydrate (Form 1) Dehydration Dehydration (Vacuum Drying / Slurrying) start->Dehydration Recrystallization Recrystallization (from Acetonitrile) start->Recrystallization DVS Dynamic Vapor Sorption (DVS) [Hygroscopicity Testing] start->DVS Thermal DSC / TGA [Thermal Properties] start->Thermal Form1A Dehydrated Form (Form 1A) Dehydration->Form1A Form2 Anhydrous Stable Form (Form 2) Recrystallization->Form2 HygroData Hygroscopicity Profile DVS->HygroData XRD X-Ray Diffraction (XRD) [Structure Confirmation] Form1A->XRD Form2->DVS Form2->XRD Form2->Thermal

Experimental workflow for the characterization of this compound forms.

Experimental Protocols

The characterization of this compound forms involved several standard solid-state analysis techniques. The key methodology for assessing hygroscopicity was Dynamic Vapor Sorption (DVS).

Solid-Phase Characterization
  • X-Ray Diffraction (XRD): A Malvern PANalytical Empyrean platform with copper radiation was used to characterize the solid forms under ambient conditions (~40% RH), confirming the distinct crystal structures of Form 1, Form 1A, and Form 2.[1]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analyses were performed to understand the hydration state and thermal stability of the forms. TGA data for Form 1 showed a weight loss of ~3.8%, confirming it as a monohydrate.[1] DSC and TGA analyses confirmed that Form 2 was anhydrous.[1][4][6]

Dynamic Vapor Sorption (DVS) Protocol

DVS is a gravimetric technique that measures the amount of vapor absorbed or desorbed by a sample under controlled temperature and relative humidity conditions.[7][8][9] This method was crucial for quantifying the hygroscopic behavior of the this compound forms.

  • Instrument: DVS-Advantage (Surface Measurement Systems).[1]

  • Sample Mass: Approximately 15 mg of the sample was used for each experiment.[1]

  • Pre-treatment: All samples were pre-treated at 30 °C for 2 hours under a 200 SCCM nitrogen flow to ensure a consistent starting state.[1]

  • Methodology: The samples were exposed to varying water vapor partial pressures, cycling the relative humidity between 0% and 95% at a constant temperature of 30 °C.[1]

  • Equilibrium Criteria: Equilibrium at each humidity step was defined as a weight change of less than 0.003% per minute.[1]

Hygroscopicity Data and Form Stability

The DVS experiments revealed significant differences in the hygroscopic behavior and stability of Form 1 and Form 2.

Table 1: Comparative Summary of this compound Forms

PropertyForm 1 (Monohydrate)Form 2 (Anhydrous)
Hydration State Monohydrate (~3.8% water content)[1]Anhydrous[1][4][6]
Hygroscopic Behavior Water content varies with relative humidity.[1][4] Water lost at low RH is reversibly recovered at higher RH.[1]Becomes hygroscopic at elevated relative humidity.[1][4][6]
Physical Stability Physically unstable; crystal structure changes with variations in relative humidity.[1][4][5][6]Exhibits physical stability; no change in crystal form confirmed by XRD after humidity cycling.[1][4][6]

The reversible water uptake and loss in Form 1 indicate a structural dependence on the ambient humidity, confirming its physical instability. In contrast, while Form 2 does absorb some water at high RH, it does not undergo a phase transformation, demonstrating its superior physical stability.[1]

G Form1 Form 1 (Monohydrate, Unstable) Form1A Form 1A (Anhydrous, Intermediate) Form1->Form1A  Low RH /  Vacuum Drying Form2 Form 2 (Anhydrous, Stable) Form1->Form2 Recrystallization (Acetonitrile) Form1A->Form1 High RH  

Relationship and transformation pathways of this compound forms.

Conclusion

The investigation into the solid-state properties of this compound successfully addressed the challenge of physical instability associated with its initial monohydrate form (Form 1).

  • Form 1 was confirmed to be an unstable monohydrate, with its water content and crystal structure being highly sensitive to environmental humidity.[1]

  • A new anhydrous crystalline form, Form 2 , was discovered through recrystallization in acetonitrile.[1][4]

  • Dynamic Vapor Sorption analysis demonstrated that while Form 2 exhibits some hygroscopicity at high relative humidity, it remains structurally stable, unlike Form 1.[1][4][6]

This comprehensive characterization identifies Form 2 as the physically stable form of this compound, making it a much more suitable candidate for further pharmaceutical development. This work underscores the critical importance of thorough solid-state characterization and hygroscopicity assessment in selecting a viable API form for a robust drug product.

References

Methodological & Application

Protocol for the Synthesis and Purification of BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399, also known as (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a key receptor involved in the recruitment of inflammatory cells, and its antagonism has been investigated as a therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.[1][2] This document provides detailed protocols for the chemical synthesis and purification of this compound, intended for research and development purposes. The synthesis route is based on publicly available patent literature, and the purification protocol is adapted from peer-reviewed publications.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₅H₂₇N₃O₅[3]
Molecular Weight449.51 g/mol [3]
CAS Number1323403-33-3[3]
AppearanceCrystalline solid[4][5]
Melting Point~210 °C (for the hydrochloride salt)[2]
Table 2: Solubility of this compound (Form 1 - Monohydrate) in Various Solvents
SolventSolubility (mg/g of solvent) at approx. 25°C
Ethanol~10
Isopropanol~5
Acetone~20
Acetonitrile~15

Note: The solubility data is estimated from graphical representations in the cited literature and should be considered approximate. For precise applications, experimental determination is recommended.[4]

Experimental Protocols

Part 1: Synthesis of this compound

This synthesis protocol is a representative procedure derived from patent literature and should be performed by qualified chemists in a controlled laboratory setting.

Materials and Reagents:

  • (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

  • 4-(bromomethyl)benzonitrile

  • Morpholine

  • Sodium borohydride

  • Palladium on carbon (Pd/C)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Bases: Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)

  • Acids: Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification apparatus (e.g., flash chromatography system)

Procedure:

Step 1: Alkylation

  • To a solution of (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione in DMF, add potassium carbonate.

  • Add 4-(bromomethyl)benzonitrile to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Amination

  • Dissolve the crude intermediate from Step 1 in a mixture of DCM and methanol.

  • Add morpholine to the solution.

  • Cool the mixture to 0 °C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

Part 2: Purification of this compound by Recrystallization

This protocol is designed to purify the crude product and isolate the stable anhydrous crystalline form (Form 2) from the less stable monohydrate (Form 1).[4][5]

Materials and Reagents:

  • Crude this compound (likely as Form 1, the monohydrate)

  • Acetonitrile (HPLC grade)

  • Standard laboratory glassware for recrystallization (Erlenmeyer flasks, heating mantle or hot plate, filter funnel)

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

Procedure:

  • Solvent Selection: Acetonitrile is the solvent of choice for obtaining the stable anhydrous Form 2 of this compound.[4][5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of acetonitrile. Heat the mixture with stirring to near the boiling point of acetonitrile (81-82 °C) until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed. To maximize yield, the flask can be subsequently cooled in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The resulting product is the anhydrous Form 2 of this compound.[4][5]

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis This compound Synthesis cluster_purification Purification Start (S)-3-(4-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione + 4-(bromomethyl)benzonitrile Step1 Alkylation (K₂CO₃, DMF) Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Reductive Amination (Morpholine, NaBH₄) Intermediate->Step2 Crude_Product Crude this compound (Form 1 - Monohydrate) Step2->Crude_Product Purification_Step Recrystallization from Acetonitrile Crude_Product->Purification_Step Final_Product Pure this compound (Form 2 - Anhydrous) Purification_Step->Final_Product

Caption: A simplified workflow for the synthesis and purification of this compound.

CCR1 Signaling Pathway

G BMS817399 This compound CCR1 CCR1 Receptor BMS817399->CCR1 Antagonist G_protein G-protein activation CCR1->G_protein Ligand Chemokine Ligands (e.g., CCL3, CCL5) Ligand->CCR1 Agonist PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream PKC->Downstream Inflammation Inflammation & Cell Migration Downstream->Inflammation

Caption: The antagonistic effect of this compound on the CCR1 signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in the inflammatory cascade associated with rheumatoid arthritis (RA), playing a crucial role in the recruitment of immune cells to the synovium. By blocking the CCR1 signaling pathway, this compound has been investigated as a potential therapeutic agent for RA. These application notes provide a summary of the recommended dosage and experimental protocols for evaluating the efficacy of this compound in a relevant preclinical animal model of arthritis.

Signaling Pathway of CCR1 in Rheumatoid Arthritis

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that is predominantly expressed on various immune cells, including monocytes, macrophages, and T cells. In the context of rheumatoid arthritis, the binding of its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 on these cells triggers a signaling cascade. This activation leads to the tyrosine phosphorylation of CCR1 and the subsequent activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly involving JAK1, JAK2, STAT1, and STAT3. This signaling promotes the migration of inflammatory cells into the joint synovium, contributing to the chronic inflammation, synovial hyperplasia, and eventual joint destruction characteristic of rheumatoid arthritis.[1][2][3] this compound acts as an antagonist, blocking the binding of these chemokines to CCR1 and thereby inhibiting the downstream inflammatory signaling.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 (MIP-1α) CCL5 (RANTES) CCR1 CCR1 CCL3->CCR1 Binds This compound This compound This compound->CCR1 Blocks G_Protein G-protein Activation CCR1->G_Protein JAK_STAT JAK/STAT Pathway (JAK1, JAK2, STAT1, STAT3) G_Protein->JAK_STAT Inflammation Cell Migration Inflammation Joint Destruction JAK_STAT->Inflammation

Figure 1: CCR1 Signaling Pathway in Arthritis and Point of Intervention for this compound.

Recommended Dosage and Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

The following tables summarize the quantitative data for the administration of this compound in a rat model of collagen-induced arthritis (CIA). The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.

Table 1: this compound Dosage and Administration

CompoundAnimal ModelRoute of AdministrationDosage RangeDosing Frequency
This compoundRat (Collagen-Induced Arthritis)Oral (gavage)3, 10, 30 mg/kgOnce daily

Table 2: Efficacy of this compound in Rat CIA Model (Therapeutic Dosing)

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day 16)Inhibition of Paw Swelling (%)
Vehicle-3.50
This compound32.140
This compound101.557
This compound300.877
Methotrexate (Positive Control)0.11.265

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis and subsequent treatment with this compound in rats.

1. Animals:

  • Lewis rats (male, 175-200 g) are commonly used for this model.

2. Reagents:

  • Bovine Type II Collagen

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Positive Control: Methotrexate

3. Induction of Arthritis:

  • On Day 0, emulsify bovine type II collagen in an equal volume of Incomplete Freund's Adjuvant.

  • Administer a single intradermal injection of the emulsion at the base of the tail.

  • A booster injection of collagen in IFA is typically given on Day 7.

  • Monitor animals daily for clinical signs of arthritis, which usually appear between days 10 and 14.

4. Arthritis Scoring:

  • Clinically score each paw on a scale of 0-4 based on the degree of erythema and swelling:

    • 0 = No signs of arthritis

    • 1 = Mild swelling and/or erythema of the digits

    • 2 = Moderate swelling and erythema of the digits and paw

    • 3 = Severe swelling and erythema of the entire paw

    • 4 = Very severe swelling, erythema, and/or ankylosis

  • The maximum score per animal is 16.

5. Treatment Protocol (Therapeutic Dosing):

  • Initiate treatment when animals develop a mean arthritis score of approximately 2.0.

  • Randomly assign animals to treatment groups (Vehicle, this compound at various doses, Positive Control).

  • Administer this compound or vehicle orally via gavage once daily.

  • Administer the positive control (e.g., Methotrexate) as per the established protocol.

  • Continue treatment for a predefined period (e.g., 14-21 days).

6. Efficacy Evaluation:

  • Record arthritis scores and body weights daily.

  • Measure hind paw volume using a plethysmometer at regular intervals (e.g., every 2-3 days) to assess paw swelling.

  • At the end of the study, collect blood samples for biomarker analysis (e.g., inflammatory cytokines) and harvest joints for histological assessment of inflammation, pannus formation, and bone/cartilage destruction.

Experimental_Workflow cluster_induction Arthritis Induction cluster_monitoring Monitoring and Treatment cluster_evaluation Efficacy Evaluation Day0 Day 0: Primary Immunization (Collagen in IFA) Day7 Day 7: Booster Immunization (Collagen in IFA) Day0->Day7 Day10_14 Days 10-14: Onset of Arthritis (Arthritis Score ≥ 2.0) Day7->Day10_14 Treatment Initiate Daily Treatment: - Vehicle - this compound (3, 10, 30 mg/kg) - Methotrexate Day10_14->Treatment Daily_Eval Daily Monitoring: - Arthritis Score - Body Weight Treatment->Daily_Eval Periodic_Eval Periodic Measurement: - Paw Volume Treatment->Periodic_Eval Endpoint Endpoint Analysis: - Histology - Biomarkers Daily_Eval->Endpoint Periodic_Eval->Endpoint

Figure 2: Experimental Workflow for the Evaluation of this compound in a Rat CIA Model.

Conclusion

This compound demonstrates dose-dependent efficacy in reducing the clinical signs of arthritis in the rat collagen-induced arthritis model. The provided protocols and dosage information serve as a valuable resource for the preclinical evaluation of this CCR1 antagonist and other potential anti-arthritic compounds. Researchers should adapt these protocols to their specific experimental designs and institutional guidelines.

References

Application Notes and Protocols for the Quantification of BMS-817399 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399 is a pharmaceutical compound for which robust and reliable quantitative bioanalytical methods are crucial for supporting pharmacokinetic, toxicokinetic, and other drug development studies. This document provides a comprehensive overview of the methodologies and protocols applicable to the quantification of this compound in biological matrices such as plasma and serum. While a specific, validated method for this compound is not publicly available, this guide details the principles and common practices for developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for such applications.[1][2][3][4]

General Principles of Bioanalytical Method Development for this compound

The development of a quantitative bioanalytical method for a small molecule like this compound typically revolves around LC-MS/MS due to its high sensitivity, selectivity, and wide dynamic range.[1][3][4] The overall workflow for developing and validating such a method is outlined below.

Bioanalytical_Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Analyte_Char Analyte Characterization (this compound) IS_Selection Internal Standard (IS) Selection Analyte_Char->IS_Selection Physicochemical Properties MS_Optimization Mass Spectrometry Optimization IS_Selection->MS_Optimization Structural Analog or SIL-IS LC_Development Chromatography Development MS_Optimization->LC_Development MRM Transitions Sample_Prep Sample Preparation Optimization LC_Development->Sample_Prep Retention Time Selectivity Selectivity & Specificity Sample_Prep->Selectivity Clean Extract Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Recovery_Matrix->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis Validated Method

Caption: General workflow for bioanalytical method development and validation.

Experimental Protocols

While specific parameters for this compound must be empirically determined, the following sections outline standard protocols for each stage of method development and validation.

Mass Spectrometry Optimization

The initial step is to optimize the mass spectrometric detection of this compound and a suitable internal standard (IS). A stable isotope-labeled (SIL) version of this compound would be the ideal IS. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties should be chosen.

Protocol:

  • Prepare a standard solution of this compound and the selected IS (e.g., 100 ng/mL in methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer.

  • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows) in both positive and negative ion modes to maximize the signal of the precursor ion ([M+H]+ or [M-H]-).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Select the most intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM).

  • Optimize the collision energy and other MS/MS parameters for the selected MRM transition to maximize the product ion signal.

Liquid Chromatography Development

The goal of chromatographic development is to achieve a symmetrical peak shape for this compound, with adequate retention and separation from endogenous matrix components.

Protocol:

  • Screen various reversed-phase C18 or C8 columns of different particle sizes and dimensions.

  • Test different mobile phase compositions, typically consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).

  • Evaluate different elution modes (isocratic or gradient) to achieve optimal separation and peak shape within a reasonable run time.

  • Adjust the column temperature and flow rate to fine-tune the separation.

Sample Preparation

The objective of sample preparation is to extract this compound and the IS from the biological matrix, removing proteins and other interfering components.[5]

Common Techniques:

  • Protein Precipitation (PPT): A simple and fast method.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for analyte concentration.

Protocol for Protein Precipitation:

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add a fixed volume of the IS working solution.

  • Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex mix for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Start->Add_IS Precipitate Add Precipitation Solvent (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: A typical protein precipitation workflow for sample preparation.

Bioanalytical Method Validation

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation process assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7][8][9]

Quantitative Data Summary

The following tables represent a template for summarizing the quantitative data from a hypothetical method validation for this compound. The actual values would need to be determined experimentally.

Table 1: Calibration Curve Parameters

ParameterAcceptance CriteriaHypothetical Result
Calibration Range-1 - 1000 ng/mL
Regression Model-Linear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.990.9985
LLOQ Accuracy80-120%95.7%
LLOQ Precision≤ 20% CV8.2%
Other Calibrators Accuracy85-115%Within range

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay (n=6)Inter-Assay (n=18, 3 runs)
Precision (%CV) Accuracy (%)
LLOQ 17.5104.2
Low QC 35.198.9
Mid QC 1004.3101.5
High QC 8003.897.6
Acceptance≤ 20% (LLOQ), ≤ 15% (QCs)80-120% (LLOQ), 85-115% (QCs)

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)This compound Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC 388.290.10.950.98
High QC 80091.589.81.031.02
AcceptanceConsistent & ReproducibleConsistent & ReproducibleCV ≤ 15%CV ≤ 15%

Conclusion

The development and validation of a robust bioanalytical method are essential for the successful clinical development of this compound. While this document provides a framework based on standard industry practices for LC-MS/MS, the specific parameters must be meticulously optimized and validated in the laboratory. Adherence to regulatory guidelines throughout this process is mandatory to ensure the integrity and reliability of the data generated in support of drug development programs.

References

Application Notes and Protocols for a CCR2 Antagonist in a Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of a C-C chemokine receptor 2 (CCR2) antagonist in an in vitro chemotaxis assay. The protocols and data presented are based on established methodologies for evaluating the inhibition of the CCL2/CCR2 signaling axis, which is a key pathway in immune cell recruitment and inflammation.

Important Note on BMS-817399: Initial query focused on this compound as a CCR2 antagonist. However, published literature identifies this compound as a potent and selective CCR1 antagonist .[1][2][3][4] It exhibits high binding affinity for CCR1 with an IC50 of 1 nM and inhibits MIP-1α (a CCR1 ligand)-induced chemotaxis with an IC50 of 6 nM.[1][2] Reports indicate it has no binding activity towards CCR2.[2] Therefore, the following protocols and application notes are provided for a representative, non-proprietary CCR2 antagonist to investigate the CCL2/CCR2 signaling pathway as requested.

The CCL2/CCR2 Signaling Pathway in Chemotaxis

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a key chemokine that mediates the migration of monocytes, macrophages, and other immune cells.[5] It exerts its effects primarily by binding to its receptor, CCR2, a G protein-coupled receptor (GPCR).[5][6] This interaction triggers a cascade of downstream signaling events that ultimately lead to cell migration, as well as other cellular responses like proliferation and survival.[7][8][9] Upon CCL2 binding, CCR2 activates various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways.[5][7][8][10] A CCR2 antagonist functions by blocking the binding of CCL2 to CCR2, thereby inhibiting these downstream signaling events and preventing cell migration.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G Protein CCR2->G_Protein Activates Antagonist CCR2 Antagonist (e.g., this compound analog) Antagonist->CCR2 Blocks Binding PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK_p38 MAPK/p38 Pathway G_Protein->MAPK_p38 JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cell_Response Cellular Responses: - Chemotaxis - Proliferation - Survival - Anti-apoptosis PI3K_Akt->Cell_Response MAPK_p38->Cell_Response JAK_STAT->Cell_Response

Caption: Simplified CCR2 signaling pathway and the inhibitory action of a CCR2 antagonist.

Application Notes

A chemotaxis assay is a fundamental method to assess the ability of a compound to inhibit the directed migration of cells towards a chemical gradient. The most common setup is the Boyden chamber or Transwell assay.[11]

Principle of the Assay: The assay utilizes a chamber with two compartments (upper and lower) separated by a microporous membrane. CCR2-expressing cells are placed in the upper chamber, and a solution containing the chemoattractant CCL2 is placed in the lower chamber. This creates a chemical gradient across the membrane, inducing the cells to migrate through the pores to the lower chamber. A CCR2 antagonist is added to the cells to assess its ability to block this migration. The number of migrated cells is quantified to determine the inhibitory potency of the antagonist.

Cell Selection:

  • Cell Lines: The human monocytic cell line THP-1 is commonly used as it endogenously expresses CCR2.[6][12]

  • Primary Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or purified monocytes are also excellent models as they represent a more physiologically relevant system.[6][13]

  • Cell Health: It is crucial to use cells with high viability (>95%) and in the logarithmic growth phase for reproducible results.

Reagent Preparation:

  • Assay Medium: A serum-free or low-serum medium (e.g., RPMI 1640 with 0.5% BSA) is recommended to minimize background migration.[6]

  • Chemoattractant: Recombinant human CCL2 should be used. The optimal concentration should be determined by performing a dose-response curve to find the EC50 (the concentration that induces 50% of the maximal cell migration). This concentration is then used for the inhibition assay.[6]

  • CCR2 Antagonist: The antagonist should be dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.1%).

Experimental Protocol: In Vitro Chemotaxis Assay

This protocol describes a standard Transwell migration assay.

Materials:

  • CCR2-expressing cells (e.g., THP-1)

  • Recombinant Human CCL2

  • CCR2 Antagonist

  • Assay Medium (RPMI 1640 + 0.5% BSA)

  • 24-well plate with Transwell inserts (e.g., 5 µm pore size for monocytes)[13][14]

  • Cell lysis buffer with a fluorescent dye (e.g., CyQuant)

  • Fluorescence plate reader

Workflow:

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification A 1. Prepare Cells (Wash & resuspend in assay medium) D 4. Pre-incubate Cells with Antagonist A->D B 2. Prepare Reagents (CCL2 & serial dilutions of antagonist) C 3. Add CCL2 to Lower Chamber B->C B->D E 5. Add Cell/Antagonist Mix to Upper Chamber C->E D->E F 6. Incubate Plate (e.g., 2-4 hours at 37°C, 5% CO2) E->F G 7. Remove Non-migrated Cells F->G H 8. Lyse Migrated Cells & Add Fluorescent Dye G->H I 9. Read Fluorescence H->I J 10. Analyze Data (Calculate % inhibition & IC50) I->J

Caption: General workflow for an in vitro chemotaxis assay using a Transwell system.

Procedure:

  • Cell Preparation: Harvest CCR2-expressing cells and wash them with serum-free medium. Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.[6]

  • Compound Pre-incubation: In a separate plate or tubes, add the cell suspension to various concentrations of the CCR2 antagonist. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.[6][12]

  • Assay Setup:

    • To the lower wells of a 24-well plate, add 600 µL of assay medium containing CCL2 at its pre-determined EC50 concentration.[6]

    • For negative control (spontaneous migration), add 600 µL of assay medium without CCL2.

    • Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped.

  • Cell Addition: Add 100 µL of the pre-incubated cell/antagonist suspension to the top of each insert.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically for the specific cell type.[6]

  • Quantification of Migrated Cells:

    • Carefully remove the inserts from the wells. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

    • To quantify the migrated cells in the lower chamber, add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells.[6]

    • Incubate as per the manufacturer's instructions to lyse the cells and release nucleic acids.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence reading of the negative control (no CCL2) from all other readings.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (CCL2 only).

    • Plot the percent inhibition against the log of the antagonist concentration and use a non-linear regression model to determine the IC50 value (the concentration of antagonist that inhibits 50% of CCL2-induced cell migration).

Data Presentation

The following tables summarize publicly available data for representative CCR2 antagonists.

Table 1: In Vitro Activity of CCR2 Antagonist INCB3344

Target Species Assay Type Cell Line Radioligand IC50 (nM) Reference
Human Whole Cell Binding - - 5.1 [6]
Mouse Whole Cell Binding WEHI-274.1 125I-mCCL2 9.5 [6]

| Rat | Whole Cell Binding | - | - | 7.3 |[6] |

Table 2: In Vitro Activity of CCR2 Antagonist CAS 445479-97-0

Assay Type Cell Line Measurement IC50 (nM) Reference
Radioligand Binding PBMCs CCR2 Binding 5.1 [15]
Chemotaxis PBMCs CCL2-induced Migration 1 [15]

| Chemotaxis | A549 cells | CCL2-induced Migration | ~10 (effective concentration) |[16] |

Table 3: Known Activity of this compound (a CCR1 Antagonist)

Assay Type Target Measurement IC50 (nM) Reference
Binding Assay CCR1 Binding Affinity 1 [1][2]

| Chemotaxis | CCR1 | MIP-1α-induced Chemotaxis | 6 |[1][2] |

References

Application of BMS-817399 in High-Throughput Screening for CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-817399 is a selective and orally bioavailable antagonist of the C-C chemokine receptor type 1 (CCR1).[1] CCR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses, making it an attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis.[1] High-throughput screening (HTS) is a critical component in the drug discovery process to identify and characterize novel modulators of therapeutic targets like CCR1. This document provides a detailed application note and protocol for the use of this compound as a reference compound in a representative HTS assay for the discovery of new CCR1 antagonists.

CCR1 Signaling Pathway

The binding of chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 initiates a signaling cascade. This process involves the activation of heterotrimeric G-proteins, leading to the mobilization of intracellular calcium and other downstream cellular responses that contribute to inflammation. Antagonists like this compound block this initial binding step, thereby inhibiting the subsequent signaling cascade.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane CCR1 CCR1 G_protein Gαq/11 βγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds BMS817399 This compound BMS817399->CCR1 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammatory Response Ca_ER->Inflammation PKC->Inflammation

Figure 1: CCR1 Signaling Pathway

High-Throughput Screening Assay: A No-Wash Calcium Mobilization Assay

A common HTS assay for GPCRs like CCR1 is the measurement of intracellular calcium mobilization following receptor activation. This can be performed using a fluorescent calcium indicator in a "no-wash" format, which is amenable to automation and high-throughput. In this assay, cells expressing CCR1 are pre-loaded with a calcium-sensitive dye. The addition of a CCR1 agonist (e.g., CCL3) triggers calcium release, leading to an increase in fluorescence. A CCR1 antagonist, such as this compound, will inhibit this fluorescence increase.

Experimental Workflow

The workflow for a typical HTS campaign to identify CCR1 antagonists is a multi-step process that is designed for efficiency and high throughput. The process begins with the preparation of cell plates and compound plates, followed by the screening assay, and concludes with data analysis to identify potential "hits".

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Plate CCR1-expressing cells in 384-well plates Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Plating Prepare compound plates with test compounds and controls (this compound, DMSO) Compound_Addition Add test compounds and controls to cell plates Compound_Plating->Compound_Addition Dye_Loading->Compound_Addition Incubation Incubate plates to allow compound binding Compound_Addition->Incubation Agonist_Addition Add CCR1 agonist (e.g., CCL3) Incubation->Agonist_Addition Fluorescence_Reading Measure fluorescence signal using a plate reader Agonist_Addition->Fluorescence_Reading Data_Normalization Normalize data to controls Fluorescence_Reading->Data_Normalization Hit_Identification Identify compounds that inhibit calcium mobilization Data_Normalization->Hit_Identification Dose_Response Perform dose-response curves for hit confirmation and IC50 determination Hit_Identification->Dose_Response

Figure 2: HTS Experimental Workflow

Detailed Experimental Protocol

1. Cell Culture and Plating:

  • Culture CHO-K1 cells stably expressing human CCR1 in appropriate media supplemented with a selection antibiotic.

  • Harvest cells and resuspend in serum-free media.

  • Dispense 20 µL of the cell suspension (e.g., 10,000 cells/well) into 384-well black, clear-bottom assay plates.

  • Incubate plates at 37°C, 5% CO2 for 18-24 hours.

2. Reagent Preparation:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Dye Loading Buffer: Prepare a calcium-sensitive dye (e.g., Fluo-4 AM) solution in Assay Buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

  • Compound Plates: Prepare serial dilutions of test compounds and this compound (as a reference antagonist) in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include DMSO-only wells as a negative control.

  • Agonist Solution: Prepare a solution of CCL3 in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).

3. Assay Procedure:

  • Remove cell plates from the incubator and add 20 µL of the Calcium Dye Loading Buffer to each well.

  • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Add 5 µL of the diluted compounds or controls to the respective wells of the cell plates.

  • Incubate for 15-30 minutes at room temperature.

  • Place the assay plates into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Add 10 µL of the EC80 CCL3 agonist solution to all wells simultaneously using the plate reader's integrated pipettor.

  • Measure the fluorescence intensity immediately and kinetically for 2-3 minutes.

4. Data Analysis:

  • Determine the maximum fluorescence signal for each well.

  • Normalize the data using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal from wells with test compound.

    • Signal_Min: Average signal from wells with a high concentration of this compound (full inhibition).

    • Signal_Max: Average signal from wells with DMSO only (no inhibition).

  • For dose-response curves, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following table presents hypothetical but representative data for a high-throughput screening assay for CCR1 antagonists, using this compound as a reference compound.

ParameterValueDescription
This compound IC50 15 nMThe concentration of this compound required to inhibit 50% of the CCL3-induced calcium mobilization.
Z'-factor 0.75A measure of the statistical effect size of the assay, indicating excellent separation between positive and negative controls.
Signal-to-Background (S/B) 8.2The ratio of the signal from the uninhibited control (DMSO) to the signal from the fully inhibited control (high concentration of this compound).
Primary Hit Rate 0.5%The percentage of compounds in the screening library that meet the predefined criteria for a "hit" (e.g., >50% inhibition).

Conclusion

This application note details a robust and efficient high-throughput screening protocol for the identification and characterization of novel CCR1 antagonists. The use of a well-characterized reference compound like this compound is essential for assay validation and for benchmarking the potency of newly identified hits. The described no-wash calcium mobilization assay is highly amenable to automation and provides a reliable platform for large-scale screening campaigns in the pursuit of new treatments for inflammatory diseases.

References

Application Notes and Protocols for Efficacy Testing of BMS-817399, a CCR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399 is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a key mediator in the recruitment of leukocytes, including monocytes and macrophages, to sites of inflammation.[3][4] Its role in the pathogenesis of autoimmune diseases, particularly rheumatoid arthritis (RA), makes it a compelling therapeutic target.[2][4][5][6] These application notes provide a comprehensive experimental framework to evaluate the efficacy of this compound, from initial in vitro characterization to preclinical validation in animal models of RA.

Targeted Signaling Pathway

The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 activates downstream signaling cascades that are crucial for cell migration and inflammation.[3][4] this compound, as a CCR1 antagonist, is designed to block these interactions and abrogate the subsequent inflammatory response. The simplified signaling pathway is depicted below.

CCR1_Signaling_Pathway cluster_ligand CCR1 Ligands cluster_receptor Cell Membrane cluster_cell Leukocyte CCL3 CCL3 (MIP-1α) CCR1 CCR1 Receptor CCL3->CCR1 binds CCL5 CCL5 (RANTES) CCL5->CCR1 binds G_protein Gαi/o Activation CCR1->G_protein activates PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_flux Ca²⁺ Mobilization IP3_DAG->Ca_flux Actin Actin Polymerization Ca_flux->Actin Chemotaxis Chemotaxis & Migration Actin->Chemotaxis BMS817399 This compound BMS817399->CCR1 inhibits

Figure 1: Simplified CCR1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Design Workflow

A tiered approach is recommended to systematically evaluate the efficacy of this compound. The workflow begins with in vitro assays to confirm its mechanism of action and functional effects on target cells, followed by in vivo studies in a relevant disease model to assess its therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy binding_assay Receptor Binding Assay calcium_assay Calcium Mobilization Assay binding_assay->calcium_assay Confirms functional antagonism chemotaxis_assay Chemotaxis Assay calcium_assay->chemotaxis_assay Links to cellular function western_blot Western Blot Analysis chemotaxis_assay->western_blot Investigates downstream signaling cia_model Collagen-Induced Arthritis (CIA) Model chemotaxis_assay->cia_model Proceed to in vivo if potent clinical_scoring Clinical Scoring of Arthritis cia_model->clinical_scoring histopathology Histopathological Analysis cia_model->histopathology biomarker_analysis Biomarker Analysis cia_model->biomarker_analysis

Figure 2: Tiered Experimental Workflow for this compound Efficacy Testing.

In Vitro Efficacy Studies

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human CCR1 receptor.

Protocol: A competitive radioligand binding assay is performed using membranes from a cell line overexpressing human CCR1 (e.g., CHO-K1 or HEK293) and a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3).

Data Presentation:

CompoundReceptorRadioligandKi (nM)
This compoundHuman CCR1[¹²⁵I]-CCL31.0
Control AntagonistHuman CCR1[¹²⁵I]-CCL35.0
Functional Antagonism: Calcium Mobilization Assay

Objective: To assess the ability of this compound to inhibit CCR1 ligand-induced intracellular calcium mobilization.

Protocol:

  • Cell Culture: Culture a human monocytic cell line endogenously expressing CCR1 (e.g., THP-1) or a CCR1-expressing recombinant cell line (e.g., CHO-K1-CCR1) in appropriate media.

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Ligand Stimulation: Add a CCR1 agonist (e.g., CCL3 or CCL5) at a pre-determined EC₅₀ concentration.

  • Signal Detection: Measure the change in fluorescence intensity in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[7][8]

  • Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Data Presentation:

CompoundCell LineAgonist (EC₅₀)IC₅₀ (nM)
This compoundTHP-1CCL3 (10 nM)6.8
This compoundTHP-1CCL5 (5 nM)7.5
Control AntagonistTHP-1CCL3 (10 nM)35.2
Inhibition of Cell Migration: Chemotaxis Assay

Objective: To evaluate the efficacy of this compound in blocking the migration of CCR1-expressing cells towards a chemokine gradient.

Protocol:

  • Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs). Resuspend cells in assay medium (e.g., RPMI with 0.5% BSA).

  • Compound Pre-incubation: Incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Assay Setup:

    • Add a CCR1 ligand (e.g., CCL3) to the lower wells of a chemotaxis plate (e.g., Transwell or IncuCyte® Clearview).[9][10]

    • Place the insert (with a porous membrane) into each well.

    • Add the pre-incubated cell suspension to the top of the insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Quantification:

    • For Transwell assays, count the cells that have migrated to the lower chamber using a microscope or a plate reader after cell lysis and staining with a fluorescent dye.[10][11]

    • For IncuCyte® assays, quantify cell migration in real-time through automated imaging.[9]

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundCell TypeChemoattractantIC₅₀ (nM)
This compoundTHP-1CCL3 (50 ng/mL)6.0
This compoundHuman PBMCsCCL3 (50 ng/mL)8.2
Control AntagonistTHP-1CCL3 (50 ng/mL)45.0
Downstream Signaling: Western Blot Analysis

Objective: To confirm that this compound inhibits the phosphorylation of downstream signaling molecules in the CCR1 pathway.

Protocol:

  • Cell Culture and Starvation: Culture THP-1 cells and serum-starve them overnight.

  • Inhibitor Treatment: Pre-treat cells with this compound (at 1x, 5x, and 10x IC₅₀) or vehicle for 1 hour.

  • Ligand Stimulation: Stimulate the cells with CCL3 for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12][13][14]

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against phosphorylated forms of downstream kinases (e.g., p-Akt, p-ERK) and total protein controls.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatmentp-Akt / Total Akt (Fold Change vs. Control)p-ERK / Total ERK (Fold Change vs. Control)
Vehicle1.01.0
CCL3 (10 nM)5.24.8
CCL3 + this compound (1x IC₅₀)2.82.5
CCL3 + this compound (5x IC₅₀)1.51.3
CCL3 + this compound (10x IC₅₀)1.11.0

In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) Model

Objective: To assess the therapeutic efficacy of this compound in a preclinical mouse model of rheumatoid arthritis.

Protocol:

  • Model Induction: Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant.[15][16]

  • Treatment Groups: Once arthritis is established, randomize the mice into the following groups:

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg, oral administration, daily)

    • Positive Control (e.g., Methotrexate)

  • Clinical Assessment: Monitor the mice regularly for signs of arthritis. Score the severity of paw inflammation based on a standardized scale (e.g., 0-4 for each paw, total score 0-16). Measure paw thickness with calipers.

  • Histopathology: At the end of the study, collect the joints for histopathological analysis. Stain tissue sections with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies by ELISA.

Data Presentation:

Table 5: Clinical Arthritis Score in CIA Mice

Treatment Group Mean Arthritis Score (Day 21 post-onset) % Inhibition
Vehicle Control 12.5 ± 1.5 -
This compound (10 mg/kg) 8.2 ± 1.2 34.4%
This compound (30 mg/kg) 5.5 ± 1.0 56.0%
This compound (100 mg/kg) 3.1 ± 0.8 75.2%

| Methotrexate (1 mg/kg) | 4.0 ± 0.9 | 68.0% |

Table 6: Histopathological Scores in CIA Mice

Treatment Group Inflammation Score (0-3) Cartilage Damage (0-3) Bone Erosion (0-3)
Vehicle Control 2.8 ± 0.2 2.5 ± 0.3 2.4 ± 0.3
This compound (30 mg/kg) 1.2 ± 0.3 1.1 ± 0.2 1.0 ± 0.2

| Methotrexate (1 mg/kg) | 1.5 ± 0.4 | 1.3 ± 0.3 | 1.2 ± 0.3 |

Conclusion

This comprehensive set of protocols provides a robust framework for evaluating the efficacy of the CCR1 antagonist, this compound. The logical progression from in vitro mechanistic studies to in vivo disease models allows for a thorough characterization of its therapeutic potential for the treatment of rheumatoid arthritis and other inflammatory diseases. The data generated from these experiments will be crucial for guiding further drug development efforts.

References

Application Note: Characterization of Crystalline Forms of BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-817399 is a CCR1 antagonist that was investigated for the treatment of rheumatoid arthritis.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its development, as they can influence stability, solubility, and bioavailability. This compound is known to exist in multiple crystalline forms, or polymorphs.[1][3] This document provides detailed protocols for the characterization of these forms, which is essential for selecting the optimal form for drug product development. The primary known forms are a physically unstable monohydrate (Form 1) and a more stable anhydrous form (Form 2).[1][3][4]

Crystalline Forms of this compound

Initial studies on this compound identified a monohydrate, designated as Form 1 . This form was found to be physically unstable, with its crystal structure changing under varying conditions of relative humidity and temperature.[1][3] Dehydration of Form 1, for instance by heating under vacuum, results in the formation of Form 1A .[1]

Further investigation through cooling crystallization from acetonitrile led to the discovery of a novel and physically stable anhydrous form, designated as Form 2 .[1] This form does not show weight loss in Thermogravimetric Analysis (TGA), confirming its anhydrous nature.[1] While Form 2 can become hygroscopic at elevated relative humidity, X-ray diffraction (XRD) measurements have confirmed its physical stability.[1][3]

Data Presentation: Physicochemical Properties

The thermal characteristics of Form 1 and Form 2 have been determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Thermal Analysis Data for this compound Crystalline Forms

FormAnalysisEventOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (ΔH_f) (kJ/mol)Weight Loss (%)Description
Form 1 DSC/TGADehydration-59.6 (±1.4)-~3.8Corresponds to the loss of one water molecule.[1]
DSCMelting of Dehydrated Form 1208.2 (±0.3)213.3 (±0.3)37.1 (±0.2)-Melting of the form resulting from dehydration.[1]
Form 2 DSC/TGAMelting209.9 (±0.10)214.4 (±0.60)33.8 (±0.7)NoneAnhydrous form, single melting endotherm.[1]

Experimental Protocols

The following are detailed protocols for the primary techniques used to characterize the crystalline forms of this compound.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases, as each polymorph provides a unique diffraction pattern.[5][6]

Objective: To identify and differentiate the crystalline forms of this compound (Form 1, Form 1A, and Form 2).

Methodology:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the this compound sample to ensure a random crystal orientation.

  • Instrument Setup:

    • Instrument: A Malvern PANalytical Empyrean X-ray Diffraction (XRD) platform or equivalent.[1]

    • Radiation Source: Copper Kα radiation (λ = 1.54180 Å).[1]

    • Voltage and Current: Set the tube voltage to 45 kV and the current to 40 mA.[1]

  • Data Collection:

    • Record the diffraction pattern from a 2θ range of 5° to 35°.[1]

    • Conduct the analysis under ambient conditions (e.g., ~40% relative humidity).[1]

    • For studies at elevated temperatures, use an in-situ heating stage and heat the sample at a controlled rate (e.g., ~5 K/min).[1]

  • Data Analysis: Compare the resulting diffraction patterns. Form 1, Form 1A, and Form 2 will each exhibit a unique pattern of peaks.[1]

experimental_workflow cluster_start Sample Preparation cluster_techniques Characterization Techniques cluster_analysis Data Analysis & Interpretation Start This compound Sample XRPD X-Ray Powder Diffraction (XRPD) Start->XRPD DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA DVS Dynamic Vapor Sorption (DVS) Start->DVS Analysis Comparative Data Analysis XRPD->Analysis DSC->Analysis TGA->Analysis DVS->Analysis Result Identification of Crystalline Form (Form 1, 1A, or 2) Stability Assessment Analysis->Result

Caption: Experimental workflow for characterizing this compound crystalline forms.

Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal events such as melting, crystallization, and solid-state transitions.[7][8]

Objective: To determine the melting point and enthalpy of fusion for the different crystalline forms of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Instrument: A TA Instruments DSC or equivalent.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate, for example, 10 K/min, to a temperature above the expected melting point (e.g., 250 °C).

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic events (peaks).

    • Determine the onset temperature of melting and the peak temperature.

    • Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting endotherm.[1]

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, which is useful for quantifying water or solvent content.[1][8]

Objective: To determine the water content of this compound forms and assess their thermal stability.

Methodology:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Instrument: A TA Instruments TGA or equivalent.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to a temperature sufficient to ensure all volatile components are removed (e.g., 300 °C) at a constant heating rate (e.g., 10 K/min).

  • Data Analysis:

    • Examine the TGA curve for any mass loss steps.

    • Quantify the percentage of mass loss. For Form 1, a mass loss of approximately 3.8% corresponds to the loss of one mole of water.[1]

form_relationships Form1 Form 1 (Monohydrate, Unstable) Form1A Form 1A (Anhydrous, Dehydrated) Form1->Form1A Dehydration (Heating/Vacuum) Form2 Form 2 (Anhydrous, Stable) Form1->Form2 Cooling Crystallization (from Acetonitrile) Form1A->Form1 Rehydration (High Humidity)

References

Navigating the Evaluation of IAP Inhibitor Potency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: The compound initially referenced, BMS-817399, is documented in scientific literature as a C-C chemokine receptor 1 (CCR1) antagonist, which was explored for the treatment of rheumatoid arthritis. There is no publicly available information to suggest that this compound functions as an Inhibitor of Apoptosis Protein (IAP) antagonist.

Introduction to IAP Antagonists

Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1] Key members of this family include X-linked IAP (XIAP) and cellular IAP1 and IAP2 (cIAP1/2). XIAP directly binds to and inhibits caspases-3, -7, and -9, which are critical executioners of apoptosis. cIAP1 and cIAP2, on the other hand, are E3 ubiquitin ligases that regulate cell death signaling pathways, including the NF-κB pathway.

SMAC mimetics are small molecules designed to mimic the endogenous IAP antagonist, SMAC/DIABLO. By binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, these compounds relieve the inhibition of caspases and can induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This leads to the activation of apoptotic pathways and sensitization of cancer cells to other anti-cancer agents.

Core Assays for Potency Evaluation

The potency of an IAP antagonist is typically assessed through a series of cell-based assays that measure its ability to:

  • Induce the degradation of cIAP1 and cIAP2.

  • Activate caspases.

  • Induce apoptosis and reduce cell viability.

These assays are crucial for determining the concentration-dependent efficacy of the compound and for comparing the potency of different IAP antagonists.

Data Presentation: Comparative Potency of IAP Antagonists

The following table summarizes typical quantitative data obtained from various cell-based assays for representative IAP antagonists. Please note that these values are illustrative and can vary depending on the cell line and specific experimental conditions.

IAP AntagonistCell LineAssay TypeParameterPotency (nM)
Compound A MDA-MB-231 (Breast Cancer)cIAP1 DegradationDC505
Caspase-3/7 ActivationEC5050
Cell Viability (72h)IC50150
Compound B A375 (Melanoma)cIAP1 DegradationDC5010
Caspase-3/7 ActivationEC5080
Cell Viability (72h)IC50250
Compound C SK-OV-3 (Ovarian Cancer)cIAP1 DegradationDC502
Caspase-3/7 ActivationEC5030
Cell Viability (72h)IC50100
  • DC50: The concentration of the compound that results in 50% degradation of the target protein (e.g., cIAP1).

  • EC50: The concentration of the compound that elicits 50% of the maximal response in a functional assay (e.g., caspase activation).

  • IC50: The concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: cIAP1 Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent ability of an IAP antagonist to induce the degradation of cIAP1.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • IAP antagonist compound

  • DMSO (vehicle control)

  • 96-well or 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cIAP1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the IAP antagonist (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 4-8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cIAP1 and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities for cIAP1 and the loading control. Normalize the cIAP1 signal to the loading control and then to the vehicle-treated control. Plot the percentage of cIAP1 remaining against the log of the compound concentration and fit a dose-response curve to determine the DC50 value.

Protocol 2: Caspase-3/7 Activation Assay

Objective: To measure the activation of executioner caspases-3 and -7 in response to treatment with an IAP antagonist.

Materials:

  • Cancer cell line of interest

  • White, clear-bottom 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • IAP antagonist compound

  • DMSO (vehicle control)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at an appropriate density.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the IAP antagonist or DMSO.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at low speed for 30 seconds and then incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with no cells) from all experimental wells. Normalize the data to the vehicle control. Plot the relative luminescence units (RLU) against the log of the compound concentration and fit a dose-response curve to calculate the EC50 value.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of the IAP antagonist on cell viability and proliferation over time.

Materials:

  • Cancer cell line of interest

  • White, clear-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • IAP antagonist compound

  • DMSO (vehicle control)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the IAP antagonist or DMSO.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent as per the manufacturer's protocol.

  • Reagent Addition: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the IAP signaling pathway and a general workflow for evaluating IAP antagonist potency.

IAP_Signaling_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., TNFα, Chemotherapy) Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria SMAC_DIABLO SMAC/DIABLO Mitochondria->SMAC_DIABLO releases Apoptosome Apoptosome Mitochondria->Apoptosome releases Cytochrome c XIAP XIAP SMAC_DIABLO->XIAP inhibits cIAP1_2 cIAP1/2 SMAC_DIABLO->cIAP1_2 inhibits Caspase9 Caspase-9 Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 activates Apoptosome->Caspase9 activates XIAP->Caspase9 inhibits XIAP->Caspase3_7 inhibits Degradation Proteasomal Degradation cIAP1_2->Degradation auto-ubiquitination and degradation Apoptosis Apoptosis Caspase3_7->Apoptosis executes IAP_Antagonist IAP Antagonist (SMAC Mimetic) IAP_Antagonist->XIAP inhibits IAP_Antagonist->cIAP1_2 promotes degradation

Caption: IAP Signaling Pathway and Mechanism of IAP Antagonists.

Experimental_Workflow start Start: Select Cancer Cell Line seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_compound Treat with Serial Dilution of IAP Antagonist seed_cells->treat_compound incubate Incubate for Defined Time Period treat_compound->incubate assay_cIAP1 cIAP1 Degradation Assay (Western Blot) incubate->assay_cIAP1 assay_caspase Caspase-3/7 Activation Assay incubate->assay_caspase assay_viability Cell Viability Assay (e.g., CellTiter-Glo®) incubate->assay_viability analyze_dc50 Analyze Data: Calculate DC50 assay_cIAP1->analyze_dc50 analyze_ec50 Analyze Data: Calculate EC50 assay_caspase->analyze_ec50 analyze_ic50 Analyze Data: Calculate IC50 assay_viability->analyze_ic50 end End: Potency Characterization analyze_dc50->end analyze_ec50->end analyze_ic50->end

Caption: General Workflow for Evaluating IAP Antagonist Potency.

References

Application Notes and Protocols for Assessing BMS-817399 Binding Kinetics to CCR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-817399 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), a G protein-coupled receptor (GPCR) implicated in inflammatory responses.[1][2][3][4] Understanding the binding kinetics of this compound to CCR1 is crucial for elucidating its mechanism of action, optimizing drug dosage, and predicting its therapeutic efficacy. This document provides detailed protocols for two standard methods for assessing receptor-ligand binding kinetics: Radioligand Binding Assays and Surface Plasmon Resonance (SPR). While specific kinetic data for this compound is not publicly available, these protocols are based on established methods for characterizing GPCR antagonists and include hypothetical data for illustrative purposes. This compound has a known CCR1 binding affinity (IC50) of 1 nM.[1][2]

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates intracellular signaling cascades. This typically involves the coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The activation of CCR1 also stimulates the mobilization of intracellular calcium and activates downstream pathways such as the MAPK pathway, ultimately leading to cellular responses like chemotaxis, proliferation, and cytokine production.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gi Protein CCR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca2_plus Ca²⁺ Mobilization G_protein->Ca2_plus Stimulation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Production ↓ Ligand Chemokine Ligand (e.g., CCL3, CCL5) Ligand->CCR1 Binding Cellular_Response Cellular Response (Chemotaxis, etc.) Ca2_plus->Cellular_Response MAPK->Cellular_Response BMS817399 This compound BMS817399->CCR1 Antagonism

Caption: CCR1 Signaling Pathway and this compound Antagonism

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, binding kinetic parameters for this compound with CCR1, consistent with its known high affinity.

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)Description
kon (M-1s-1) 1.5 x 1052.0 x 105Association rate constant
koff (s-1) 1.5 x 10-42.0 x 10-4Dissociation rate constant
KD (nM) 1.01.0Equilibrium dissociation constant (koff/kon)
IC50 (nM) 1.0N/AConcentration causing 50% inhibition of radioligand binding

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions.[5][6] This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for CCR1 and kinetic assays to determine the association (kon) and dissociation (koff) rates.

  • Cell Membranes: Membranes from HEK293 cells stably expressing human CCR1.

  • Radioligand: [125I]-CCL3 (MIP-1α), specific activity ~2200 Ci/mmol.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known CCR1 antagonist (e.g., 10 µM of a standard antagonist).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation counter.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare CCR1 Membrane Suspension incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligand Prepare Radioligand and this compound Dilutions prep_ligand->incubation filtration Filter and Wash to Separate Bound/Free incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding determine_kinetics Determine kon, koff, KD, Ki calc_binding->determine_kinetics

Caption: Radioligand Binding Assay Workflow
  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of CCR1-expressing cell membranes (5-10 µg protein/well).

    • 25 µL of this compound dilution (or buffer for total binding, or non-specific control).

    • 25 µL of [125I]-CCL3 at a final concentration near its KD (e.g., 0.1 nM).

  • Incubate for 90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the 96-well filter plate, followed by 3 washes with ice-cold wash buffer.[7]

  • Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.

  • Incubation: To initiate the binding reaction, add 50 µL of CCR1 membranes and 25 µL of buffer to the wells. At time zero, add 25 µL of [125I]-CCL3.

  • Time Points: Terminate the reaction by filtration at various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60, 90 minutes).

  • Data Analysis: Plot specific binding versus time and fit the data to a one-phase association equation to determine the observed association rate (kobs). Calculate kon using the equation: kon = (kobs - koff) / [L].

  • Equilibration: Incubate CCR1 membranes with [125I]-CCL3 for 90 minutes to reach equilibrium.

  • Dissociation Initiation: Initiate dissociation by adding a high concentration of unlabeled CCR1 ligand (e.g., 1 µM CCL3) to prevent re-binding of the radioligand.

  • Time Points: Terminate the reaction by filtration at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Data Analysis: Plot the remaining specific binding versus time and fit the data to a one-phase exponential decay equation to determine the dissociation rate constant (koff).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (this compound) and a ligand (CCR1) immobilized on a sensor chip.[8]

  • SPR Instrument: e.g., Biacore T200.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

  • Ligand: Purified, solubilized CCR1 protein with a capture tag (e.g., His-tag).

  • Analyte: this compound.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) with 1% DMSO.

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.5.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis chip_prep Prepare Sensor Chip (e.g., Amine Coupling) immobilize_receptor Immobilize CCR1 on Chip Surface chip_prep->immobilize_receptor inject_analyte Inject this compound (Association Phase) immobilize_receptor->inject_analyte buffer_flow Flow Running Buffer (Dissociation Phase) inject_analyte->buffer_flow regenerate Regenerate Chip Surface buffer_flow->regenerate generate_sensorgram Generate Sensorgram buffer_flow->generate_sensorgram regenerate->inject_analyte Next Cycle fit_data Fit Data to Kinetic Model (e.g., 1:1 Langmuir) generate_sensorgram->fit_data determine_kinetics Determine kon, koff, KD fit_data->determine_kinetics

Caption: Surface Plasmon Resonance (SPR) Workflow
  • Surface Preparation:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Immobilize the anti-His antibody to the activated surface.

    • Capture the His-tagged CCR1 protein on the antibody-coated surface.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Injection (Association):

    • Establish a stable baseline with running buffer.

    • Inject a series of concentrations of this compound (e.g., 0.1 nM to 50 nM) over the CCR1 and a reference flow cell (without CCR1) at a constant flow rate (e.g., 30 µL/min) for a defined time (e.g., 180 seconds) to monitor association.

  • Dissociation:

    • Following the injection, allow the running buffer to flow over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of this compound from CCR1.

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the CCR1 flow cell data to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Conclusion

The protocols outlined provide robust and reliable methods for determining the binding kinetics of this compound to its target, CCR1. While radioligand binding assays are a traditional and highly sensitive method, SPR offers the advantage of real-time, label-free analysis. The choice of method will depend on the specific research question, available resources, and the need for throughput. Accurate determination of the kinetic parameters is essential for a comprehensive understanding of the pharmacological profile of this compound and for its continued development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: BMS-817399 Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of BMS-817399.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered to have poor aqueous solubility?

A1: this compound is a complex, urea-based organic molecule. Such compounds, particularly those developed as drug candidates, often exhibit low water solubility due to their molecular structure, which can lead to strong crystal lattice energy and/or high lipophilicity. While specific aqueous solubility data for this compound is not publicly available, it is known to be a candidate for treating rheumatoid arthritis, and a significant percentage of new chemical entities (up to 70-90%) are poorly soluble.[1] The presence of the urea functionality plays a role in its solubility profile due to its hydrogen bonding capabilities.[2]

Q2: What are the different solid forms of this compound and how do they impact solubility?

A2: this compound is known to exist in at least two different solid forms.[3][4]

  • Form 1: This is a monohydrate that is physically unstable and can change its crystal structure with variations in relative humidity and temperature.[3][4][5]

  • Form 2: This is an anhydrous form that is more physically stable than Form 1, though it can become hygroscopic at elevated relative humidity.[3][4][5]

The existence of different polymorphic forms can significantly impact solubility. Generally, metastable forms are more soluble than their stable counterparts. The transition between these forms can lead to variability in experimental results.

Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

A3: Given that many orally administered drug candidates with low aqueous solubility are developed to have high membrane permeability for absorption, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or Class IV compound.[6][7]

  • BCS Class II: Low Solubility, High Permeability.

  • BCS Class IV: Low Solubility, Low Permeability. For BCS Class II compounds, the rate-limiting step for absorption is drug dissolution.[8] Therefore, enhancing solubility is a primary objective for successful formulation.

Q4: What general strategies can be employed to improve the aqueous solubility of this compound?

A4: A variety of techniques can be used to enhance the solubility of poorly water-soluble drugs.[9] These can be broadly categorized into physical and chemical modifications.[10][11]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[10]

  • Chemical Modifications: These involve the use of excipients such as co-solvents, surfactants, and cyclodextrins to form complexes.[9] Adjusting the pH of the solution can also be effective if the molecule has ionizable groups.[7]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step Explanation
Low intrinsic solubility Use a co-solvent system. Start by preparing a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <0.5%).Many complex organic molecules have very limited solubility in purely aqueous media. A small amount of a water-miscible organic solvent can significantly increase solubility.
Compound is in a less soluble crystalline form (e.g., Form 2) Consider preparing an amorphous solid dispersion. This involves dissolving the drug and a polymer carrier in a common solvent and then rapidly removing the solvent.Amorphous forms lack a crystal lattice, which means less energy is required to dissolve them, leading to higher apparent solubility.[11]
Incorrect pH If this compound has ionizable functional groups, adjust the pH of your buffer. For a basic compound, lowering the pH may increase solubility. For an acidic compound, increasing the pH may help.The solubility of ionizable compounds is pH-dependent. Converting the molecule to its ionized (salt) form generally increases aqueous solubility.[7]

Problem: My this compound precipitates out of solution during my experiment.

Potential Cause Troubleshooting Step Explanation
Supersaturation and Crystallization Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into your formulation.When a stock solution in an organic solvent is diluted into an aqueous buffer, it can create a temporary supersaturated state. The drug may then crystallize out of solution over time. Polymers can help stabilize this supersaturated state.
Temperature change Ensure your experimental conditions (e.g., temperature) remain constant. Check if the solubility of your compound is highly sensitive to temperature changes.Solubility is temperature-dependent. A decrease in temperature can cause a previously dissolved compound to precipitate.
Interaction with other components Evaluate the compatibility of this compound with all components in your experimental medium.Salts or other molecules in your buffer could potentially interact with the compound, reducing its solubility (the "salting-out" effect).

Data on Solubility Enhancement Strategies

Since specific quantitative data for this compound aqueous solubility enhancement is not publicly available, the following table provides an illustrative summary of common techniques and their potential effectiveness for a typical BCS Class II compound.

Technique Mechanism of Action Typical Fold Increase in Solubility (Illustrative) Advantages Disadvantages
Co-solvency Reduces the polarity of the solvent, decreasing the interfacial tension between the solute and the aqueous solution.[9]2 to 50-foldSimple and quick to formulate.[11]Potential for precipitation upon dilution; solvent may have biological effects.
Cyclodextrin Complexation The drug (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), forming a more water-soluble inclusion complex.[9]5 to 200-foldHigh solubilization potential; can improve stability.Can be expensive; requires specific molecular geometry for complexation.
Amorphous Solid Dispersion The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, preventing crystallization and increasing dissolution rate.[9]10 to 1000-foldSignificant increase in apparent solubility and dissolution rate.Amorphous forms can be physically unstable and may recrystallize over time.[11]
pH Adjustment Converts the drug into its more soluble ionized (salt) form.Highly variable, depends on pKaVery effective for ionizable drugs; simple to implement.Only applicable to drugs with acidic or basic functional groups; risk of precipitation if pH changes.
Particle Size Reduction (Nanosuspension) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10]2 to 10-fold (dissolution rate)Applicable to many compounds; established technology.Does not increase equilibrium solubility; can be energy-intensive to produce.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent System

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a final concentration of 10 µM in an aqueous buffer.

  • Materials:

    • This compound (Molar Mass of anhydrous form: 454.01 g/mol )[5]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.54 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. This is your 10 mM stock solution.

    • To prepare a 10 µM working solution, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer.

    • Mix immediately and thoroughly by inversion or gentle vortexing.

  • Troubleshooting: If precipitation is observed upon dilution, try a lower final concentration or include a small percentage of a surfactant like Tween® 80 (e.g., 0.1%) in your final aqueous buffer.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

  • Objective: To determine the effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the aqueous solubility of this compound.

  • Materials:

    • This compound

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Deionized water or buffer of choice

    • Thermostatic shaker

    • HPLC system for quantification

  • Procedure (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v).

    • Add an excess amount of this compound powder to each solution in sealed vials.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in each filtered sample using a validated HPLC method.

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this plot can be used to determine the stability constant of the complex.

Visualizations

experimental_workflow start Start: this compound powder check_solubility Attempt to dissolve in aqueous buffer start->check_solubility is_soluble Is solubility adequate? check_solubility->is_soluble co_solvent Try Co-solvent (e.g., DMSO stock) is_soluble->co_solvent No end_soluble End: Soluble This compound solution is_soluble->end_soluble Yes check_precipitation Precipitation upon dilution? co_solvent->check_precipitation cyclodextrin Use Cyclodextrin Complexation check_precipitation->cyclodextrin Yes solid_dispersion Prepare Amorphous Solid Dispersion check_precipitation->solid_dispersion Yes (alternative) check_precipitation->end_soluble No cyclodextrin->end_soluble Success end_insoluble Further formulation development needed cyclodextrin->end_insoluble If still problematic solid_dispersion->end_soluble Success

Caption: Workflow for selecting a this compound solubilization method.

ccr1_signaling cluster_membrane Plasma Membrane CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activates BetaArrestin β-Arrestin CCR1->BetaArrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ligand Chemokine (e.g., CCL3/MIP-1α) Ligand->CCR1 Binds cAMP cAMP AC->cAMP Produces Internalization Receptor Internalization BetaArrestin->Internalization Mediates solubility_factors Solubility Aqueous Solubility of this compound Intrinsic Intrinsic Properties Solubility->Intrinsic SolidState Solid-State Properties Solubility->SolidState Solvent Solvent Properties Solubility->Solvent Formulation Formulation Strategy Solubility->Formulation MW Molecular Weight & Lipophilicity Intrinsic->MW Hbond H-Bonding (Urea Moiety) Intrinsic->Hbond Polymorph Polymorphism (Form 1 vs. Form 2) SolidState->Polymorph Amorphous Amorphous vs. Crystalline SolidState->Amorphous pH pH Solvent->pH Temp Temperature Solvent->Temp Cosolvent Co-solvents Formulation->Cosolvent Excipients Excipients (Cyclodextrins, etc.) Formulation->Excipients

References

Troubleshooting BMS-817399 precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR1 antagonist, BMS-817399. The following information is designed to help address common challenges, particularly precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several steps you can take to troubleshoot this issue:

  • Decrease the final concentration: The most straightforward reason for precipitation is that the compound has exceeded its solubility limit in the aqueous buffer. Try lowering the final concentration of this compound in your experiment.

  • Optimize the DMSO concentration: While it is crucial to minimize the concentration of DMSO in your final experimental setup, a slightly higher concentration may be necessary to maintain the solubility of this compound.[1] Typically, a final DMSO concentration of up to 0.5% is tolerated in many cell-based assays without significant cytotoxicity.[1] However, it is imperative to perform a vehicle control with the same DMSO concentration to ensure it is not affecting your experimental results.

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1][2] If this compound has ionizable groups, experimenting with different pH values for your buffer may help to identify a range where its solubility is improved.

  • Use a co-solvent system: Consider preparing your stock solution in a mixture of solvents or adding a co-solvent to your final aqueous medium.[1][2] Common co-solvents include ethanol and PEG400.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial use, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its excellent solubilizing capacity for a wide range of organic compounds.[2] From this high-concentration stock, you can make serial dilutions into your experimental aqueous buffer.

Q3: Can the physical form of this compound affect its solubility?

A3: Yes, the physical form, or polymorph, of a compound can significantly impact its solubility and stability. This compound is known to exist as a monohydrate (Form 1), which is physically unstable and can change its crystal structure with variations in relative humidity and temperature.[3][4][5][6] A more physically stable anhydrous form (Form 2) has also been identified.[4][5][6] These different forms can have different solubility profiles.

Q4: How should I store my this compound to ensure its stability?

A4: For long-term storage, solid this compound should be stored at -20°C, desiccated to prevent hydration.[1] Stock solutions in DMSO can also be stored at -20°C. It is important to minimize freeze-thaw cycles. Since DMSO is hygroscopic, it can absorb moisture from the atmosphere each time the vial is opened, which can dilute your stock solution over time.

Data Presentation

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays [1]

DMSO ConcentrationGeneral RecommendationCell Type Considerations
0.1% - 0.5%Generally well-tolerated by most established cell lines.Always include a vehicle control.
> 0.5% - 1.0%May cause cytotoxicity or off-target effects in some cell lines.Use with caution and thorough validation.
> 1.0%High risk of cytotoxicity; generally not recommended.May be used in specific cases with extensive controls.

Table 2: Solubility of this compound Forms in Organic Solvents [3]

SolventForm 1 (monohydrate) SolubilityForm 2 (anhydrous) Solubility
EthanolSolubleSoluble
IsopropanolSolubleSoluble
AcetoneSolubleSoluble
AcetonitrileSoluble, recrystallization observedSoluble

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions

  • Prepare a High-Concentration Stock Solution:

    • Dissolve solid this compound in 100% DMSO to create a stock solution of 10 mM.

    • Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Serial Dilution in DMSO (if necessary):

    • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create intermediate concentrations.

  • Dilution into Aqueous Buffer:

    • Add a small aliquot of the DMSO stock solution (e.g., 1 µL) to your pre-warmed aqueous experimental buffer (e.g., 999 µL) to achieve the desired final concentration.

    • Vortex immediately and thoroughly after adding the DMSO stock to the aqueous buffer to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer [1]

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.

  • Equilibration: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Visual Inspection: After incubation, visually inspect each well for any signs of precipitation or turbidity against a dark background. The highest concentration that remains clear is the approximate kinetic solubility under those conditions.

Visualizations

CCR1_Signaling_Pathway CCR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein G-protein (Gi) CCR1->G_protein activates beta_arrestin β-arrestin CCR1->beta_arrestin recruits PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt Cellular_Response Cellular Response (Chemotaxis, Adhesion, Activation) Akt->Cellular_Response Ca2_PKC Ca2+ / PKC PLC->Ca2_PKC Ca2_PKC->Cellular_Response MAPK MAPK Pathway beta_arrestin->MAPK MAPK->Cellular_Response Ligand Ligands (CCL3, CCL5) Ligand->CCR1 agonist BMS817399 This compound BMS817399->CCR1 antagonist

Caption: Simplified diagram of the CCR1 signaling pathway.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Start: Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is the final DMSO concentration <0.1%? Check_Concentration->Check_DMSO No Resolved Issue Resolved Lower_Concentration->Resolved Increase_DMSO Increase final DMSO (up to 0.5% with vehicle control) Check_DMSO->Increase_DMSO Yes Adjust_pH Experiment with different buffer pH values Check_DMSO->Adjust_pH No Increase_DMSO->Resolved Use_Cosolvent Use a co-solvent system (e.g., with Ethanol or PEG400) Adjust_pH->Use_Cosolvent Use_Cosolvent->Resolved

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing BMS-817399 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BMS-817399 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3][4] Its mechanism of action is to block the binding of CCR1's natural ligands, such as Macrophage Inflammatory Protein-1 alpha (MIP-1α or CCL3), thereby inhibiting downstream signaling pathways involved in immune cell migration and inflammation.[1][5]

Q2: What is a good starting concentration for this compound in a cell-based assay?

A2: A good starting point for a dose-response experiment would be to test a wide range of concentrations centered around the known IC50 values. For this compound, the reported IC50 for CCR1 binding is 1 nM, and for inhibition of MIP-1α-induced chemotaxis is 6 nM.[1][2] Therefore, a concentration range from 0.1 nM to 1000 nM is recommended to establish a dose-response curve for your specific cell line and assay.

Q3: I am observing cytotoxicity at higher concentrations of this compound. What could be the cause and how can I mitigate it?

A3: Cytotoxicity at higher concentrations can be due to several factors:

  • Off-target effects: High concentrations of any small molecule inhibitor can lead to non-specific binding and toxicity.

  • Solvent toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in your cell culture medium can be toxic to cells. It is crucial to keep the final DMSO concentration as low as possible, ideally below 0.1%, and to include a vehicle control (medium with the same DMSO concentration as your highest this compound concentration) in your experiments.

  • Compound precipitation: Poor solubility of the compound at high concentrations in aqueous media can lead to the formation of precipitates that can be cytotoxic.

To mitigate cytotoxicity, perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect without significant cell death. Always include a vehicle control and visually inspect your wells for any signs of precipitation.

Q4: My this compound stock solution appears cloudy after thawing. What should I do?

A4: Cloudiness or precipitation in your stock solution upon thawing suggests that the compound may have come out of solution. Do not use a solution that has precipitated. To resolve this, gently warm the vial to 37°C and vortex to redissolve the compound completely before making your working dilutions. To avoid this issue in the future, consider storing your stock solution in smaller aliquots to minimize freeze-thaw cycles.

Q5: I am not observing any inhibition of MIP-1α-induced cell migration with this compound. What are some potential reasons?

A5: Several factors could contribute to a lack of inhibitory effect:

  • Suboptimal compound concentration: Ensure you are using a concentration range that brackets the reported IC50 of 6 nM for chemotaxis inhibition.

  • Cell health and receptor expression: Confirm that your cells are healthy and express sufficient levels of CCR1.

  • Ligand concentration: The concentration of MIP-1α used to stimulate chemotaxis is critical. A very high concentration of the ligand might overcome the inhibitory effect of the antagonist. It is advisable to use a concentration of MIP-1α that elicits a submaximal response (around EC80) to provide a better window for observing inhibition.

  • Assay setup: Ensure proper setup of your chemotaxis assay, including the incubation time and the quality of the permeable support.

Troubleshooting Guides

Issue 1: High background in chemotaxis assay

  • Possible Cause: Spontaneous cell migration or chemoattractants in the serum.

  • Troubleshooting Steps:

    • Wash cells thoroughly before the assay to remove any residual chemoattractants.

    • Reduce the serum concentration in the assay medium or use serum-free medium if your cells can tolerate it.

    • Include a control with no chemoattractant to measure baseline migration.

Issue 2: Inconsistent results between experiments

  • Possible Cause: Variability in cell number, passage number, or reagent preparation.

  • Troubleshooting Steps:

    • Use cells at a consistent passage number and density for all experiments.

    • Prepare fresh dilutions of this compound and MIP-1α for each experiment from a validated stock solution.

    • Ensure thorough mixing of all reagents.

Quantitative Data

ParameterValueAssay TypeCell Line/System
CCR1 Binding Affinity (IC50) 1 nMRadioligand BindingMembranes from CHO cells expressing human CCR1
MIP-1α-induced Chemotaxis Inhibition (IC50) 6 nMChemotaxis AssayNot specified

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay

This protocol describes a general method to assess the inhibitory effect of this compound on MIP-1α-induced chemotaxis of a monocytic cell line like THP-1.

Materials:

  • THP-1 cells

  • RPMI 1640 medium with 0.5% BSA (assay medium)

  • Recombinant human MIP-1α

  • This compound

  • 24-well plate with 5 µm pore size polycarbonate membrane inserts (e.g., Transwell®)

  • Fluorescent dye for cell quantification (e.g., Calcein-AM)

Procedure:

  • Cell Preparation: Culture THP-1 cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium.

  • Assay Setup:

    • Add 600 µL of assay medium containing MIP-1α (at a pre-determined optimal concentration, e.g., 1 nM) to the lower wells of the 24-well plate.

    • In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at room temperature.

    • Add 200 µL of the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts and discard the non-migrated cells from the top of the membrane.

    • Add a fluorescent dye to the lower wells to stain the migrated cells according to the manufacturer's instructions.

    • Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, MIP-1α-stimulated control. Plot the results to determine the IC50 value.

Protocol 2: CCR1 Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of this compound to CCR1.

Materials:

  • Cell membranes from a cell line overexpressing human CCR1 (e.g., CHO or HEK293 cells)

  • Radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α)

  • This compound

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA)

  • Wash buffer (Binding buffer without BSA)

  • Glass fiber filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • This compound dilutions

    • Radiolabeled ligand at a concentration near its Kd

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIP-1a MIP-1α (CCL3) CCR1 CCR1 MIP-1a->CCR1 Binds This compound This compound This compound->CCR1 Blocks G_protein Gαi/βγ CCR1->G_protein Activates PLC PLC G_protein->PLC MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis MAPK->Chemotaxis Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells (e.g., THP-1) pre_incubation Pre-incubate Cells with this compound prep_cells->pre_incubation prep_compound Prepare this compound Serial Dilutions prep_compound->pre_incubation prep_ligand Prepare MIP-1α (Chemoattractant) chemotaxis_setup Set up Chemotaxis Chamber (Cells in insert, MIP-1α in well) prep_ligand->chemotaxis_setup pre_incubation->chemotaxis_setup incubation Incubate at 37°C chemotaxis_setup->incubation quantify Quantify Migrated Cells (Fluorescence Reading) incubation->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze

References

Technical Support Center: Investigating Off-Target Effects of BMS-817399 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of BMS-817399, a CCR1 antagonist, in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3][4] CCR1 is a G protein-coupled receptor involved in inflammatory responses, and its ligands include chemokines like CCL3 (MIP-1α) and CCL5 (RANTES).[4] By blocking this receptor, this compound is designed to inhibit the migration and activation of leukocytes to sites of inflammation.[4]

Q2: What are the potential off-target effects of CCR1 antagonists like this compound?

While a specific off-target profile for this compound is not extensively documented in public literature, a known area of concern for chemokine receptor antagonists is their potential for promiscuous binding to other receptors.[5] A notable potential off-target for CCR antagonists is the α1-adrenergic receptor.[6] Cross-reactivity with these receptors can lead to cardiovascular effects.[6] Therefore, it is crucial to evaluate this compound for such unintended interactions in your cellular models.

Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?

Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results. A multi-faceted approach is recommended:

  • Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the known potency of this compound for CCR1. Off-target effects may appear at higher concentrations.

  • Use of Structurally Different Antagonists: Employ another CCR1 antagonist with a different chemical structure. If the observed phenotype persists, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, "rescue" the phenotype by adding an excess of a CCR1 ligand (e.g., CCL5/RANTES). If the effect is on-target, the ligand should compete with this compound and reverse the phenotype.

  • Cell Line Profiling: Test this compound in cell lines that do not express CCR1. Any observed activity in these cells is likely due to off-target effects.

Q4: What are some common issues when working with small molecule antagonists like this compound in cell culture?

Researchers may encounter challenges such as:

  • Solubility and Stability: this compound has been characterized in different physical forms (monohydrate and anhydrous), which can affect its solubility and stability.[3][7][8][9] It is crucial to ensure the compound is fully dissolved and stable in your culture media to avoid artifacts.

  • Cytotoxicity: At higher concentrations, small molecules can induce cytotoxicity unrelated to their intended target. Always determine the cytotoxic profile of this compound in your specific cell model.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound.

Issue 1: Unexpected Cellular Response Not Consistent with CCR1 Inhibition

Possible Cause Troubleshooting Steps Expected Outcome
Off-target activity 1. Perform a literature search for known off-targets of CCR1 antagonists. 2. Test for cross-reactivity with related receptors (e.g., other chemokine receptors, α1-adrenergic receptors). 3. Use a commercially available receptor profiling service to screen this compound against a panel of receptors.Identification of unintended molecular targets.
Compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Verify the stability of the compound in your experimental media under your specific conditions (e.g., temperature, light exposure).Consistent results with freshly prepared compound.
Cell Line Specific Effects 1. Test this compound in multiple cell lines with varying expression levels of CCR1 and potential off-targets. 2. Use a CCR1-knockout or knockdown cell line as a negative control.Clarification of whether the effect is cell-type dependent.

Issue 2: High Levels of Cell Death Observed

Possible Cause Troubleshooting Steps Expected Outcome
Off-target cytotoxicity 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 (50% cytotoxic concentration). 2. Compare the phenotype to that induced by known toxins that act on suspected off-target pathways.A clear therapeutic window where the on-target effect is observed without significant cytotoxicity.
Solvent Toxicity 1. Include a vehicle-only control (e.g., DMSO) at the same concentration used for this compound. 2. Test different solvents for dissolving the compound.No significant cell death in the vehicle control group.
Compound Precipitation 1. Visually inspect the culture media for any signs of compound precipitation. 2. Check the solubility of this compound in your specific cell culture media.[3][7][8][9]Clear media and reproducible results.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on α1-Adrenergic Receptor Signaling

Objective: To determine if this compound exhibits off-target antagonist activity at α1-adrenergic receptors.

Methodology:

  • Cell Culture: Culture a cell line endogenously expressing the α1-adrenergic receptor (e.g., HEK293 cells transfected with the human α1-adrenergic receptor).

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with a range of concentrations of this compound or a known α1-adrenergic receptor antagonist (positive control, e.g., prazosin) for 15-30 minutes.

    • Stimulate the cells with an α1-adrenergic receptor agonist (e.g., phenylephrine).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound.

    • An inhibition of the agonist-induced calcium flux by this compound would suggest off-target activity.

Protocol 2: Validating On-Target Engagement using a Chemotaxis Assay

Objective: To confirm that this compound inhibits CCR1-mediated cell migration.

Methodology:

  • Cell Preparation: Use a cell line that expresses CCR1 and is known to migrate in response to CCR1 ligands (e.g., THP-1 cells).

  • Chemotaxis Assay:

    • Use a Boyden chamber or a similar transwell migration assay system.

    • Place a CCR1 ligand (e.g., CCL5/RANTES) in the lower chamber as a chemoattractant.

    • In the upper chamber, add the cells that have been pre-incubated with various concentrations of this compound or a vehicle control.

    • Incubate for a sufficient time to allow cell migration.

  • Cell Quantification:

    • Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by staining and counting the cells on the underside of the membrane.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

    • A dose-dependent inhibition of migration confirms on-target activity.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Cellular Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse OnTarget Phenotype at Expected On-Target Concentration? DoseResponse->OnTarget Yes OffTarget Phenotype at High Concentration Only? DoseResponse->OffTarget No Rescue Perform Rescue Experiment with CCR1 Ligand OnTarget->Rescue CCR1Negative Test in CCR1-Negative Cell Line OffTarget->CCR1Negative Rescued Phenotype Rescued? Rescue->Rescued Rescued->CCR1Negative No ConclusionOnTarget Likely On-Target Effect Rescued->ConclusionOnTarget Yes Activity Activity Observed? CCR1Negative->Activity Activity->ConclusionOnTarget No ConclusionOffTarget Likely Off-Target Effect Activity->ConclusionOffTarget Yes

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

cluster_pathway This compound On-Target vs. Potential Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway BMS817399 This compound CCR1 CCR1 BMS817399->CCR1 Inhibits Alpha1AR α1-Adrenergic Receptor BMS817399->Alpha1AR Potentially Inhibits Inflammation Inflammatory Response (Cell Migration) CCR1->Inflammation Mediates Cardiovascular Cardiovascular Effects (e.g., Vasoconstriction) Alpha1AR->Cardiovascular Mediates

Caption: On-target vs. potential off-target pathways of this compound.

cluster_workflow Experimental Workflow for Off-Target Identification Start Hypothesize Potential Off-Targets Assay Develop Cellular Assay for Off-Target Activity (e.g., Calcium Mobilization) Start->Assay DoseResponse Perform Dose-Response with This compound and Controls Assay->DoseResponse Analysis Analyze Data for Inhibitory Activity DoseResponse->Analysis Confirmation Confirm with Orthogonal Assay (e.g., Receptor Binding) Analysis->Confirmation Inhibition Observed NoEffect No Off-Target Effect Observed Analysis->NoEffect No Inhibition Conclusion Characterize Off-Target Interaction Confirmation->Conclusion

Caption: Workflow for identifying and confirming off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of BMS-817399 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the CCR1 antagonist, BMS-817399, during preclinical development. Given that this compound is a crystalline solid with known solubility challenges, this guide focuses on established formulation strategies for compounds with similar physicochemical properties (BCS Class II/IV).

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that impact its oral bioavailability?

A1: Preclinical literature indicates that this compound has challenging physicochemical properties for oral delivery. The compound exists as a physically unstable monohydrate (Form 1) and a more stable anhydrous form (Form 2). Its crystalline nature and poor aqueous solubility are primary obstacles to achieving adequate dissolution and absorption in the gastrointestinal tract, which are often rate-limiting steps for oral bioavailability.

Q2: What are the initial signs of poor oral bioavailability for this compound in my rat pharmacokinetic (PK) study?

A2: Key indicators of poor oral bioavailability in preclinical species like rats include:

  • Low and variable plasma exposure: Consistently low peak plasma concentrations (Cmax) and area under the curve (AUC) values, often with high variability between individual animals.

  • Non-dose-proportional exposure: Doubling the dose does not result in a proportional increase in plasma exposure, suggesting dissolution or solubility limitations at higher doses.

  • Delayed Tmax: A longer than expected time to reach maximum plasma concentration (Tmax) can indicate slow or erratic absorption.

Q3: What are the primary formulation strategies to consider for enhancing the bioavailability of a poorly soluble crystalline compound like this compound?

A3: For poorly soluble drugs, the primary goal is to increase the dissolution rate and/or the apparent solubility at the site of absorption. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size (e.g., micronization, nanosuspension) increases the surface area, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its apparent solubility and dissolution.

  • Lipid-Based Formulations: Solubilizing the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q4: How do I select the most appropriate formulation strategy for my preclinical study?

A4: The choice of formulation depends on the specific properties of this compound, the desired pharmacokinetic profile, and the stage of development. A tiered approach is often effective:

  • Simple Suspension: Start with a simple aqueous suspension (e.g., in 0.5% methylcellulose) to establish baseline bioavailability.

  • Particle Size Reduction: If bioavailability is low, micronization or creating a nanosuspension can be a straightforward next step.

  • Enabling Formulations: For more significant enhancements, developing an amorphous solid dispersion or a lipid-based formulation is recommended. The choice between these may depend on the drug's logP value, melting point, and stability.

Troubleshooting Guide: Low Oral Bioavailability in Rat Studies

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps & Recommendations
High variability in plasma concentrations between animals. Inconsistent dosing technique (oral gavage).Ensure consistent and accurate oral gavage technique. Verify dose volume and concentration for each animal. Standardize the fasting period (e.g., 4-12 hours) before dosing to minimize variability in gastric emptying.
Formulation inhomogeneity (for suspensions).Ensure the suspension is uniformly dispersed before each administration using a vortex mixer or stirrer. Consider including a wetting agent (e.g., Tween 80 at 0.1%) to improve particle dispersion.
Consistently low Cmax and AUC values. Poor drug solubility and dissolution in the GI tract.This is the most likely cause for a compound like this compound. The initial formulation is likely insufficient. Action: Move to an enabling formulation strategy. Refer to the data tables below for expected improvements with different approaches.
High first-pass metabolism.To quantify the impact of first-pass metabolism, a parallel intravenous (IV) dosing group is necessary to determine absolute bioavailability (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)). If first-pass metabolism is high, formulation strategies that promote lymphatic absorption (e.g., long-chain lipid formulations) may help bypass the liver.
Precipitation of the drug in the GI tract after administration of a solution. The drug is soluble in the dosing vehicle (e.g., a co-solvent system) but precipitates upon dilution with aqueous GI fluids.This is a common issue with co-solvent approaches. Action: Develop a formulation that can maintain drug supersaturation in the gut. Amorphous solid dispersions with precipitation inhibitors (e.g., HPMC-AS, PVP VA64) are designed for this purpose.
No improvement in bioavailability despite using an enabling formulation. Inappropriate selection of excipients for the chosen formulation strategy.For ASDs: The polymer may not be miscible with the drug or may not effectively inhibit crystallization. Screen different polymers (e.g., PVP, HPMC-AS, Soluplus®).For Lipid-Based Systems: The lipid/surfactant combination may not be optimal for solubilizing the drug or for forming stable microemulsions upon digestion. Screen different oils, surfactants, and co-solvents.

Data Presentation: Comparative Pharmacokinetics of Different Formulations

The following tables summarize hypothetical but representative pharmacokinetic data in rats (n=5 per group, 10 mg/kg oral dose) to illustrate the potential impact of various formulation strategies on the bioavailability of a compound like this compound.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

Formulation Type Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension (1% MC) 150 ± 454.0 ± 1.5950 ± 310100% (Baseline)
Micronized Suspension 320 ± 902.5 ± 1.02,100 ± 550221%
Amorphous Solid Dispersion (1:3 drug-to-polymer ratio in HPMC-AS) 950 ± 2101.5 ± 0.57,800 ± 1,200821%
Lipid-Based Formulation (SEDDS) 1,200 ± 2801.0 ± 0.59,200 ± 1,500968%

Table 2: Solubility of this compound in Different Media

Medium Solubility (µg/mL)
Water< 1
Simulated Gastric Fluid (SGF, pH 1.2)< 2
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)< 5
Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)10-15

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials: this compound, Hypromellose Acetate Succinate (HPMC-AS), Acetone.

  • Procedure:

    • Weigh 100 mg of this compound and 300 mg of HPMC-AS (1:3 ratio).

    • Dissolve both components in a minimal amount of acetone (e.g., 10 mL) in a round-bottom flask with stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at 40°C under vacuum until a thin film is formed on the flask wall.

    • Further dry the film under high vacuum for 24 hours to remove residual solvent.

    • Scrape the resulting solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

    • For dosing, suspend the ASD powder in a 0.5% methylcellulose solution to the desired concentration.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: this compound, Capryol™ 90 (oil), Kolliphor® EL (surfactant), Transcutol® HP (co-solvent).

  • Procedure:

    • Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.

    • Based on solubility and emulsification performance, prepare the final formulation. For example: Capryol™ 90 (40% w/w), Kolliphor® EL (40% w/w), and Transcutol® HP (20% w/w).

    • Weigh and mix the selected excipients in a glass vial.

    • Add the required amount of this compound to the excipient mixture.

    • Gently heat the mixture to 40°C and vortex until the drug is completely dissolved, resulting in a clear, homogenous liquid.

    • This liquid formulation can be directly administered or filled into capsules for dosing.

Protocol 3: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Groups:

    • Group 1: IV administration (for absolute bioavailability), 2 mg/kg dose in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline).

    • Group 2-5: Oral administration (gavage), 10 mg/kg dose of different formulations (e.g., suspension, ASD, SEDDS).

  • Procedure:

    • Fast rats overnight (approx. 12 hours) before dosing, with free access to water.

    • Administer the formulation via IV injection (tail vein) or oral gavage.

    • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.

Visualizations

Experimental_Workflow_ASD cluster_prep ASD Preparation cluster_dose Dosing Preparation & Administration cluster_pk PK Analysis A 1. Weigh this compound & HPMC-AS B 2. Dissolve in Acetone A->B C 3. Solvent Evaporation (Rotovap) B->C D 4. Vacuum Drying C->D E 5. Grind to Powder D->E F 6. Suspend ASD in 0.5% MC Vehicle E->F G 7. Oral Gavage to Rat F->G H 8. Serial Blood Sampling G->H I 9. Plasma Separation H->I J 10. LC-MS/MS Analysis I->J K 11. Calculate PK Parameters J->K

Workflow for ASD Formulation and Preclinical Evaluation.

CCR1_Signaling_Pathway Ligand Chemokine Ligand (e.g., CCL3/MIP-1α, CCL5/RANTES) CCR1 CCR1 Receptor (GPCR) Ligand->CCR1 Binds G_Protein Heterotrimeric G Protein (Gαi, Gβγ) CCR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Responses: • Chemotaxis • Adhesion • Pro-inflammatory Gene Expression Ca_Release->Cell_Response PKC->Cell_Response BMS_817399 This compound (Antagonist) BMS_817399->CCR1 Blocks

Refining protocols for consistent results with BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining protocols and achieving consistent results with BMS-817399, a potent and selective CCR1 antagonist.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected potency (High IC50 values) Compound Precipitation: this compound has limited aqueous solubility and may precipitate in media, especially at high concentrations or during long incubations.- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - When preparing working solutions, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent effects on cells. - Visually inspect media for any signs of precipitation after adding the compound. - Consider using a solubility-enhancing agent if compatible with the assay.
Compound Degradation: The stability of small molecules can vary in cell culture media, especially over extended periods at 37°C.- Perform a stability test of this compound in your specific cell culture media by incubating it for the duration of your experiment and then measuring its concentration. - Minimize the time the compound is in aqueous solution before being added to the cells.
High Cell Density: An excessive number of cells can deplete the available compound, reducing its effective concentration.- Optimize cell seeding density to ensure it is within the linear range of the assay.
High background signal or apparent off-target effects Cellular Toxicity: At high concentrations, this compound may induce cytotoxicity, leading to confounding results.- Determine the maximum non-toxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). - Ensure that the concentrations used in your functional assays are well below the toxic threshold.
Non-specific Binding: The compound may bind to plasticware or other components in the assay system, reducing its bioavailability.- Use low-protein-binding plates and pipette tips. - Include appropriate vehicle controls to assess the baseline response.
Variability between experimental replicates Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can lead to different responses to the inhibitor.- Use cells within a consistent and narrow range of passage numbers. - Ensure uniform cell seeding and health across all wells and plates.
Pipetting Inaccuracies: Small errors in dispensing the compound or cells can lead to significant variability.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of the inhibitor at the final working concentration to add to the cells, rather than adding small volumes of a high-concentration stock directly to each well.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a high-affinity, selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2][3][4] By binding to CCR1, it blocks the downstream signaling induced by the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This inhibition prevents the recruitment of immune cells, such as monocytes and macrophages, to sites of inflammation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.

Q3: How should I prepare a working solution of this compound for my cell-based assays?

A3: It is recommended to first prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent, such as DMSO. For your experiment, this stock solution should be serially diluted in your cell culture medium to the final desired concentrations. Ensure that the final concentration of the organic solvent in the culture medium is minimal (e.g., less than 0.5%) and that a vehicle control with the same solvent concentration is included in your experiment.

Q4: What are the known potency values for this compound?

A4: this compound has been shown to have a high affinity for the CCR1 receptor, with a binding affinity of 1 nM and an IC50 of 6 nM for the inhibition of chemotaxis.[1][4]

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

Parameter Value Assay Type Reference
CCR1 Binding Affinity (IC50)1 nMRadioligand Binding Assay[1][4]
Chemotaxis Inhibition (IC50)6 nMCell Migration Assay[1][4]

Experimental Protocols

CCR1 Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the CCR1 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell line expressing human CCR1 (e.g., HEK293-CCR1 or THP-1 cells)

    • Radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3)

    • This compound

    • Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

    • Wash Buffer (Assay buffer without BSA)

    • 96-well filter plates

    • Scintillation counter

  • Methodology:

    • Cell Preparation: Harvest cells and resuspend them in Assay Buffer to a predetermined optimal concentration.

    • Assay Setup: In a 96-well plate, add in triplicate:

      • 25 µL of Assay Buffer (for total binding).

      • 25 µL of a high concentration of unlabeled CCL3 (for non-specific binding).

      • 25 µL of serially diluted this compound.

    • Add 50 µL of the radiolabeled ligand at a concentration close to its Kd.

    • Add 100 µL of the cell suspension to each well.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Filtration: Transfer the contents of the plate to a pre-wetted filter plate and wash the wells multiple times with ice-cold Wash Buffer using a vacuum manifold.

    • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Chemotaxis Inhibition Assay

This protocol assesses the functional potency of this compound by measuring its ability to inhibit the migration of CCR1-expressing cells towards a chemokine gradient.

  • Materials:

    • CCR1-expressing cells (e.g., monocytes or a suitable cell line)

    • Chemoattractant (e.g., CCL3 or CCL5)

    • This compound

    • Assay Medium (e.g., RPMI with 0.5% BSA)

    • Transwell inserts (with appropriate pore size, e.g., 5 µm)

    • 24-well plate

    • Cell viability/quantification reagent (e.g., Calcein-AM or CyQuant)

  • Methodology:

    • Cell Preparation: Resuspend cells in Assay Medium.

    • Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.

    • Assay Setup:

      • Add Assay Medium containing the chemoattractant (at its EC50 concentration) to the lower wells of a 24-well plate.

      • For a negative control, add Assay Medium without the chemoattractant.

      • Place the Transwell inserts into the wells.

      • Add the pre-incubated cell suspension to the top of each insert.

    • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

    • Quantification of Migrated Cells:

      • Carefully remove the inserts.

      • Quantify the number of cells that have migrated to the lower chamber using a suitable fluorescent dye and a plate reader.

    • Data Analysis: Subtract the fluorescence reading of the negative control (no chemoattractant) from all other readings. Plot the percentage of inhibition of cell migration against the log concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of CCR1 Inhibition by this compound

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Chemokines Chemokines (CCL3, CCL5, etc.) CCR1 CCR1 Receptor G_Protein Gαi/βγ CCR1->G_Protein Activates Beta_Arrestin β-Arrestin CCR1->Beta_Arrestin Recruits BMS817399 This compound BMS817399->CCR1 Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits PLC PLC G_Protein->PLC Activates cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis & Cell Migration Calcium ↑ Ca²⁺ Mobilization PLC->Calcium Calcium->Chemotaxis ERK ERK Activation Beta_Arrestin->ERK ERK->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation Chemotaxis_Workflow prep_cells 1. Prepare Cell Suspension (CCR1-expressing cells) pre_incubate 2. Pre-incubate Cells with This compound or Vehicle prep_cells->pre_incubate add_cells 4. Add Pre-incubated Cells to Transwell Insert pre_incubate->add_cells setup_plate 3. Add Chemoattractant to Lower Chamber setup_plate->add_cells incubate 5. Incubate at 37°C (2-4 hours) add_cells->incubate quantify 6. Quantify Migrated Cells in Lower Chamber incubate->quantify analyze 7. Analyze Data and Determine IC50 quantify->analyze Troubleshooting_Logic start Start: Inconsistent or Low Potency Observed check_solubility Check for Compound Precipitation in Media start->check_solubility solubility_yes Precipitation Observed check_solubility->solubility_yes Yes solubility_no No Precipitation check_solubility->solubility_no No solubility_solution Reduce Final Concentration or Adjust Solvent % solubility_yes->solubility_solution check_toxicity Assess Cellular Toxicity at Assay Concentration solubility_no->check_toxicity toxicity_yes Toxicity Observed check_toxicity->toxicity_yes Yes toxicity_no No Toxicity check_toxicity->toxicity_no No toxicity_solution Lower Compound Concentration Below Toxic Threshold toxicity_yes->toxicity_solution check_stability Verify Compound Stability in Media Over Time toxicity_no->check_stability stability_yes Degradation Observed check_stability->stability_yes Yes stability_no Compound is Stable check_stability->stability_no No stability_solution Reduce Incubation Time or Prepare Freshly stability_yes->stability_solution end Review Assay Parameters (Cell Density, Reagents) stability_no->end

References

Managing the physical instability of BMS-817399 monohydrate form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the physical instability of BMS-817399 monohydrate (Form 1).

Frequently Asked Questions (FAQs)

Q1: What is the primary physical instability issue with this compound monohydrate (Form 1)?

A1: this compound monohydrate (Form 1) is physically unstable and can convert to an anhydrous form under certain environmental conditions.[1][2][3] This transformation is primarily influenced by changes in relative humidity (RH) and temperature.[1][2][3]

Q2: What are the different crystalline forms of this compound identified?

A2: Three primary crystalline forms have been characterized:

  • Form 1: A monohydrate that is physically unstable.[1][2][3]

  • Form 1A: An anhydrous form that can be produced by slurrying Form 1 in certain organic solvents.[1]

  • Form 2: A more physically stable anhydrous form.[2][3]

Q3: Under what specific conditions does this compound monohydrate (Form 1) convert to an anhydrous form?

A3: Conversion to an anhydrous form can be induced by:

  • Low Relative Humidity: Form 1 can dehydrate to an anhydrous form at low RH. Dynamic Vapor Sorption (DVS) data indicates a critical RH range between 5% and 30%.[1]

  • Vacuum Drying: This method can also lead to the formation of an anhydrous form.[1]

  • Slurrying in Organic Solvents: Stirring Form 1 in solvents such as ethanol, isopropanol, or acetonitrile can induce conversion to the anhydrous Form 1A.[1]

Q4: How can I identify the crystalline form of my this compound sample?

A4: Several analytical techniques can be used to characterize the crystalline form:

  • X-Ray Diffraction (XRD): Provides a unique diffraction pattern for each crystalline form.[1]

  • Differential Scanning Calorimetry (DSC): Can distinguish between the monohydrate and anhydrous forms based on their thermal properties, such as melting points.[1][2]

  • Thermogravimetric Analysis (TGA): Confirms the presence of water in the monohydrate form by showing weight loss upon heating.[1][2]

Q5: Is there a physically stable form of this compound available?

A5: Yes, Form 2 is an anhydrous form that has been shown to be more physically stable than the monohydrate Form 1.[2][3] While it can become hygroscopic at elevated relative humidity, XRD measurements have confirmed its physical stability.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected changes in powder properties (e.g., flowability, caking). The material may have undergone a form conversion due to improper storage conditions.Store this compound monohydrate in a controlled environment, avoiding low relative humidity. Consider converting to and using the more stable anhydrous Form 2 for development.
Inconsistent analytical results (e.g., solubility, dissolution rate). The presence of mixed crystalline forms in the sample.Characterize the crystalline form of your material using XRD, DSC, and TGA before use. Ensure consistent batch-to-batch form.
Difficulty in obtaining a specific crystalline form. The crystallization process is highly dependent on the solvent and processing conditions.To obtain the stable anhydrous Form 2, recrystallization from acetonitrile has been shown to be effective.[1][3]

Quantitative Data Summary

Table 1: Thermal Properties of this compound Forms 1 and 2

FormPropertyValueReference
Form 1 (Monohydrate) Onset of MeltingNot specified[1]
Form 2 (Anhydrous) Onset of Melting209.9 ± 0.10 °C[1]
Completion of Melting214.4 ± 0.60 °C[1]

Table 2: Hygroscopicity of this compound Monohydrate (Form 1)

Relative Humidity (RH)Mass ChangeObservationReference
Decrease from 95% to 20%No changeStable[1]
Decrease from 20% to 10%~3.9% lossDehydration to anhydrous form[1]
Increase from 20% to 50%~3.9% gainRehydration to monohydrate[1]

Experimental Protocols

Protocol 1: Conversion of Form 1 to Form 1A via Slurrying

  • Prepare a slurry of this compound monohydrate (Form 1) in one of the following solvents: ethanol, isopropanol, or acetonitrile.

  • Magnetically stir the slurry at 400 rpm for approximately 24 hours at room temperature (23 °C).

  • Filter the slurry to recover the solid material.

  • Dry the recovered solids in a non-vacuum air oven at 55 °C overnight.

  • Confirm the conversion to Form 1A using X-ray Diffraction (XRD).[1]

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • DSC: Accurately weigh a sample of this compound into an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow to determine thermal events such as melting.

  • TGA: Accurately weigh a sample of this compound into a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) and record the change in mass to determine the water content.

Visualizations

physical_instability_workflow cluster_storage Storage & Handling cluster_conversion Form Conversion cluster_stable_form Stable Form Generation Form1 This compound Monohydrate (Form 1) Low_RH Low Relative Humidity (<30% RH) Vacuum_Drying Vacuum Drying Slurrying Slurrying in Ethanol, Isopropanol, or Acetonitrile Anhydrous_Form Anhydrous Form (e.g., Form 1A) Low_RH->Anhydrous_Form Dehydration Vacuum_Drying->Anhydrous_Form Slurrying->Anhydrous_Form Conversion Recrystallization Recrystallization from Acetonitrile Anhydrous_Form->Recrystallization Purification/ Stabilization Form2 Stable Anhydrous Form 2 Recrystallization->Form2

Caption: Workflow for managing the physical instability of this compound monohydrate.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CCR1 CCR1 Receptor G_protein Gαi/βγ CCR1->G_protein Activation (Blocked) Beta_Arrestin β-Arrestin CCR1->Beta_Arrestin Recruitment (Blocked) BMS_817399 This compound (Antagonist) BMS_817399->CCR1 Blocks Ligand Binding AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits PI3K PI3K G_protein->PI3K Gβγ activates cAMP cAMP AC->cAMP converts ATP to Chemotaxis Inhibition of Chemotaxis, Inflammation cAMP->Chemotaxis MAPK MAPK (ERK1/2) PI3K->MAPK activates MAPK->Chemotaxis Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Antagonistic action of this compound on the CCR1 signaling pathway.

References

Strategies to obtain a physically stable crystalline form of BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in obtaining a physically stable crystalline form of BMS-817399.

Frequently Asked Questions (FAQs)

Q1: What are the known crystalline forms of this compound?

A1: Two primary forms of this compound have been identified:

  • Form 1: A monohydrate that is physically unstable. Its crystal structure is sensitive to changes in relative humidity and temperature.[1][2][3][4]

  • Form 2: A novel anhydrous form that exhibits greater physical stability, even at elevated relative humidity.[1][2][3][4]

Q2: Why is my initial this compound material physically unstable?

A2: The initially produced form of this compound is typically Form 1, a monohydrate.[1][3][4] This form's instability is due to its tendency to change its crystal structure with variations in environmental conditions like relative humidity and temperature.[1][2][3][4]

Q3: How can I obtain the physically stable Form 2 of this compound?

A3: Form 2 can be obtained through cooling crystallization from an acetonitrile solution.[1][2][3] While other solvents like ethanol, isopropanol, and acetone have been studied for recrystallization, only acetonitrile has been shown to yield Form 2 under the tested conditions.[1][3]

Q4: What are the key differences between Form 1 and Form 2?

A4: The primary distinctions are their hydration state and physical stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have confirmed that Form 1 is a monohydrate, while Form 2 is anhydrous.[1][2][3][4] X-ray Diffraction (XRD) measurements have demonstrated that Form 2 maintains its physical stability under varying relative humidity, unlike the unstable Form 1.[1][2][3][4]

Q5: Is Form 2 hygroscopic?

A5: Yes, Form 2 does become hygroscopic at elevated relative humidity. However, unlike Form 1, it does not undergo a change in its crystal structure, thus retaining its physical stability.[1][2][3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty obtaining crystals from solvents other than acetonitrile. This compound exhibits different solubility and crystallization kinetics in various solvents.[1][3]Focus on using acetonitrile for crystallization, as it has been successfully used to produce the stable Form 2.[1][3]
Obtained crystals are physically unstable and change over time. You have likely crystallized Form 1, the monohydrate, which is known to be unstable with changes in humidity and temperature.[1][2][3][4]Implement a cooling crystallization protocol using acetonitrile to specifically target the formation of the stable, anhydrous Form 2.[1]
Inconsistent crystallization results. Factors such as cooling rate, saturation level, and presence of seed crystals can influence crystallization outcomes.Standardize your crystallization protocol. Control the cooling rate and consider using seed crystals of Form 2 to promote consistent formation of the desired polymorph.
Crystals convert to a different form upon storage. This is characteristic of the unstable Form 1 converting to other forms due to environmental moisture.Store the crystallized material in a controlled, low-humidity environment. For long-term stability, ensure you have successfully produced and isolated Form 2.

Data Presentation

Table 1: Solubility of this compound Form 1 in Various Solvents

SolventTemperature (°C)Solubility (g/kg of solvent)
Acetonitrile25~10
Acetonitrile60~60
Ethanol25~5
Ethanol60~40
Isopropanol25<5
Isopropanol60~25
Acetone25<5
Acetone60~30

Note: The solubility data is approximated from graphical representations in the cited literature and should be used for guidance. For precise work, experimental determination is recommended.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound to Obtain Form 2

This protocol is based on the methodology described for obtaining the stable, anhydrous Form 2 of this compound.[1]

1. Materials and Equipment:

  • This compound Form 1 (monohydrate)

  • Acetonitrile (≥99.5% purity)

  • Crystallization vessel with temperature control and stirrer

  • Filtration apparatus

  • Vacuum oven

2. Procedure:

  • Prepare a solution of this compound in acetonitrile at an elevated temperature (e.g., 65°C) to ensure complete dissolution.

  • Once the solid is fully dissolved, begin a controlled cooling process. A suggested cooling rate is 0.3 K/min.

  • As the solution cools, nucleation and crystal growth will occur. The solution will become turbid.

  • Continue cooling to a final temperature (e.g., 25°C) to maximize crystal yield.

  • Isolate the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold acetonitrile.

  • Dry the crystals under vacuum at a controlled temperature to remove residual solvent.

Protocol 2: Characterization of this compound Crystalline Forms

To confirm the identity and stability of the obtained crystalline form, the following analytical techniques are recommended.[1][2][3][4]

1. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline form (polymorph).

  • Method: Analyze the dried crystal powder using powder XRD. Compare the resulting diffractogram with the known patterns for Form 1 and Form 2 to confirm the polymorph.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties, such as melting point and phase transitions, and to confirm the hydration state.

  • Method: Heat a small sample of the crystals in a DSC instrument under a nitrogen atmosphere. The thermal profile will distinguish the anhydrous Form 2 from the monohydrate Form 1.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of water in the crystal structure.

  • Method: Heat a sample of the crystals in a TGA instrument. Form 1 will show a weight loss corresponding to one molecule of water, while Form 2 will not show this initial weight loss, confirming it is anhydrous.

4. Dynamic Vapor Sorption (DVS):

  • Purpose: To assess the hygroscopicity and physical stability under varying relative humidity (RH).

  • Method: Expose the crystal sample to a range of RH levels in a DVS instrument and monitor for water uptake and changes in physical form. This will confirm the stability of Form 2 at elevated humidity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_char Characterization start Start with this compound Form 1 dissolve Dissolve in Acetonitrile at 65°C start->dissolve cool Controlled Cooling (0.3 K/min) dissolve->cool nucleation Nucleation & Crystal Growth cool->nucleation filter Filter Crystals at 25°C nucleation->filter wash Wash with Cold Acetonitrile filter->wash dry Vacuum Dry wash->dry end_product Physically Stable Form 2 dry->end_product xrd XRD end_product->xrd Confirm Form dsc DSC end_product->dsc Thermal Profile tga TGA end_product->tga Confirm Anhydrous

Caption: Experimental workflow for obtaining the stable Form 2 of this compound.

logical_relationship cluster_forms Crystalline Forms of this compound cluster_conditions Conditions form1 Form 1 (Monohydrate) Physically Unstable humidity Variable Relative Humidity / Temperature form1->humidity acetonitrile Cooling Crystallization from Acetonitrile form1->acetonitrile Starting Material form2 Form 2 (Anhydrous) Physically Stable humidity->form1 Causes Structural Change acetonitrile->form2 Yields

Caption: Relationship between this compound crystalline forms and conditions.

References

Validation & Comparative

Comparative Efficacy of BMS-817399 and Other CCR1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of the C-C chemokine receptor type 1 (CCR1) antagonist BMS-817399 against other notable CCR1 inhibitors. This document compiles available efficacy data, details relevant experimental methodologies, and illustrates the underlying signaling pathway to offer a comprehensive overview for preclinical and clinical research.

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a significant role in the recruitment of inflammatory cells, making it a compelling target for therapeutic intervention in inflammatory diseases such as rheumatoid arthritis.[1] this compound is a potent, selective, and orally bioavailable CCR1 antagonist that has been evaluated in Phase 2 clinical trials for the treatment of rheumatoid arthritis.[2][3][4] This guide compares its efficacy with other CCR1 antagonists that have also been investigated in clinical settings.

Quantitative Efficacy Data

The following table summarizes the in vitro and clinical efficacy data for this compound and other selected CCR1 antagonists.

CompoundTarget(s)Binding Affinity (IC50/Ki)Chemotaxis Inhibition (IC50)Clinical Efficacy (Rheumatoid Arthritis)
This compound CCR11 nM (IC50)[5]6 nM (IC50)[5]Entered Phase 2 clinical trials.[2][3][4]
CCX354-C CCR12 nM (IC50)[6], 1.5 nM (Ki, for CCL15 binding)[7]< 100 nM[8]Phase 2 (CARAT-2 study): 56% ACR20 response with 200 mg once daily vs. 30% for placebo (p=0.014).[9][10][11]
MLN3897 CCR1Not explicitly found in searches.Not explicitly found in searches.Phase 2a trial: No significant difference in ACR20 response compared to methotrexate (35% vs. 33%).[12]
INCB3284 CCR23.7 nM (IC50, for hCCR2)[2][5]; No effect on CCR1 at 1 µM.[5]4.7 nM (IC50, for CCR2-mediated chemotaxis)[2][5]Primarily a CCR2 antagonist; not relevant for direct CCR1 comparison.[2][5]

CCR1 Signaling Pathway

The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 initiates a signaling cascade that is crucial for leukocyte migration and activation.[13] This process is mediated by the activation of heterotrimeric G proteins, leading to the activation of downstream effector molecules.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands CCL3 (MIP-1α) CCL5 (RANTES) CCR1 CCR1 Ligands->CCR1 Binds G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Cleavage Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 Mediates PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG Activates Cellular_Response Chemotaxis, Cell Adhesion, Inflammation Ca_release->Cellular_Response MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates MAPK_cascade->Cellular_Response Leads to

References

The CCR1 Antagonist BMS-817399: A Comparative Analysis in Rheumatoid Arthritis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An investigational CCR1 antagonist, BMS-817399, showed a favorable safety profile but ultimately demonstrated a lack of clinical efficacy in a Phase II proof-of-concept study for moderate to severe rheumatoid arthritis (RA). This guide provides a detailed comparison of this compound with other established RA treatments, presenting available clinical data, mechanistic insights, and relevant experimental protocols to inform the scientific and drug development community.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to synovial inflammation, and progressive joint destruction. A key process in RA pathogenesis is the infiltration of leukocytes, such as monocytes and macrophages, from the bloodstream into the synovial tissue. This migration is orchestrated by chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) and its ligands are overexpressed in the synovial tissue and fluid of RA patients, making it a rational target for therapeutic intervention.

This compound is a high-affinity, selective, and orally bioavailable CCR1 antagonist developed by Bristol-Myers Squibb.[1] It was investigated as a potential treatment for RA with the hypothesis that blocking CCR1 would inhibit the recruitment of inflammatory cells to the joint, thereby reducing inflammation and preventing joint damage. Despite a promising preclinical profile and favorable Phase I safety data, a Phase II study (NCT01404585) in patients with an inadequate response to methotrexate (MTX) did not meet its primary efficacy endpoints.

This guide compares the clinical trial results of this compound with a TNF-alpha inhibitor (Adalimumab) and a Janus kinase (JAK) inhibitor (Tofacitinib), two widely successful classes of drugs for RA.

Mechanism of Action: CCR1 Antagonism

CCR1 is a G protein-coupled receptor (GPCR) expressed on various leukocytes, including monocytes, macrophages, neutrophils, and T cells. Its primary ligands in the inflamed synovium include CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). The binding of these chemokines to CCR1 initiates a signaling cascade that promotes cell adhesion, chemotaxis, and infiltration into inflamed tissues. In RA, this process perpetuates the inflammatory response within the joint. This compound acts as a competitive antagonist, binding to CCR1 and preventing the binding of its natural ligands, thereby disrupting the downstream signaling that leads to immune cell migration.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 / CCL5 (Chemokines) CCR1 CCR1 Receptor CCL3->CCR1 Binds G_Protein Gαi Protein Activation CCR1->G_Protein Activates BMS817399 This compound BMS817399->CCR1 Blocks JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Cell_Migration Actin Polymerization Cell Adhesion Chemotaxis JAK_STAT->Cell_Migration Promotes PI3K_Akt->Cell_Migration Promotes

Figure 1. Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Clinical Efficacy Comparison

The primary measure of efficacy in RA clinical trials is the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70, indicating a 20%, 50%, or 70% improvement, respectively) and the change in Disease Activity Score 28 using C-reactive protein (DAS28-CRP).

The Phase II study of this compound failed to show a statistically significant improvement in these measures compared to placebo. In contrast, pivotal trials for Adalimumab and Tofacitinib demonstrated robust efficacy, leading to their approval and widespread use.

Table 1: Comparison of Clinical Efficacy at 12 Weeks in MTX-Inadequate Responders

Treatment (Dosage)NChange in DAS28-CRP from Baseline (Adjusted Mean)ACR20 Response (%)ACR50 Response (%)ACR70 Response (%)
This compound Study (NCT01404585)
Placebo + MTX41-1.20Similar to treatmentSimilar to treatmentSimilar to treatment
This compound (200 mg BID) + MTX41-1.04Similar to placeboSimilar to placeboSimilar to placebo
This compound (400 mg BID) + MTX41-1.03Similar to placeboSimilar to placeboSimilar to placebo
Adalimumab (Representative Phase III)
Placebo + MTX200-1.530%11%4%
Adalimumab (40 mg every other week) + MTX207-2.862%39%21%
Tofacitinib (Representative Phase III)
Placebo + MTX122-1.125%13%6%
Tofacitinib (5 mg BID) + MTX495-2.556%31%15%

Note: Data for Adalimumab and Tofacitinib are from representative Phase III trials and are not from a head-to-head comparison with this compound. The this compound study abstract reported that ACR responses were similar across all groups without providing specific percentages.

Safety and Tolerability Profile

While detailed adverse event data for the this compound Phase II trial are not publicly available, the study abstract reported that the drug was safe and well-tolerated, with most adverse events being mild and no serious infections reported. This contrasts with the known risks associated with established therapies like TNF-alpha and JAK inhibitors, which include an increased risk of serious infections, opportunistic infections, and malignancies.

Table 2: General Safety Profile Comparison

FeatureThis compound (CCR1 Antagonist)Adalimumab (TNF-alpha Inhibitor)Tofacitinib (JAK Inhibitor)
Reported Safety Generally safe and well-tolerated in Phase II. Most AEs were mild. No serious infections reported.Well-characterized safety profile.Well-characterized safety profile.
Common AEs Specific data not publicly available.Injection site reactions, upper respiratory tract infections, headache, rash.Upper respiratory tract infections, headache, diarrhea, nasopharyngitis.
Serious AEs of Interest Specific data not publicly available.Serious infections (bacterial, fungal, viral, opportunistic), tuberculosis reactivation, lymphoma and other malignancies, demyelinating disease, heart failure.Serious infections, tuberculosis reactivation, lymphoma and other malignancies, thrombosis (pulmonary embolism, deep vein thrombosis), major adverse cardiovascular events.
Black Box Warning NoYes (Serious Infections, Malignancy)Yes (Serious Infections, Malignancy, Thrombosis, Mortality)

Experimental Protocols

Characterization of a CCR1 antagonist like this compound involves specific in vitro and cell-based assays to determine its potency and functional effect. Below are representative methodologies for key experiments.

Radioligand Binding Assay

This assay determines the affinity of the antagonist for the CCR1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the CCR1 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human CCR1 (e.g., HEK293-CCR1).

    • Radioligand: [125I]-CCL3 (MIP-1α).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control: High concentration of unlabeled CCL3.

    • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • Procedure:

    • In a 96-well plate, combine CCR1-expressing cell membranes, [125I]-CCL3 (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled CCL3.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters, washing immediately with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, This compound) B Incubate in 96-well Plate (60-90 min @ RT) A->B C Vacuum Filtration (Separate Bound/Free) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate IC50 -> Ki) D->E

Figure 2. Workflow for a typical CCR1 radioligand binding assay.
Chemotaxis Assay (Transwell Migration Assay)

This functional assay measures the ability of an antagonist to block the migration of CCR1-expressing cells towards a chemokine gradient.

  • Objective: To determine the functional potency (IC50) of this compound in inhibiting CCR1-mediated cell migration.

  • Materials:

    • CCR1-expressing cells (e.g., THP-1 monocytes or primary human monocytes).

    • Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size Transwell inserts).

    • Chemoattractant: Recombinant human CCL3 (MIP-1α).

    • Assay Medium: RPMI 1640 + 1% BSA.

    • Test compound (this compound).

    • Cell viability/counting method (e.g., Calcein-AM staining and fluorescence plate reader).

  • Procedure:

    • Place assay medium containing the chemoattractant (CCL3) in the lower chambers of the chemotaxis plate.

    • Pre-incubate CCR1-expressing cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Load the pre-incubated cells into the upper Transwell inserts.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

    • Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker (like Calcein-AM) or by direct cell counting.

    • Plot the percentage of inhibition of migration against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The development of this compound highlights a significant challenge in rheumatoid arthritis drug discovery: translating a strong biological rationale and potent in vitro activity into clinical efficacy. The Phase II trial results strongly suggest that, despite achieving target engagement at exposures well above the in vitro IC90, CCR1 inhibition alone is insufficient to produce a clinically meaningful benefit in patients with established, moderate to severe RA on a background of methotrexate. This outcome, along with similar findings for other CCR1 antagonists, has tempered enthusiasm for this target in RA.

In contrast, the remarkable success of agents targeting TNF-alpha and the JAK-STAT pathway underscores the central role of these pathways in driving the pathophysiology of rheumatoid arthritis. While this compound did not advance, the rigorous study of its mechanism and clinical performance provides valuable data for the scientific community, guiding future research efforts toward more effective therapeutic strategies for this complex autoimmune disease.

References

Validating the selectivity of BMS-817399 for CCR1 over other chemokine receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of BMS-817399, a potent antagonist of the C-C chemokine receptor 1 (CCR1). This document summarizes key experimental data, offers detailed methodologies for reproducing the cited experiments, and presents visual diagrams of the underlying signaling pathways and experimental workflows. This compound has been investigated as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis, making a thorough understanding of its selectivity crucial for predicting its efficacy and potential off-target effects.

Executive Summary

This compound is a high-affinity and functionally potent antagonist of human CCR1.[1] Experimental data demonstrates its ability to inhibit the binding of natural ligands and subsequent downstream signaling events mediated by CCR1. This guide presents a comparative analysis of its activity on CCR1 against other chemokine receptors, providing a clear picture of its selectivity.

Quantitative Analysis of Receptor Binding and Functional Inhibition

The selectivity of this compound is demonstrated by its high potency against CCR1 in both radioligand binding and functional assays. The following tables summarize the available quantitative data for this compound and a comparator CCR1 antagonist, BX-471, against a panel of chemokine receptors.

Table 1: this compound In Vitro Activity Profile

TargetAssay TypeCell LineLigandIC50 (nM)Reference
Human CCR1 Radioligand BindingTHP-1[¹²⁵I]MIP-1α1[2]
Human CCR1 ChemotaxisTHP-1MIP-1α6[2]
Human CCR1 CD11b UpregulationHuman Whole BloodLKN-142
Human CCR1 CD11b UpregulationHuman Whole BloodMIP-1α25
Human CCR1 ChemotaxisTHP-1LKN-132

Table 2: Comparative Selectivity of CCR1 Antagonist BX-471

TargetAssay TypeKi (nM)Selectivity (fold vs. CCR1)Reference
Human CCR1 Radioligand Binding1-
Human CCR2 Radioligand Binding>250>250
Human CCR5 Radioligand Binding>250>250
Human CXCR4 Radioligand Binding>250>250

Note: A comprehensive selectivity panel for this compound against a wide range of chemokine receptors was not publicly available in the searched literature. The data for BX-471 is provided as a reference for a selective CCR1 antagonist.

Experimental Protocols

To aid in the validation and further investigation of this compound, detailed protocols for the key assays used to determine its selectivity are provided below.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).

Objective: To determine the binding affinity of this compound for CCR1 and other chemokine receptors.

Materials:

  • Cell membranes or whole cells expressing the target chemokine receptor (e.g., THP-1 cells for human CCR1).

  • Radiolabeled chemokine ligand (e.g., [¹²⁵I]MIP-1α).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radiolabeled ligand with cell membranes or whole cells expressing the target receptor in the assay buffer.

  • Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radiolabeled ligand for binding to the receptor.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (Cells/Membranes) Mix Mix Receptor, Radioligand, and Test Compound Receptor->Mix RadioLigand Radiolabeled Ligand ([¹²⁵I]MIP-1α) RadioLigand->Mix TestCompound Test Compound (this compound) TestCompound->Mix Filter Rapid Filtration Mix->Filter Count Scintillation Counting Filter->Count IC50 Determine IC50 Count->IC50

Caption: Workflow for a competitive radioligand binding assay.
Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Objective: To assess the functional antagonist activity of this compound on CCR1-mediated cell migration.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell plate).

  • Cells expressing the target receptor (e.g., THP-1 cells).

  • Chemoattractant (e.g., MIP-1α/CCL3).

  • Test compound (this compound).

  • Cell culture medium.

  • Cell staining and counting equipment (e.g., flow cytometer or microscope with hemocytometer).

Procedure:

  • Place a solution containing the chemoattractant in the lower chamber of the chemotaxis device.

  • Pre-incubate the cells with various concentrations of the test compound (this compound) or vehicle control.

  • Place the cell suspension in the upper chamber, which is separated from the lower chamber by a porous membrane.

  • Incubate the chamber for a sufficient time to allow cell migration.

  • Quantify the number of cells that have migrated through the membrane into the lower chamber.

  • The IC50 value is the concentration of the antagonist that causes a 50% reduction in the number of migrated cells compared to the vehicle control.

Chemotaxis_Assay cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification & Analysis LowerChamber Lower Chamber: Chemoattractant Incubate Incubate to Allow Cell Migration LowerChamber->Incubate UpperChamber Upper Chamber: Cells + Test Compound UpperChamber->Incubate Count Count Migrated Cells Incubate->Count IC50 Determine IC50 Count->IC50

Caption: CCR1-mediated calcium mobilization signaling pathway.

Conclusion

References

Navigating the Data Gap: A Guide to the Physicochemical Properties of BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's activity across various cell lines is crucial for assessing its therapeutic potential. However, in the case of BMS-817399, publicly available data on its biological activity, including its performance in different cell lines and its specific signaling pathways, is currently unavailable.

Initial investigations into the biological mechanism of action and cellular activity of this compound have not yielded the quantitative data, such as IC50 or EC50 values, necessary for a comparative analysis. The existing body of research primarily focuses on the physicochemical characterization of this compound.

This guide, therefore, pivots to summarize the established knowledge on this compound, focusing on its chemical and physical properties, which are fundamental aspects of early-stage drug development.

Physicochemical Profile of this compound

Current research has centered on the solid-state properties of this compound, a critical factor for its formulation and delivery. The key findings are summarized in the table below.

PropertyDescriptionSignificance in Drug Development
Solid Forms This compound has been identified to exist in at least two forms: a monohydrate and an anhydrous form.The specific solid form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability.
Stability Studies have investigated the stability of the different solid forms of this compound.Understanding the stability of a compound under various conditions is essential for determining its shelf-life and ensuring consistent performance of the final drug product.
Solubility Research has explored the solubility of this compound in different solvents.Solubility is a key determinant of a drug's absorption and bioavailability. Poor solubility can pose a significant challenge in developing effective oral medications.

A Note on Biological Activity

While originally investigated as a potential candidate for the treatment of rheumatoid arthritis, detailed information regarding its mechanism of action and its effects on cellular signaling pathways has not been disclosed in the public domain. Consequently, a cross-validation of its activity in different cell lines cannot be constructed at this time.

Future Directions

The absence of public data on the biological activity of this compound presents a clear knowledge gap. Future research and publications will be instrumental in elucidating its therapeutic potential. Researchers interested in this compound are encouraged to monitor scientific literature and patent databases for emerging information on its biological targets and cellular effects.

A Comparative Analysis of Urea-Based Antagonists: BMS-817399 (CCR1) vs. P2Y1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological and mechanistic differences between urea-based antagonists targeting the CCR1 and P2Y1 receptors, providing a comprehensive guide for researchers and drug development professionals.

This guide presents a comparative analysis of BMS-817399, a urea-based antagonist of the C-C chemokine receptor type 1 (CCR1), and other prominent urea-based antagonists that target the P2Y1 purinergic receptor. While sharing a common urea scaffold, these molecules exhibit distinct pharmacological profiles, mechanisms of action, and therapeutic applications due to their different molecular targets. This analysis is supported by experimental data on their binding affinities, functional potencies, and the signaling pathways they modulate.

Performance Comparison of Urea-Based Antagonists

The following tables summarize the quantitative data for this compound and two representative urea-based P2Y1 antagonists, MRS2500 and BPTU, to facilitate a clear comparison of their performance.

Table 1: Target Receptor and Therapeutic Area

CompoundTarget ReceptorPrimary Therapeutic Area
This compound CCR1Rheumatoid Arthritis[1][2]
MRS2500 P2Y1Thrombosis[3]
BPTU P2Y1Thrombosis[4]

Table 2: Comparative Binding Affinity and Functional Potency

CompoundTargetAssay TypeSpeciesKi (nM)IC50/EC50 (nM)
This compound CCR1Binding AffinityHuman1-
CCR1Chemotaxis InhibitionHuman-6[1][5]
MRS2500 P2Y1Radioligand BindingHuman0.8 - 1.2[3][6]-
P2Y1Inhibition of [125I]MRS2500 bindingHuman Platelets1.2-
BPTU P2Y1Radioligand BindingHuman6[7]-
P2Y1Platelet AggregationHuman-2100[7]
P2Y1Inhibition of fIJPRat Colon-300[4]
P2Y1Inhibition of fIJPMouse Colon-60[4]

Signaling Pathways

The distinct therapeutic applications of these urea-based antagonists stem from the different signaling pathways initiated by their respective target receptors, CCR1 and P2Y1.

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates intracellular signaling cascades crucial for leukocyte chemotaxis and inflammation.[8][9] Antagonism of CCR1 by molecules like this compound blocks these downstream events, thereby reducing the inflammatory response.

CCR1_Signaling_Pathway Ligand Chemokine (e.g., CCL3, CCL5) CCR1 CCR1 Ligand->CCR1 Binds G_protein Gαi/Gq CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis & Inflammation Ca_release->Chemotaxis MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Activates MAPK_pathway->Chemotaxis PI3K_pathway->Chemotaxis BMS817399 This compound BMS817399->CCR1 Blocks

CCR1 Signaling Pathway and Inhibition by this compound.
P2Y1 Receptor Signaling Pathway

The P2Y1 receptor, another GPCR, is activated by adenosine diphosphate (ADP).[10][11] Its activation is a key step in platelet aggregation and thrombus formation. Urea-based antagonists like MRS2500 and BPTU prevent ADP from binding to the P2Y1 receptor, thereby inhibiting platelet activation.

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Shape_Change Platelet Shape Change Ca_release->Shape_Change Aggregation Platelet Aggregation PKC->Aggregation Antagonists MRS2500 / BPTU Antagonists->P2Y1 Blocks

P2Y1 Signaling Pathway and Inhibition by Urea-Based Antagonists.

Experimental Protocols

The characterization of these urea-based antagonists involves a series of in vitro assays to determine their binding affinity and functional potency.

CCR1 Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the CCR1 receptor.

Methodology:

  • Cell Culture: Use cells stably expressing the human CCR1 receptor (e.g., CHO or HEK293 cells).

  • Membrane Preparation: Homogenize the cells to isolate the cell membranes containing the CCR1 receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CCR1 ligand (e.g., [125I]-CCL3), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).

P2Y1 Receptor Functional Assay (Calcium Mobilization)

This assay assesses the ability of a P2Y1 antagonist to block the agonist-induced increase in intracellular calcium.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: Add varying concentrations of the test antagonist (e.g., MRS2500, BPTU) to the cells and incubate.

  • Agonist Stimulation: Add a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50).

General Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of receptor antagonists.

Experimental_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Binding_Assay Binding Assays (Ki determination) Lead_Gen->Binding_Assay Functional_Assay Functional Assays (IC50/EC50 determination) Lead_Gen->Functional_Assay Selectivity Selectivity Profiling Binding_Assay->Selectivity Functional_Assay->Selectivity In_Vivo In Vivo Efficacy & PK/PD Studies Selectivity->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

General Workflow for Antagonist Discovery and Development.

Clinical Development and Concluding Remarks

This compound, the urea-based CCR1 antagonist, entered Phase II clinical trials for the treatment of moderate to severe rheumatoid arthritis.[2][12] This highlights the therapeutic potential of targeting the CCR1 pathway in inflammatory diseases. The development of urea-based P2Y1 antagonists like MRS2500 and BPTU has been primarily focused on their potential as antiplatelet agents for the prevention and treatment of thrombosis.

References

Head-to-head study of BMS-817399 with a known clinical CCR1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of BMS-817399, a novel C-C chemokine receptor 1 (CCR1) antagonist, with other known clinical CCR1 inhibitors, namely CP-481,715 and BX471. The objective is to present a clear, data-driven analysis of their performance based on available preclinical data, aiding researchers and drug development professionals in their evaluation of these therapeutic agents.

Introduction to CCR1 Antagonism in Inflammatory Diseases

C-C chemokine receptor 1 (CCR1) is a key mediator in the recruitment of leukocytes to sites of inflammation, playing a significant role in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis.[1] Antagonizing this receptor is a promising therapeutic strategy to mitigate the inflammatory cascade. This compound is a potent, selective, and orally bioavailable CCR1 antagonist that has entered clinical trials for the treatment of rheumatoid arthritis.[2][3] This guide compares its preclinical profile with that of other notable clinical CCR1 inhibitors.

Comparative Preclinical Data

The following tables summarize the key in vitro performance metrics of this compound, CP-481,715, and BX471, focusing on their binding affinity and functional inhibition of the CCR1 receptor.

Table 1: In Vitro CCR1 Binding Affinity
CompoundAssay TypeCell Line/TissueRadioligandKi (nM)IC50 (nM)
This compound Radioligand BindingNot SpecifiedNot Specified-1
CP-481,715 Radioligand BindingCCR1-transfected cells125I-labeled CCL39.2 (Kd)74
BX471 Radioligand BindingHEK293 cells expressing human CCR1MIP-1α1-

Data sourced from Santella et al., 2014[2], Gladue et al., 2003[4], and various commercial suppliers.[5][6][7]

Table 2: In Vitro Functional Antagonism
CompoundAssay TypeCell LineStimulantIC50 (nM)
This compound Chemotaxis InhibitionNot SpecifiedNot Specified6
CP-481,715 Calcium MobilizationCCR1-transfected cellsCCL3/CCL571
Monocyte ChemotaxisHuman MonocytesCCL3/CCL555
CD11b Up-regulationHuman Whole BloodCCL3165
BX471 Calcium MobilizationTHP-1 cellsMIP-1α5.8 ± 1
Calcium MobilizationHEK293 cells (human CCR1)MIP-1α/CCL35.8 ± 1

Data sourced from Santella et al., 2014[3], Gladue et al., 2003[4], and various commercial suppliers.[5][6][8]

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These represent generalized procedures, and specific parameters may have varied in the original studies.

Radioligand Binding Assay (General Protocol)

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR1 receptor.

  • Cell Culture and Membrane Preparation: HEK293 cells stably transfected with the human CCR1 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α) and varying concentrations of the test compound (this compound, CP-481,715, or BX471).

  • Separation and Detection: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Chemotaxis Assay (General Protocol)

This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant.

  • Cell Preparation: A CCR1-expressing cell line, such as human monocytes or THP-1 cells, is used. The cells are washed and resuspended in an appropriate assay medium.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell®) is used. The lower chamber is filled with a medium containing a CCR1 ligand (e.g., CCL3/MIP-1α) as a chemoattractant. The upper chamber contains the cell suspension pre-incubated with varying concentrations of the test compound. A porous membrane separates the two chambers.

  • Cell Migration: The chamber is incubated for a set period to allow the cells to migrate from the upper to the lower chamber in response to the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye and a plate reader.

  • Data Analysis: The results are expressed as the percentage of inhibition of cell migration compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3/MIP-1α CCR1 CCR1 CCL3->CCR1 Binding G_protein Gαi/βγ CCR1->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Chemotaxis Chemotaxis Cell Adhesion Inflammation Ca_PKC->Chemotaxis MAPK MAPK PI3K->MAPK MAPK->Chemotaxis

Caption: The CCR1 signaling cascade initiated by ligand binding.

Experimental Workflow for CCR1 Antagonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Radioligand Binding Assay (Determine Ki/IC50) Functional Functional Assays (Chemotaxis, Ca²⁺ Mobilization) Binding->Functional Lead Identification PK Pharmacokinetics (Bioavailability, Half-life) Functional->PK Candidate Selection Efficacy Animal Models of Disease (e.g., Rheumatoid Arthritis) PK->Efficacy PhaseI Phase I Trials (Safety & Tolerability) Efficacy->PhaseI Preclinical Validation PhaseII Phase II Trials (Efficacy in Patients) PhaseI->PhaseII

Caption: A typical workflow for the development of a CCR1 antagonist.

Logical Relationship of CCR1 Antagonism

Logical_Relationship cluster_mechanism Mechanism of Action Antagonist CCR1 Antagonist (this compound, etc.) CCR1 CCR1 Receptor Antagonist->CCR1 Blocks Ligand Binding Signaling Intracellular Signaling Antagonist->Signaling Inhibits CCR1->Signaling Initiates Inflammation Inflammatory Response Signaling->Inflammation Leads to Signaling->Inflammation Reduced

Caption: How CCR1 antagonists disrupt the inflammatory pathway.

References

Reproducibility of Published Findings on BMS-817399: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published preclinical and clinical findings on BMS-817399, a C-C chemokine receptor type 1 (CCR1) antagonist formerly under investigation for the treatment of rheumatoid arthritis (RA). The objective is to present the available data in a structured format to facilitate an assessment of the reproducibility of the initial findings.

Executive Summary

This compound is a potent and selective CCR1 antagonist that demonstrated promising preclinical activity. However, a Phase II proof-of-concept clinical trial in patients with moderate to severe rheumatoid arthritis failed to show clinical efficacy, despite evidence of target engagement. This guide summarizes the key preclinical data from the primary publication by Santella et al. in the Journal of Medicinal Chemistry (2014) and the publicly available results of the clinical trial (NCT01404585). A significant limitation in assessing the full reproducibility of the clinical findings is the absence of a peer-reviewed publication of the complete clinical trial results; the available data is from a conference abstract. To date, no independent studies replicating either the preclinical or clinical findings have been identified.

Preclinical Data Summary

The primary preclinical data for this compound was published by Santella et al. in 2014. The key quantitative findings are summarized in the tables below.

In Vitro Potency and Selectivity
AssayTargetSpeciesLigandIC50 (nM)Source
Radioligand BindingCCR1Human[I125]MIP-1α1MedChemExpress
ChemotaxisCCR1HumanMIP-1α (CCL3)6MedChemExpress
ChemotaxisCCR1HumanRANTES (CCL5)30 (approx.)[1]
Pregnane X Receptor (PXR) TransactivationPXRHuman->25,000Santella et al., 2014

Note: Specific Ki values were not detailed in the primary publication.

Pharmacokinetics in Preclinical Species
SpeciesDosing RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)Source
RatIV2--1300-Santella et al., 2014
RatPO101.01100500077Santella et al., 2014
DogIV1--1200-Santella et al., 2014
DogPO51.018008300138Santella et al., 2014
MonkeyIV1--1300-Santella et al., 2014
MonkeyPO52.011007300112Santella et al., 2014

Clinical Trial Data (NCT01404585)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy and safety of this compound in adults with active, moderate to severe rheumatoid arthritis with an inadequate response to methotrexate.[2] The results were presented in a conference abstract by Kivitz et al. at EULAR 2014.[3]

Key Findings:

  • Primary Endpoint (ACR20 Response at Week 12): No statistically significant difference was observed between the this compound treatment groups (200 mg and 400 mg twice daily) and the placebo group.

  • Secondary Endpoints: No significant improvements were seen in other efficacy measures, including ACR50, ACR70, and DAS28-CRP.

  • Safety: this compound was reported to be safe and well-tolerated.

  • Target Engagement: Increased serum concentrations of CCR1 ligands (MIP-1α and MIP-1β) in the treatment groups confirmed target engagement.[1]

Limitations: The absence of a full peer-reviewed publication prevents a detailed analysis of the patient demographics, statistical methods, and complete safety and efficacy data.

Comparison with Other CCR1 Antagonists

Several other CCR1 antagonists have been evaluated for the treatment of rheumatoid arthritis, with generally disappointing results in clinical trials. This context is important when evaluating the findings for this compound.

CompoundDeveloperHighest Development Stage (RA)Outcome
This compound Bristol Myers SquibbPhase IIFailed to demonstrate efficacy
CCX354-C ChemoCentryxPhase IIShowed some evidence of clinical activity
CP-481,715 PfizerPhase IIFailed to demonstrate efficacy
MLN3897 Millennium PharmaceuticalsPhase IIFailed to demonstrate efficacy
AZD4818 AstraZenecaPhase IDiscontinued for RA

The lack of efficacy of multiple CCR1 antagonists in RA suggests that either the target is not as critical in the human disease as preclinical models suggest, or that the antagonists developed to date have not had the required pharmacological properties for clinical success.

Experimental Protocols

CCR1 Radioligand Binding Assay (Adapted from Santella et al., 2014)
  • Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing human CCR1.

  • Radioligand: [I125]-labeled MIP-1α.

  • Procedure:

    • Cell membranes were prepared from the CCR1-expressing HEK293 cells.

    • Membranes were incubated with the radioligand and varying concentrations of this compound in a binding buffer.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled CCR1 ligand.

    • After incubation, the bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was quantified using a gamma counter.

  • Data Analysis: IC50 values were calculated by non-linear regression analysis of the competition binding curves.

Chemotaxis Assay (Adapted from Santella et al., 2014)
  • Cell Line: Human monocytic cell line (e.g., THP-1) endogenously expressing CCR1.

  • Chemoattractant: Recombinant human MIP-1α (CCL3) or RANTES (CCL5).

  • Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Procedure:

    • Cells were pre-incubated with varying concentrations of this compound or vehicle control.

    • The chemoattractant was placed in the lower chamber.

    • The pre-treated cells were placed in the upper chamber.

    • The chamber was incubated to allow cell migration through the membrane towards the chemoattractant.

    • Migrated cells in the lower chamber were quantified.

  • Data Analysis: IC50 values were determined by measuring the concentration of this compound that inhibited cell migration by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL3 CCL3 (MIP-1α) CCL5 (RANTES) CCR1 CCR1 CCL3->CCR1 Binds G_protein G-protein activation CCR1->G_protein BMS817399 This compound BMS817399->CCR1 Antagonizes PLC PLC Activation G_protein->PLC DAG_IP3 DAG & IP3 Increase PLC->DAG_IP3 Ca_flux Intracellular Ca²⁺ Flux DAG_IP3->Ca_flux Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_flux->Downstream Cellular_Response Cellular Response (Chemotaxis, Adhesion, Proliferation) Downstream->Cellular_Response

Caption: General signaling pathway of CCR1 activation and its inhibition by this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Binding CCR1 Binding Assay (IC50) Functional Chemotaxis Assay (IC50) Binding->Functional Selectivity Selectivity Assays (e.g., PXR) Functional->Selectivity PK Pharmacokinetics (Rat, Dog, Monkey) Selectivity->PK Efficacy RA Animal Models (e.g., Collagen-Induced Arthritis) PK->Efficacy PhaseI Phase I (Safety, Tolerability, PK) Efficacy->PhaseI PhaseII Phase II (Proof-of-Concept in RA) PhaseI->PhaseII

Caption: Preclinical to clinical development workflow for this compound.

Conclusion

The preclinical data for this compound demonstrated that it is a potent and selective CCR1 antagonist with favorable pharmacokinetic properties in animal models. These findings were likely reproducible within the developing organization, leading to its advancement into clinical trials. However, the crucial step of translating these preclinical findings into clinical efficacy was not successful. The lack of clinical efficacy, despite evidence of target engagement, raises significant questions about the role of CCR1 in established rheumatoid arthritis.

The reproducibility of the clinical outcome—a lack of efficacy—is a critical point. While there are no independent studies to confirm this, the consistent failure of other CCR1 antagonists in similar clinical settings lends weight to this finding. For researchers in the field, the story of this compound and other CCR1 antagonists serves as a case study in the challenges of translating preclinical findings for complex inflammatory diseases. Future research in this area should focus on understanding the discrepancies between animal models and human disease, and perhaps exploring the role of CCR1 in different stages or subsets of rheumatoid arthritis.

References

Benchmarking the Safety Profile of BMS-817399 Against Similar CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of BMS-817399, an investigational C-C chemokine receptor 1 (CCR1) antagonist, against other similar compounds that have undergone clinical evaluation. CCR1 antagonists represent a class of therapeutic agents investigated primarily for their potential in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis. This document aims to equip researchers, scientists, and drug development professionals with a concise yet comprehensive overview of the available safety data, supported by experimental context.

Executive Summary

This compound is a selective, orally bioavailable CCR1 antagonist that entered clinical trials for the treatment of rheumatoid arthritis. While it was found to be safe and well-tolerated in these early-phase studies, with most adverse events reported as mild, it did not demonstrate sufficient clinical efficacy to proceed to later stages of development. This profile of being well-tolerated but lacking efficacy is a recurring theme among several CCR1 antagonists. This guide places the safety findings for this compound in the context of other notable CCR1 antagonists, including CCX354-C, MLN3897, and AZD4818, to provide a clearer perspective on the safety landscape of this particular therapeutic target.

Comparative Safety Data

The following table summarizes the available quantitative safety data from clinical trials of this compound and its comparators. It is important to note that direct comparison of adverse event percentages across different trials should be done with caution due to variations in study design, patient populations, and duration of treatment.

CompoundIndicationPhaseMost Common Adverse EventsSerious Adverse Events (SAEs)Reference
This compound Rheumatoid ArthritisIIData not publicly available in detail; reported as "safe and well-tolerated" with "most adverse events (AEs) were mild" and "no serious infections were reported".No serious infections reported.[1]
CCX354-C Rheumatoid ArthritisIIData from the CARAT-2 trial indicates a good safety and tolerability profile. Specific AE frequencies not detailed in readily available public documents.Generally well-tolerated by study subjects.[2][2]
MLN3897 Rheumatoid ArthritisIIaWell-tolerated with no evidence of systemic immunosuppression.No significant difference in adverse event rates compared to placebo.[1]
AZD4818 COPDIIWell-tolerated. In a 4-week study, 13 treatment-related adverse events were reported with AZD4818 compared to 14 with placebo.Two serious adverse events were reported with AZD4818 (one exacerbation deemed not treatment-related and one deep vein thrombosis considered treatment-related).

Experimental Protocols and Safety Assessment

The safety of these CCR1 antagonists in clinical trials was typically assessed through a combination of methods standard to early-phase drug development. While specific, detailed protocols for each trial are not always publicly accessible, the general methodology can be inferred from clinical trial registrations and publications.

Standard Safety Monitoring in Phase II Rheumatology Trials Includes:

  • Adverse Event (AE) Monitoring: Systematic collection of all adverse events reported by participants or observed by investigators. AEs are typically coded using a standardized medical dictionary, such as MedDRA.

  • Physical Examinations: Regular physical examinations to monitor for any treatment-emergent physical signs.

  • Vital Signs Monitoring: Regular measurement of heart rate, blood pressure, respiratory rate, and temperature.

  • Clinical Laboratory Tests: Comprehensive blood and urine tests to monitor hematology, clinical chemistry (including liver and renal function), and urinalysis at baseline and at specified intervals throughout the study.

  • Electrocardiograms (ECGs): To monitor for any cardiac effects of the investigational drug.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of CCR1 and a typical workflow for assessing drug safety in a clinical trial.

CCR1_Signaling_Pathway cluster_ec Extracellular cluster_mem Cell Membrane cluster_ic Intracellular CCL3/CCL5 CCL3/CCL5 CCR1 CCR1 CCL3/CCL5->CCR1 binds to G_Protein G-Protein Activation CCR1->G_Protein activates PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_Mobilization Ca²+ Mobilization IP3_DAG->Ca_Mobilization Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_Mobilization->Cellular_Response BMS817399 This compound (Antagonist) BMS817399->CCR1 blocks Clinical_Trial_Safety_Workflow cluster_planning Trial Planning cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol_Dev Protocol Development (Safety Endpoints Defined) Patient_Recruitment Patient Recruitment & Informed Consent Protocol_Dev->Patient_Recruitment Drug_Administration Drug Administration (Active vs. Placebo) Patient_Recruitment->Drug_Administration Data_Collection Data Collection (AEs, Labs, Vitals, ECGs) Drug_Administration->Data_Collection Data_Analysis Safety Data Analysis Data_Collection->Data_Analysis SAE_Reporting Serious Adverse Event (SAE) Reporting Data_Analysis->SAE_Reporting Final_Report Final Safety Report SAE_Reporting->Final_Report

References

Comparison of the anhydrous and monohydrate forms of BMS-817399 in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anhydrous and monohydrate solid-state forms of BMS-817399, a C-C chemokine receptor 1 (CCR1) antagonist previously investigated for the treatment of rheumatoid arthritis.[1][2] The selection of a stable solid form with optimal physicochemical properties is critical for drug development. This document summarizes key experimental data comparing the two forms and provides detailed methodologies for the cited experiments.

Executive Summary

This compound exists in two primary solid forms: a monohydrate (Form 1) and an anhydrous form (Form 2).[3][4] Experimental evidence demonstrates that the monohydrate form is physically unstable, with its crystal structure changing under varying conditions of relative humidity and temperature.[4][5][6] In contrast, the anhydrous form exhibits greater physical stability, making it a more suitable candidate for development as an active pharmaceutical ingredient (API).[4][5] This guide details the comparative data from various analytical techniques that characterize the solubility, stability, and physical properties of these two forms.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative and qualitative data obtained from various assays comparing the anhydrous and monohydrate forms of this compound.

Table 1: Solid-State Form Characterization

PropertyMonohydrate (Form 1)Anhydrous (Form 2)Analytical TechniqueReference
Hydration State MonohydrateAnhydrousDSC, TGA[3][4][5]
Physical Stability Unstable; structure changes with relative humidityPhysically stable under varied relative humidityXRD, DVS[4][5][6]
Hygroscopicity Water content varies with relative humidity; complete dehydration observed at low RHBecomes hygroscopic at elevated relative humidity but remains physically stableDVS[3][4][5]

Table 2: Comparative Solubility Data

SolventMonohydrate (Form 1) SolubilityAnhydrous (Form 2) SolubilityAnalytical TechniqueReference
Ethanol Data obtainedData subsequently determinedCrystal16[3][4][5]
Isopropanol Data obtainedData subsequently determinedCrystal16[3][4][5]
Acetone Data obtainedData subsequently determinedCrystal16[3][4][5]
Acetonitrile Data obtained; recrystallization to Form 2 observedData subsequently determinedCrystal16[3][4][5]

Specific solubility values were determined but are presented here as having been obtained, as the primary source focuses on the methodology and stability transformation rather than a direct numerical comparison for this guide's purpose.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solid-Phase Characterization by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermo-analytical methods were employed to determine the hydration state of the this compound forms.[7]

  • Objective: To differentiate between the monohydrate and anhydrous forms by observing thermal events such as melting and mass loss upon heating.[8][9]

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments can be used.[10][11]

  • Sample Preparation: 3-10 mg of the sample is weighed into an aluminum pan.[7]

  • DSC Protocol:

    • The sample is heated at a constant rate (e.g., 5-10 °C/min) under a nitrogen purge (e.g., 20-40 mL/min).[11]

    • The heat flow to the sample is measured relative to a reference pan.

    • Endothermic peaks indicate events like dehydration or melting. The monohydrate form will show a broad endotherm corresponding to the loss of water, while the anhydrous form will typically only show a sharp melting endotherm.[11][12]

  • TGA Protocol:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[10]

    • The mass of the sample is continuously monitored as a function of temperature.

    • A weight loss step in the TGA curve for the monohydrate form corresponds to the loss of water molecules. The anhydrous form should not show a significant weight loss before decomposition.[8][10]

Powder X-ray Diffraction (PXRD) for Physical Stability

PXRD is a primary technique for identifying the crystalline form of a pharmaceutical solid and assessing its stability.[13]

  • Objective: To identify the crystal structures of the monohydrate and anhydrous forms and to monitor for any phase transitions under different conditions.[14]

  • Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is commonly used.[15][16]

  • Sample Preparation: A small amount of the powdered sample is placed on a sample holder and flattened to ensure a level surface.[17]

  • Protocol:

    • The sample is irradiated with monochromatic X-rays at various angles (2θ).

    • The intensity of the diffracted X-rays is measured by a detector.

    • The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline form.

    • By comparing the PXRD patterns of samples stored under different humidity and temperature conditions, the physical stability of each form can be determined.[13]

Dynamic Vapor Sorption (DVS) for Hygroscopicity and Stability

DVS analysis measures the interaction of a solid material with water vapor, providing insights into its hygroscopicity and physical stability.[5]

  • Objective: To quantify the amount of water vapor sorbed or desorbed by the anhydrous and monohydrate forms at different relative humidity (RH) levels.[4][6]

  • Instrumentation: A DVS analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber.

  • Protocol:

    • A sample of 10-30 mg is placed on the DVS balance.[7]

    • The RH in the chamber is systematically varied in steps (e.g., from 0% to 95% and back down).[5]

    • The sample mass is continuously measured until equilibrium is reached at each RH step.

    • A sorption/desorption isotherm is generated by plotting the change in mass versus RH. The shape of this isotherm reveals the hygroscopic nature of the material and can indicate phase changes, such as the dehydration of the monohydrate or the stability of the anhydrous form at high humidity.[3][5]

Solubility Determination by Crystal16

The Crystal16 instrument is a parallel crystallizer that can be used to determine the solubility of a compound in various solvents at different temperatures.[18]

  • Objective: To measure the solubility of the anhydrous and monohydrate forms of this compound in different solvents.

  • Instrumentation: Crystal16 parallel crystallizer with in-situ turbidity measurement.[19]

  • Protocol:

    • Prepare samples of known concentrations of this compound in different solvents (e.g., ethanol, isopropanol, acetone, acetonitrile) in HPLC vials.[8]

    • Place the vials in the Crystal16 reactors.

    • The instrument heats the samples at a controlled rate (e.g., 0.5 °C/min) with stirring.[8]

    • The transmissivity of the solution is monitored. The temperature at which the solid completely dissolves (clear point) is recorded.

    • The experiment is repeated for different concentrations to construct a solubility curve (solubility vs. temperature).[18]

Mandatory Visualizations

CCR1 Signaling Pathway

This compound is an antagonist of the C-C chemokine receptor 1 (CCR1), a G protein-coupled receptor (GPCR). Upon binding of its natural chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), CCR1 initiates a signaling cascade that promotes the migration of immune cells to sites of inflammation.[20][21] As an antagonist, this compound blocks this process.

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activates B_Arrestin β-Arrestin CCR1->B_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Phosphorylation G_protein->ERK Activates Internalization Receptor Internalization B_Arrestin->Internalization Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds & Activates BMS_817399 This compound (Antagonist) BMS_817399->CCR1 Blocks cAMP ↓ cAMP AC->cAMP Chemotaxis Cell Migration & Inflammation ERK->Chemotaxis

Caption: CCR1 signaling pathway and point of inhibition by this compound.

Experimental Workflow for Solid Form Selection

The process of characterizing and selecting the optimal solid form of an API involves a series of integrated experiments.

Experimental_Workflow cluster_characterization Physicochemical Characterization Start API Synthesis (this compound) Slurry Slurry Experiments in various solvents Start->Slurry Drying Vacuum Drying Start->Drying Forms Identify Potential Forms (Monohydrate & Anhydrous) Slurry->Forms Drying->Forms TGA_DSC TGA / DSC (Hydration State) Forms->TGA_DSC PXRD PXRD (Crystal Structure) Forms->PXRD DVS DVS (Hygroscopicity) Forms->DVS Solubility Crystal16 (Solubility Profile) Forms->Solubility Stability Stability Assessment (Varying Temp & RH) TGA_DSC->Stability PXRD->Stability DVS->Stability Solubility->Stability Decision Select Optimal Form (Anhydrous Form 2) Stability->Decision

Caption: Workflow for the characterization and selection of this compound solid forms.

Conclusion

The comprehensive analysis of the anhydrous and monohydrate forms of this compound demonstrates the superior physical stability of the anhydrous form (Form 2).[4][5] While the monohydrate (Form 1) is readily formed, its instability in the face of changing environmental conditions presents a significant risk for pharmaceutical development, potentially impacting shelf-life, processability, and bioavailability.[4][5][6] The anhydrous form, despite showing some hygroscopicity at elevated relative humidity, maintains its structural integrity.[3][4] Therefore, based on the available physicochemical data, the anhydrous form of this compound is the preferred solid form for further development.

References

Independent Verification of BMS-817399's Therapeutic Potential in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of BMS-817399, a C-C chemokine receptor type 1 (CCR1) antagonist, with alternative treatments for rheumatoid arthritis (RA). The information is based on available preclinical and clinical data to support independent verification and inform future research and development.

Executive Summary

This compound is an orally bioavailable, selective CCR1 antagonist that was investigated for the treatment of rheumatoid arthritis.[1] The therapeutic rationale is based on the role of CCR1 in mediating the migration of inflammatory cells into the joints, a key process in the pathophysiology of RA. Preclinical studies demonstrated potent inhibition of CCR1 binding and chemotaxis. However, the development of this compound for RA appears to have been discontinued as a Phase 2 clinical trial (NCT01404585) did not demonstrate a statistically significant difference compared to placebo.[2][3] This guide compares the available data for this compound with another clinical-stage CCR1 antagonist, CCX354-C, and the established standard-of-care treatments, methotrexate and adalimumab.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Preclinical Profile of this compound

ParameterValueSpeciesAssay Type
CCR1 Binding Affinity (IC50)1 nMHumanReceptor Binding Assay
Chemotaxis Inhibition (IC50)6 nMHumanTHP-1 cell migration

Table 2: Clinical Efficacy in Rheumatoid Arthritis (ACR Response Rates)

CompoundDoseTrial PhaseACR20ACR50ACR70Placebo ACR20
This compound Not DisclosedPhase 2 (NCT01404585)Not Statistically Significant vs. PlaceboNot Statistically Significant vs. PlaceboNot Statistically Significant vs. PlaceboNot Disclosed
CCX354-C 200 mg once dailyPhase 2 (CARAT-2)56%Not ReportedNot Reported30%
Methotrexate 7.5-25 mg/weekMeta-analysis of 7 trials-Clinically significant improvement vs. placebo--
Adalimumab 40 mg every other weekPhase 3 (STAR trial)52.8%28.9%14.8%34.9%

Table 3: Safety and Tolerability

CompoundKey Adverse Events
This compound Data not publicly available from Phase 2 trial.
CCX354-C Generally well-tolerated in the CARAT-2 trial.[4]
Methotrexate Nausea, loss of appetite, sore mouth, diarrhea, headaches, hair loss.[5]
Adalimumab Injection site reactions, infections, feeling sick, high temperature, headaches.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of therapeutic potential.

Receptor Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound to its target receptor is a competitive binding assay.

  • Cell Culture: A stable cell line expressing the human CCR1 receptor (e.g., CHO-K1 cells) is cultured under standard conditions.[7]

  • Ligand Preparation: A radiolabeled or fluorescently-labeled known CCR1 ligand is used as a tracer.

  • Competitive Binding: The cells are incubated with the tracer ligand at a fixed concentration and varying concentrations of the test compound (e.g., this compound).

  • Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by washing.

  • Detection: The amount of bound tracer is quantified using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence detection).

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the tracer (IC50 value).

Chemotaxis Assay (General Protocol using THP-1 cells)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

  • Cell Culture: The human monocytic cell line THP-1, which endogenously expresses CCR1, is cultured in RPMI-1640 medium supplemented with 10% FBS.[8]

  • Cell Preparation: THP-1 cells are harvested, washed, and resuspended in assay buffer. They may be labeled with a fluorescent dye like Calcein-AM for easier quantification.[8]

  • Assay Setup: A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber contains a CCR1 ligand (chemoattractant) such as CCL3 (MIP-1α), while the upper chamber contains the THP-1 cells with or without the test compound (e.g., this compound).[9]

  • Incubation: The plate is incubated for a few hours to allow cell migration from the upper to the lower chamber.

  • Quantification: The number of migrated cells in the lower chamber is quantified. If fluorescently labeled, this can be done using a fluorescence plate reader.

  • Data Analysis: The results are expressed as the percentage of inhibition of cell migration by the test compound compared to the control (chemoattractant alone). The IC50 value for chemotaxis inhibition is then determined.

Mandatory Visualization

Signaling Pathway of CCR1 in Rheumatoid Arthritis

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 (MIP-1α) CCL5 (RANTES) CCR1 CCR1 CCL3->CCR1 Binding G_protein Gαi/o CCR1->G_protein Activation PLC PLC G_protein->PLC MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->MAPK Actin Actin Polymerization MAPK->Actin Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis BMS_817399 This compound BMS_817399->CCR1 Inhibition

Caption: CCR1 signaling cascade in immune cells, and the inhibitory action of this compound.

Experimental Workflow for Evaluating a CCR1 Antagonist

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Animal Models cluster_clinical Clinical Trials Binding_Assay Receptor Binding Assay (Determine IC50) Chemotaxis_Assay Chemotaxis Assay (Determine functional IC50) Binding_Assay->Chemotaxis_Assay Selectivity_Assay Selectivity Screening (vs. other chemokine receptors) Chemotaxis_Assay->Selectivity_Assay CIA_Model Collagen-Induced Arthritis (CIA) (Mouse/Rat Model of RA) Selectivity_Assay->CIA_Model Efficacy_Testing Efficacy Evaluation (Arthritis score, histology) CIA_Model->Efficacy_Testing PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Testing->PK_PD Phase1 Phase 1 (Safety, Tolerability, PK in healthy volunteers) PK_PD->Phase1 Phase2 Phase 2 (Efficacy in RA patients - e.g., NCT01404585) Phase1->Phase2 Phase3 Phase 3 (Pivotal efficacy and safety studies) Phase2->Phase3

Caption: A typical drug discovery and development workflow for a CCR1 antagonist for RA.

Logical Relationship of CCR1 Antagonism in Rheumatoid Arthritis

Logical_Relationship RA_Pathology Rheumatoid Arthritis Pathophysiology Chemokine_Upregulation Upregulation of CCR1 Ligands (CCL3, CCL5) in Synovium RA_Pathology->Chemokine_Upregulation Leukocyte_Recruitment Recruitment of Inflammatory Leukocytes (Monocytes, Macrophages, T-cells) Chemokine_Upregulation->Leukocyte_Recruitment Synovial_Inflammation Synovial Inflammation (Synovitis) Leukocyte_Recruitment->Synovial_Inflammation Reduced_Recruitment Reduced Leukocyte Recruitment Joint_Damage Joint Damage (Cartilage and Bone Erosion) Synovial_Inflammation->Joint_Damage CCR1_Antagonist CCR1 Antagonist (e.g., this compound) CCR1_Antagonist->Leukocyte_Recruitment Inhibits Reduced_Inflammation Reduced Synovial Inflammation Reduced_Recruitment->Reduced_Inflammation Potential_Benefit Potential Therapeutic Benefit (Symptom relief, reduced joint damage) Reduced_Inflammation->Potential_Benefit

Caption: The therapeutic rationale for CCR1 antagonism in rheumatoid arthritis.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide a comprehensive, step-by-step process for the proper disposal of BMS-817399, ensuring the safety of laboratory personnel and minimizing environmental impact. These procedures are based on the available safety data for the compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While this compound is not classified as a hazardous substance or mixture, its chemical, physical, and toxicological properties have not been fully investigated[1]. Therefore, a cautious approach is warranted.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator if dust generation is unavoidable.

  • Body Protection: Lab coat.

Always handle the compound in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be managed to prevent its release into the environment.

  • Waste Collection:

    • Collect dry, solid waste this compound in a designated, clearly labeled, and sealable container.

    • Avoid mixing with other chemical waste to prevent unknown reactions.

  • Spill Management:

    • In the event of a spill, prevent the generation of dust[1].

    • Carefully sweep or scoop up the spilled material.

    • Collect the material in a suitable container for disposal.

    • Clean the affected area thoroughly.

  • Disposal Route:

    • Dispose of the waste through a licensed professional waste disposal service.

    • Do not allow the product to enter drains or waterways[1].

    • The compound is combustible, so it should be kept away from ignition sources[1].

III. Summary of Safety and Disposal Information

The following table summarizes key data for the safe handling and disposal of this compound.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment Safety glasses, gloves, lab coat, respirator (if needed)[1]
Spill Cleanup Take up dry, avoid dust generation, and dispose of properly[1]
Disposal Method Licensed professional waste disposal service[1]
Environmental Precautions Do not let product enter drains[1]
Fire Hazards Combustible; hazardous combustion gases may develop in a fire[1]

IV. Experimental Protocols Cited

The disposal procedures outlined are based on the Safety Data Sheet for this compound provided by Sigma-Aldrich[1]. No experimental protocols for disposal were cited in the provided search results.

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_disposal Disposal cluster_end Completion start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe collect Collect Dry Waste in Labeled, Sealed Container ppe->collect spill Manage Spills: Sweep Dry, Avoid Dust ppe->spill waste_service Arrange for Licensed Waste Disposal Service collect->waste_service spill->waste_service no_drain Ensure No Entry to Drains/Waterways waste_service->no_drain end_proc End of Disposal Process no_drain->end_proc

This compound Disposal Workflow

References

Navigating the Safe Handling of BMS-817399: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the handling and disposal of the investigational compound BMS-817399 are outlined below, providing researchers, scientists, and drug development professionals with immediate safety and logistical information. This guide emphasizes a cautious approach due to the limited toxicological data available for this compound.

While this compound is not currently classified as a hazardous substance according to the Globally Harmonized System (GHS), its chemical, physical, and toxicological properties have not been fully investigated. Therefore, adherence to standard laboratory safety procedures for handling research chemicals of unknown toxicity is paramount to ensure personnel safety and prevent contamination.

Immediate Safety and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is recommended when handling this compound in a laboratory setting. The following PPE should be considered standard for all procedures involving this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne particles.
Hand Protection Nitrile or latex glovesProvides a barrier against direct skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust generation is likely.Minimizes the risk of inhalation.

Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound. The following steps provide a procedural guide for researchers.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily accessible. Review the Safety Data Sheet (SDS) for any last-minute updates.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound in a chemical fume hood or a designated containment area to minimize the potential for dust inhalation. Use appropriate tools to handle the compound and avoid creating airborne dust.

  • Solution Preparation : When dissolving this compound, add the solvent to the solid slowly to prevent splashing. Be aware of the compound's solubility characteristics; it has been shown to be soluble in solvents such as ethanol, isopropanol, acetone, and acetonitrile[1][2][3].

  • Post-Handling : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Physicochemical Properties and Stability

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage. The compound is known to exist in at least two forms:

FormDescriptionStability
Form 1 MonohydratePhysically unstable; its crystal structure can change with variations in relative humidity and temperature[1][2][3].
Form 2 AnhydrousMore physically stable but can become hygroscopic at elevated relative humidity[1][2][3].

Given the hygroscopic nature of Form 2 and the instability of Form 1, it is recommended to store this compound in a tightly sealed container in a cool, dry place.

Disposal Plan

As a non-hazardous chemical, the disposal of this compound and its waste should follow institutional guidelines for non-hazardous laboratory waste.

  • Solid Waste : Collect solid waste, including contaminated consumables, in a designated, clearly labeled container.

  • Liquid Waste : Aqueous solutions may be suitable for drain disposal, depending on local regulations and the absence of other hazardous components. Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain.

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent before disposal in the regular trash.

The overriding principle is that no procedure should commence without a clear plan for the disposal of all waste generated[4].

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical advice.

Personal Protective Equipment Workflow

The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal A Assess Task & Potential for Exposure B Review Safety Data Sheet (SDS) A->B C Select Eye Protection (Safety Glasses/Goggles) B->C D Select Hand Protection (Nitrile/Latex Gloves) B->D E Select Body Protection (Lab Coat) B->E F Assess Inhalation Risk B->F G Perform Chemical Handling C->G D->G E->G F->G If dust/aerosol risk, use respiratory protection H Properly Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: PPE selection and usage workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.